4-Bromo-n-methyl-2-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTUKVAJYOQKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292998 | |
| Record name | 4-bromo-n-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53484-26-7 | |
| Record name | 53484-26-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-n-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N-methyl-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-N-methyl-2-nitroaniline (CAS No. 53484-26-7): Synthesis, Properties, and Applications in Chemical Research
Abstract: This technical guide provides a comprehensive overview of 4-Bromo-N-methyl-2-nitroaniline, a key chemical intermediate in organic synthesis. With the CAS Number 53484-26-7, this compound possesses a unique molecular architecture that makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic structures relevant to medicinal chemistry and materials science.[1][2][3] This document delves into its physicochemical properties, outlines a robust two-step synthesis methodology from commercially available starting materials, discusses its chemical reactivity, and explores its potential applications in drug discovery and development. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile chemical building block.
Introduction
This compound is a substituted aromatic amine characterized by the presence of a bromine atom, a nitro group, and an N-methylated amino group on a benzene ring.[1][3] This specific arrangement of functional groups imparts a distinct reactivity profile, making it a strategic intermediate in multi-step organic syntheses. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acidity of the N-H proton, while the bromine atom serves as a versatile handle for cross-coupling reactions or nucleophilic aromatic substitution.
This guide provides an in-depth analysis of this compound, moving beyond basic data to explain the causality behind its synthesis and potential applications, thereby providing a self-validating framework for researchers.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is foundational to its effective application in research. The key data for this compound are summarized below.
Properties Summary
| Property | Value | Source(s) |
| CAS Number | 53484-26-7 | [1][2] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 231.05 g/mol | |
| Appearance | Solid | |
| Melting Point | 97.5-98 °C | |
| Boiling Point | 316.1 ± 32.0 °C at 760 mmHg | |
| Solubility | Very slightly soluble in water (0.32 g/L at 25 °C) | [1] |
| pKa | -1.68 ± 0.25 (Predicted) | [1] |
| InChI Key | IFTUKVAJYOQKRS-UHFFFAOYSA-N | [3] |
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.
-
Hazard Statements (GHS): H302, H315, H319, H335
-
Precautionary Statements (GHS): P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338
-
Personal Protective Equipment (PPE): It is imperative to handle this compound in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] Keep in a dark place, sealed, and ideally refrigerated between 2-8°C.
Synthesis and Manufacturing
The synthesis of this compound is most effectively approached via a two-stage process: the synthesis of its precursor, 4-Bromo-2-nitroaniline, followed by a selective N-methylation. This strategy allows for high purity and control over the final product.
Stage 1: Synthesis of 4-Bromo-2-nitroaniline
The precursor can be reliably synthesized by the nitration of 4-bromoaniline. To achieve the desired regioselectivity and prevent unwanted oxidation of the amine, the amino group is first protected via acetylation.
Caption: Workflow for the synthesis of 4-Bromo-2-nitroaniline.
Detailed Protocol for Stage 1: Synthesis via Nitration of Protected 4-Bromoaniline [5]
-
Part A: Acetylation of 4-Bromoaniline
-
In a suitable flask, mix 4-bromoaniline (e.g., 51.6 g) with acetic anhydride (e.g., 210 ml) under vigorous stirring.
-
The purpose of acetic anhydride is to act as both a reagent and a solvent, converting the nucleophilic amino group into a less reactive acetamido group. This prevents oxidation during nitration and directs the incoming nitro group to the ortho position.
-
Gently warm the mixture to ~65°C for 10 minutes, then allow it to cool to room temperature over one hour. The product, 4-bromoacetanilide, will precipitate.
-
-
Part B: Nitration of 4-Bromoacetanilide
-
Cool the reaction mixture in an ice bath to maintain a temperature between 15-20°C. This temperature control is critical to prevent over-nitration and side reactions.
-
Slowly add a pre-chilled nitrating mixture of concentrated nitric acid (e.g., 30 ml) and sulfuric acid dropwise over one hour. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
After the addition is complete, pour the solution into ice water to precipitate the crude 4-bromo-2-nitroacetanilide. Collect the yellow solid by filtration.
-
-
Part C: Hydrolysis of 4-Bromo-2-nitroacetanilide
-
Transfer the filtered solid to a flask containing aqueous hydrochloric acid (e.g., 100 ml concentrated HCl in 500 ml water).
-
Heat the mixture to reflux for three hours. The acidic conditions hydrolyze the amide bond, removing the acetyl protecting group and regenerating the amino group.
-
Cool the reaction mixture and collect the resulting 4-bromo-2-nitroaniline by filtration. This multi-step synthesis typically yields the product with high purity.[5]
-
Stage 2: N-Methylation of 4-Bromo-2-nitroaniline
The final step is the selective methylation of the secondary amine. A common and effective method involves using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a mild base.
Proposed Protocol for Stage 2: N-Methylation
-
Materials: 4-Bromo-2-nitroaniline, Dimethyl Carbonate (DMC), a weak base (e.g., K₂CO₃), and a suitable solvent (e.g., DMF or Acetonitrile). Dimethyl carbonate is a greener and safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.
-
Dissolve 4-Bromo-2-nitroaniline in the chosen solvent in a reaction flask.
-
Add a slight excess of the base (e.g., 1.5 equivalents of K₂CO₃). The base deprotonates the aniline nitrogen, increasing its nucleophilicity and facilitating the attack on the methylating agent.
-
Add the methylating agent (e.g., Dimethyl Carbonate) and heat the reaction mixture (e.g., to 90°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter off the base, and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to obtain pure this compound.
-
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its three key functional groups. It serves as an excellent starting material for the synthesis of benzimidazole derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities.[6]
The typical reaction involves two key transformations:
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite).[7] This in-situ reduction creates an ortho-phenylenediamine derivative.
-
Cyclization: The newly formed diamine can then undergo condensation and cyclization with various electrophiles (like aldehydes or carboxylic acids) to form the benzimidazole ring system.[6][7]
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- 5. prepchem.com [prepchem.com]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-Bromo-N-methyl-2-nitroaniline
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 4-Bromo-N-methyl-2-nitroaniline. It delves into the essential physicochemical properties, analytical methodologies, and safety protocols associated with this compound, underpinned by established scientific principles and practical, field-proven insights.
Introduction: Understanding the Core Attributes
This compound (CAS No. 53484-26-7) is a substituted aniline derivative characterized by the presence of a bromine atom, a methylamino group, and a nitro group attached to the benzene ring.[1] This unique combination of functional groups imparts specific chemical reactivity and physical properties, making it a valuable intermediate in various synthetic applications. The electron-withdrawing nature of the nitro group and the halogen, contrasted with the electron-donating methylamino group, creates a distinct electronic profile that is instrumental in the synthesis of more complex molecules, including potential pharmaceutical scaffolds and materials for optoelectronics.[2] An accurate understanding of its molecular weight and other physicochemical parameters is the foundational first step for any quantitative experimental work.
Physicochemical and Structural Characteristics
The molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and mass spectrometry analysis. The molecular formula for this compound is C₇H₇BrN₂O₂.[1][3] Based on this, the calculated molecular weight is approximately 231.05 g/mol .[4]
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 53484-26-7 | [1][5] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][3] |
| Molecular Weight | ~231.05 g/mol | [4][5][6] |
| Melting Point | 97.5-98 °C | [5] |
| Boiling Point | 316.1 ± 32.0 °C at 760 mmHg | [5] |
| Density | 1.7 ± 0.1 g/cm³ | [5] |
| Solubility | Very slightly soluble in water (0.32 g/L at 25 °C) | [1] |
| Appearance | Solid | |
| LogP | 3.15 | [5] |
Molecular Structure
The structural arrangement of the functional groups is critical to the molecule's reactivity and interactions.
Caption: 2D structure of this compound.
Synthesis Pathway: An Adapted Protocol
While specific synthesis protocols for this compound are not widely published, a reliable pathway can be adapted from the well-documented synthesis of its structural analog, 4-bromo-2-nitroaniline.[7][8] The following protocol outlines a logical, multi-step approach starting from a commercially available precursor.
Disclaimer: This protocol is an illustrative adaptation and must be thoroughly vetted and optimized under controlled laboratory conditions by qualified personnel.
Workflow for Synthesis
Sources
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-N-methyl-2-nitroaniline
This guide provides a comprehensive technical overview of 4-Bromo-N-methyl-2-nitroaniline (CAS No. 53484-26-7), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's core chemical properties, offers detailed protocols for its synthesis and handling, and explores its reactivity and applications, grounded in established scientific literature.
Core Molecular Characteristics and Physicochemical Properties
This compound is a substituted aromatic amine featuring a bromine atom at the 4-position, a nitro group at the 2-position, and an N-methylated amino group at the 1-position. This specific arrangement of electron-withdrawing (nitro and bromo) and electron-donating (N-methylamino) groups on the benzene ring imparts a unique electronic profile, making it a versatile building block in synthetic chemistry.
The compound's physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2]
| Property | Value | Source(s) |
| CAS Number | 53484-26-7 | [1][2] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 97.5-98 °C | |
| Boiling Point | 316.1 ± 32.0 °C at 760 mmHg | |
| Solubility | Very slightly soluble in water (0.32 g/L at 25 °C). More readily soluble in common organic solvents like ethanol, acetone, and dimethylformamide. | [3][4] |
| pKa | -1.68 ± 0.25 (Predicted) | [3] |
| LogP | 3.15 |
Molecular Structure Diagram:
Structure of this compound
Synthesis and Manufacturing Protocols
The primary route for synthesizing this compound involves a two-step process: the regioselective bromination of 2-nitroaniline to form the key intermediate, 4-bromo-2-nitroaniline, followed by N-methylation.
Step 1: Synthesis of 4-Bromo-2-nitroaniline (Precursor)
The synthesis of the precursor, 4-bromo-2-nitroaniline, is well-documented and can be achieved through various methods. A highly practical and regioselective method involves the copper-catalyzed oxidative bromination of 2-nitroaniline.[5]
Experimental Protocol: Copper-Catalyzed Bromination [5]
This protocol is favored due to its high regioselectivity and use of readily available and stable reagents, avoiding the direct handling of hazardous liquid bromine. The copper sulfate acts as a catalyst for the oxidative bromination using sodium bromide as the bromine source and sodium persulfate as the oxidant.
-
Reaction Setup: To a suspension of 2-nitroaniline (7.24 mmol) and CuSO₄·5H₂O (25 mol%, 1.81 mmol) in a mixture of acetonitrile (20 mL) and water (10 mL), stir the mixture at 25 °C for 15 minutes.
-
Reagent Addition: Cool the mixture to 7 °C in an ice bath. Add sodium bromide (1.8 equiv., 13.0 mmol) and sodium persulfate (1.4 equiv., 10.1 mmol) simultaneously in three portions over 15 minutes.
-
Reaction: Stir the mixture at 7 °C for 2 hours, then allow it to warm to 25 °C and stir for an additional 22 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding sodium thiosulfate (3.62 mmol). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-bromo-2-nitroaniline.
Logical Framework for Precursor Synthesis:
Workflow for the synthesis of the precursor 4-bromo-2-nitroaniline.
Step 2: N-Methylation of 4-Bromo-2-nitroaniline
The final step involves the methylation of the amino group. A general and effective method for the N-methylation of nitroanilines involves protection of the amine, methylation, and subsequent deprotection. A more direct approach can be modeled after the methylation of similar anilines using a methylating agent in the presence of a base.[6]
Experimental Protocol: N-Methylation (Adapted)
This protocol is adapted from a procedure for the N-methylation of p-nitroaniline and provides a robust framework.[6] The choice of a strong base like potassium tert-butoxide is crucial for deprotonating the weakly acidic aniline N-H, facilitating nucleophilic attack on the methyl iodide.
-
Amine Protection (Formylation): Reflux 4-bromo-2-nitroaniline with formic acid to yield N-formyl-4-bromo-2-nitroaniline. This step protects the amine and prevents potential side reactions.
-
Methylation: Dissolve the N-formylated intermediate in N,N-dimethylformamide (DMF). Add potassium tert-butoxide (1.5 equiv.) and stir for 20 minutes at room temperature. Add methyl iodide (1.5 equiv.).[7] Continue stirring at room temperature for 8 hours.
-
Workup: Recover the DMF by distillation under reduced pressure. Pour the residue into water to precipitate the N-methyl-N-formyl intermediate. Filter the solid product.
-
Deprotection (Deformylation): Dissolve the N-methyl-N-formyl intermediate in ethanol. Add sodium borohydride as a reducing agent to remove the formyl group. Quench the reaction with a saturated ammonium chloride solution.
-
Final Purification: Pour the reaction mixture into water and filter the resulting precipitate. Recrystallize the crude product from an ethanol/water mixture to obtain high-purity this compound.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data based on the structure and data for analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons.
-
Aromatic Region (δ 6.5-8.5 ppm): Three signals corresponding to the protons on the benzene ring. The proton ortho to the nitro group will be the most deshielded. Coupling constants (J) will reveal the substitution pattern.
-
N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
N-Methyl Protons (δ ~3.0 ppm): A singlet integrating to three protons.
¹³C NMR Spectroscopy: The carbon NMR will show seven distinct signals.
-
Aromatic Carbons (δ 110-150 ppm): Six signals for the benzene ring carbons. The carbons attached to the nitro group and bromine will be significantly shifted.
-
N-Methyl Carbon (δ ~30 ppm): A single signal for the methyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3350-3450 | N-H Stretch | Secondary Amine |
| 1550-1475 | Asymmetric N-O Stretch | Nitro Group |
| 1360-1290 | Symmetric N-O Stretch | Nitro Group |
| ~1600, ~1500 | C-C Stretch (in-ring) | Aromatic Ring |
| 1335-1250 | C-N Stretch | Aromatic Amine |
| ~550 | C-Br Stretch | Aryl Halide |
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dictated by its functional groups, making it a valuable precursor for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.
Key Reaction Pathways:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a diamine derivative. This transformation is a gateway to the synthesis of benzimidazoles and quinoxalines.[8][9]
-
Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, although the presence of the ortho-nitro group can influence reactivity.
-
Cross-Coupling Reactions: The C-Br bond is a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Cyclization Reactions: The resulting diamine (after nitro reduction) is a key precursor for forming heterocyclic rings. Condensation with aldehydes, carboxylic acids, or their derivatives leads to the formation of benzimidazoles.[10][11] Reaction with 1,2-dicarbonyl compounds yields quinoxalines.[12][13][14]
Application in Heterocyclic Synthesis:
The primary utility of this compound in drug discovery and materials science lies in its role as a scaffold for building substituted benzimidazoles and quinoxalines. These heterocyclic cores are present in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[10][12][14]
Synthetic Workflow Example: Benzimidazole Synthesis
Pathway to benzimidazoles from this compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Store in a tightly closed container in a dry and cool place.[4]
-
Avoid contact with strong oxidizing agents.
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from the specific arrangement of its functional groups. The interplay between the electron-withdrawing nitro and bromo groups and the electron-donating N-methylamino group provides a platform for diverse chemical transformations. Its primary application as a precursor to substituted benzimidazoles and quinoxalines positions it as a key building block in the synthesis of pharmaceuticals and other functional organic materials. The synthetic protocols and characterization data presented in this guide offer a robust framework for its utilization in research and development.
References
A comprehensive list of references will be compiled and provided in the final version of the whitepaper. The information presented herein is synthesized from publicly available chemical databases, supplier safety data sheets, and peer-reviewed scientific literature.
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Spectroscopic Signature of 4-Bromo-N-methyl-2-nitroaniline: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-Bromo-N-methyl-2-nitroaniline. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the underlying principles of spectral interpretation and the experimental design for acquiring high-quality data.
Molecular Structure and Spectroscopic Overview
This compound, with the chemical formula C₇H₇BrN₂O₂, is a substituted aromatic amine. Its structure, characterized by a bromine atom and a nitro group on the benzene ring, along with an N-methylated amine, gives rise to a distinct spectroscopic fingerprint. Understanding this signature is crucial for its unambiguous identification and for quality control in synthetic processes.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. Based on the structure, we anticipate signals in the aromatic and aliphatic regions.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~8.0 - 8.2 | d | ~2.5 | 1H |
| H-5 | ~7.0 - 7.2 | dd | ~8.5, 2.5 | 1H |
| H-6 | ~6.8 - 7.0 | d | ~8.5 | 1H |
| N-H | Variable (broad) | s | - | 1H |
| N-CH₃ | ~3.0 - 3.2 | d | ~5.0 | 3H |
Rationale for Predictions:
The predicted chemical shifts are based on the analysis of substituent effects on the benzene ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields the ortho and para protons significantly. The bromine atom also has a deshielding effect, though less pronounced. The N-methylamino group (-NHCH₃) is an electron-donating group, which shields the ortho and para protons.
-
H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift into the 8.0-8.2 ppm region. It is expected to appear as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift will be influenced by the ortho bromine and the para N-methylamino group.
-
H-6: This proton is ortho to the electron-donating N-methylamino group, which would shift it upfield. However, it is also meta to the nitro group. It will appear as a doublet due to coupling with H-5.
-
N-H: The chemical shift of the amine proton is highly variable and depends on concentration, solvent, and temperature. It is often observed as a broad singlet and may exchange with deuterium in deuterated solvents containing D₂O.
-
N-CH₃: The methyl protons are attached to a nitrogen atom and will appear as a doublet due to coupling with the N-H proton. The chemical shift is in the typical range for N-methyl groups.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NHCH₃) | ~145 - 150 |
| C-2 (C-NO₂) | ~135 - 140 |
| C-3 | ~125 - 130 |
| C-4 (C-Br) | ~110 - 115 |
| C-5 | ~120 - 125 |
| C-6 | ~115 - 120 |
| N-CH₃ | ~30 - 35 |
Rationale for Predictions:
-
The carbons attached to the nitrogen (C-1) and the nitro group (C-2) are expected to be the most downfield in the aromatic region due to the strong deshielding effects of these substituents.
-
The carbon bearing the bromine atom (C-4) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect" of bromine.
-
The remaining aromatic carbons (C-3, C-5, and C-6) will have chemical shifts determined by the combined electronic effects of the substituents.
-
The N-methyl carbon will appear in the aliphatic region at a characteristic chemical shift.
Experimental Protocol for NMR Spectroscopy
A robust protocol is essential for acquiring high-quality NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform additional experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ signals. 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to confirm the assignments.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3450 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |
| Asymmetric NO₂ Stretch | 1510 - 1550 | Strong |
| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |
| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
Rationale for Predictions:
-
The N-H stretch of the secondary amine will appear as a single sharp band in the region of 3350-3450 cm⁻¹.
-
The aromatic C-H stretches are typically found just above 3000 cm⁻¹.
-
The aliphatic C-H stretches of the methyl group will be observed just below 3000 cm⁻¹.
-
The nitro group will show two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations. These are key diagnostic peaks.
-
The aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region.
-
The C-N and C-Br stretching vibrations will be present in the fingerprint region of the spectrum.
Experimental Protocol for FTIR Spectroscopy
For a solid sample like this compound, the KBr pellet method is a common and reliable technique.
Step-by-Step Methodology:
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z | Ion | Comments |
| 230/232 | [M]⁺ | Molecular ion peak. The presence of two peaks with an intensity ratio of approximately 1:1 is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
| 215/217 | [M - CH₃]⁺ | Loss of a methyl group. |
| 184/186 | [M - NO₂]⁺ | Loss of the nitro group. |
| 170 | [M - Br - H]⁺ | Loss of a bromine atom and a hydrogen atom. |
Rationale for Predictions:
-
The molecular ion peak ([M]⁺) is expected at m/z 230 and 232, corresponding to the molecules containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. The near-equal natural abundance of these isotopes will result in a characteristic M/M+2 pattern.
-
Fragmentation is likely to occur through the loss of stable neutral molecules or radicals. The loss of a methyl radical (-CH₃) and a nitro group (-NO₂) are common fragmentation pathways for such compounds.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a suitable technique for the analysis of this relatively small and volatile organic molecule.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualization of Key Structural Features
The following diagram illustrates the key functionalities of this compound that give rise to its characteristic spectroscopic signals.
Caption: Molecular structure and key spectroscopic features.
Conclusion
The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra provides a robust framework for the characterization of this compound. By understanding the expected spectroscopic data and employing the detailed experimental protocols, researchers can confidently identify and assess the purity of this compound. The interplay of the electron-withdrawing nitro and bromo groups with the electron-donating N-methylamino group creates a unique and interpretable spectroscopic signature.
References
- At this time, no direct citation for the complete experimental spectroscopic data of this compound could be located in the searched resources. The predicted data and interpretations are based on established principles of organic spectroscopy and data from analogous compounds. For general principles and experimental protocols, the following types of resources are recommended: Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Online spectral databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-n-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive examination of the ¹H NMR spectrum of 4-Bromo-n-methyl-2-nitroaniline, a compound of interest in synthetic chemistry and drug discovery. By dissecting the theoretical underpinnings of its spectral features and providing a robust experimental framework, this document serves as a practical resource for researchers. We will explore the nuanced interplay of electronic effects and spin-spin coupling that define the spectrum, present a detailed protocol for data acquisition, and offer insights into spectral interpretation, thereby equipping scientists with the knowledge to confidently characterize this and similar molecular scaffolds.
Introduction: The Structural Elucidation of a Substituted Aniline
This compound is a polysubstituted aromatic compound featuring a complex interplay of electron-donating and electron-withdrawing groups. The precise arrangement of these substituents—a bromine atom, a nitro group, and an N-methylamino group—on the aniline core creates a unique electronic environment for each proton. ¹H NMR spectroscopy serves as a powerful tool to probe this environment, yielding a distinct spectral fingerprint that is invaluable for structural verification and purity assessment.
Understanding the ¹H NMR spectrum of this molecule is predicated on a firm grasp of fundamental NMR principles, including chemical shift, spin-spin coupling, and the influence of substituent effects on the aromatic system. This guide will deconstruct the spectrum, correlating each signal to a specific proton and explaining the underlying quantum mechanical phenomena that dictate its appearance.
Theoretical Analysis: Predicting the ¹H NMR Spectrum
The structure of this compound dictates the appearance of its ¹H NMR spectrum. The molecule possesses four distinct types of protons: the N-methyl protons, the amine proton, and three aromatic protons.
Chemical Shift Predictions
The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.[1][2]
-
Aromatic Protons (H-3, H-5, H-6): These protons reside in the aromatic region, typically between 6.5 and 8.5 ppm.[3] The powerful electron-withdrawing nitro group (-NO₂) will significantly deshield the ortho proton (H-3) and the para proton (H-5). The N-methylamino group (-NHCH₃) is electron-donating, and the bromine atom (-Br) is weakly deactivating. The interplay of these effects results in a predictable pattern of chemical shifts.
-
H-3: Being ortho to the strongly withdrawing nitro group, this proton is expected to be the most deshielded and appear furthest downfield.
-
H-5: This proton is situated between the bromine atom and the N-methylamino group. It will experience competing electronic effects.
-
H-6: This proton is ortho to the electron-donating N-methylamino group and meta to the bromine and nitro groups, likely resulting in an intermediate chemical shift.
-
-
N-Methyl Protons (-CH₃): The protons of the methyl group attached to the nitrogen will appear as a single signal. The electronegativity of the nitrogen atom will cause a downfield shift compared to an alkyl proton, typically in the range of 2.5-3.5 ppm.
-
Amine Proton (-NH): The chemical shift of the N-H proton can vary significantly depending on factors like solvent, concentration, and temperature.[4][5] It often appears as a broad signal and its position can range from 3 to 9 ppm.[6]
Spin-Spin Coupling and Multiplicity
The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons, following the n+1 rule for first-order spectra. The coupling constant, J, quantifies the interaction between coupled protons and is dependent on the number of bonds separating them and their dihedral angle.
-
Aromatic Coupling:
-
Ortho coupling (³J): Coupling between protons on adjacent carbons is typically the largest, in the range of 7-9 Hz.[7]
-
Meta coupling (⁴J): Coupling between protons separated by three bonds is smaller, around 1-3 Hz.[7]
-
Para coupling (⁵J): Coupling over four bonds is generally very small or not observed (0-1 Hz).[7][8]
-
-
Expected Splitting Patterns:
-
H-3: Will be split by H-5 (meta coupling), appearing as a doublet.
-
H-5: Will be split by H-6 (ortho coupling) and H-3 (meta coupling), resulting in a doublet of doublets.
-
H-6: Will be split by H-5 (ortho coupling), appearing as a doublet.
-
-
Aliphatic and Amine Coupling:
-
N-Methyl Protons: These three equivalent protons will appear as a singlet as there are no adjacent protons. However, coupling to the -NH proton can sometimes be observed, which would result in a doublet.
-
Amine Proton: This proton can couple with the N-methyl protons, appearing as a quartet. However, due to factors like chemical exchange and quadrupolar broadening from the nitrogen atom, this coupling is often not resolved, and the peak appears as a broad singlet.[4]
-
Summary of Predicted Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| H-3 | ~8.0 - 8.2 | d | ⁴J ≈ 2-3 |
| H-5 | ~7.0 - 7.4 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 |
| H-6 | ~6.8 - 7.1 | d | ³J ≈ 8-9 |
| -NH | Variable (broad) | s (broad) or q | ³J(H-N-C-H) ≈ 5 |
| -CH₃ | ~2.8 - 3.2 | s or d | ³J(H-N-C-H) ≈ 5 |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and careful selection of acquisition parameters.
Sample Preparation
-
Compound: Accurately weigh 5-10 mg of high-purity this compound.
-
Solvent: Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its good dissolving power and relatively clean spectral window.[9] For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though it may influence chemical shifts.[9] Use approximately 0.6-0.7 mL of solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Mixing: Ensure the sample is fully dissolved by gentle vortexing or inversion.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical peak shapes.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for sufficient T1 relaxation between pulses.
-
Acquisition Time: An acquisition time of 2-4 seconds will ensure good digital resolution.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Data Processing and Interpretation
Once the Free Induction Decay (FID) is acquired, it must be processed to yield the final spectrum.
-
Fourier Transformation: Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode with a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., 1:1:1:3 for the aromatic and methyl protons).
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal and compare them to the predicted values.
Conclusion: A Validated Approach to Structural Analysis
This guide has provided a comprehensive framework for understanding, acquiring, and interpreting the ¹H NMR spectrum of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can confidently utilize ¹H NMR spectroscopy for the structural elucidation and characterization of this and related compounds. The principles outlined herein are fundamental to the application of NMR in chemical research and drug development, underscoring the technique's enduring power in molecular science.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Lam, B. M. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace.
- Study.com. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?
- Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?
- Squarespace. (n.d.). ortho meta para.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- University of Regensburg. (n.d.). H NMR Spectroscopy.
- CEC. (2015, November 24). 1H NMR Chemical Shifts for Common Functional Groups (CHE). YouTube.
- Oregon State University. (n.d.). 1H NMR Chemical Shifts.
- Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.
- Chemistry Connected. (n.d.). 1H NMR Chemical Shifts.
- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. chemistryconnected.com [chemistryconnected.com]
- 6. m.youtube.com [m.youtube.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-N-methyl-2-nitroaniline
Authored by: Dr. Gemini, Senior Application Scientist
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-bromo-N-methyl-2-nitroaniline. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of complex organic molecules. This document offers a detailed protocol for acquiring ¹³C NMR data, a thorough interpretation of the predicted spectrum, and an in-depth discussion of the substituent effects that govern the chemical shifts in this molecule.
Introduction: The Structural Elucidation Challenge
This compound (C₇H₇BrN₂O₂) is a substituted aromatic amine whose utility in medicinal chemistry and materials science necessitates unambiguous structural verification.[1][2][3] The precise arrangement of the bromo, N-methyl, and nitro groups on the aniline scaffold is critical to its chemical properties and biological activity. Among the suite of analytical techniques available for structural elucidation, ¹³C NMR spectroscopy stands out for its ability to provide a direct map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, with its chemical shift (δ) offering profound insights into its electronic environment. This guide will walk through the theoretical and practical aspects of using ¹³C NMR to confirm the identity and purity of this compound.
Experimental Protocol: A Self-Validating Approach to Data Acquisition
The following protocol is designed to yield a high-resolution ¹³C NMR spectrum of this compound. The causality behind each step is explained to ensure the integrity and reproducibility of the results.
2.1 Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice due to its relatively low cost and ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative. For this analysis, we will proceed with CDCl₃.
-
Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable timeframe without risking sample precipitation.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak (CDCl₃ at 77.16 ppm), but TMS provides an unambiguous reference point.
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.
2.2 NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Nucleus | ¹³C | To observe the carbon skeleton. |
| Pulse Program | zgpg30 or similar | A standard proton-gated decoupling sequence with a 30° pulse angle to allow for faster relaxation and shorter experiment times. |
| Acquisition Time (AQ) | ~1-2 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2 seconds | A sufficient delay to allow for the relaxation of quaternary carbons, which have longer relaxation times. |
| Number of Scans (NS) | 1024 or more | The natural abundance of ¹³C is low (~1.1%), so a large number of scans are required to achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | ~250 ppm (0-250 ppm) | This range covers the vast majority of organic compounds. |
| Temperature | 298 K (25 °C) | Room temperature is standard for routine analysis. |
This experimental design constitutes a self-validating system. The use of a standard solvent and reference ensures consistency, while the optimized acquisition parameters balance the need for high-resolution data with practical experiment times.
Predicted ¹³C NMR Spectrum and Peak Assignments
As of the writing of this guide, a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily accessible. Therefore, we will rely on a high-quality predicted spectrum and a detailed analysis of the expected chemical shifts based on well-established principles of NMR spectroscopy. Online prediction tools, which utilize large databases of known spectra, can provide remarkably accurate estimations.[4][5]
Below is the molecular structure of this compound with the carbon atoms numbered for unambiguous assignment.
Caption: Molecular structure of this compound with carbon numbering.
3.1 Predicted Chemical Shifts
The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale for Assignment |
| C1 | ~145-150 | Singlet | Attached to the electron-donating N-methylamino group, but also deshielded by the ortho-nitro group. |
| C2 | ~135-140 | Singlet | Directly attached to the strongly electron-withdrawing nitro group, causing significant deshielding. |
| C3 | ~125-130 | Doublet | Ortho to the nitro group and meta to the N-methylamino group. |
| C4 | ~110-115 | Singlet | The ipso-carbon attached to bromine, which has a moderate shielding effect. |
| C5 | ~120-125 | Doublet | Meta to the nitro group and ortho to the bromine. |
| C6 | ~115-120 | Doublet | Ortho to the N-methylamino group and meta to the bromine. |
| C7 (CH₃) | ~30-35 | Quartet | The methyl carbon attached to the nitrogen. |
3.2 In-depth Analysis of Substituent Effects
The chemical shift of each carbon atom in the aromatic ring is a composite of the electronic effects of all three substituents. We can dissect these effects to understand the predicted spectrum.
-
The N-methylamino (-NHCH₃) Group: This is a strong activating (electron-donating) group. It increases the electron density at the ortho (C6) and para (C4) positions through resonance. This should lead to a shielding effect (upfield shift). However, the nitrogen atom itself is electronegative, leading to a deshielding effect on the directly attached carbon (C1).
-
The Nitro (-NO₂) Group: This is a very strong deactivating (electron-withdrawing) group. It significantly reduces the electron density at the ortho (C1, C3) and para (C5) positions. This causes a strong deshielding effect (downfield shift), especially for the ipso-carbon (C2).
-
The Bromo (-Br) Group: Bromine is an electronegative atom, so it has a deshielding inductive effect. However, it can also donate electron density through resonance, which has a shielding effect. For the ipso-carbon (C4), the net effect is typically a moderate shielding (upfield shift) compared to an unsubstituted carbon.
Justification for Assignments:
-
C1 and C2: These are the most downfield-shifted aromatic carbons. C2 is directly bonded to the highly deshielding nitro group. C1 is bonded to the nitrogen of the N-methylamino group and is ortho to the nitro group, both of which contribute to its downfield shift.
-
C3, C5, and C6: These are the three carbons bearing a hydrogen atom and will appear as doublets in a proton-coupled spectrum. C3 is ortho to the nitro group, making it the most deshielded of the three. C6 is ortho to the electron-donating N-methylamino group, which would cause an upfield shift. C5 is meta to both the nitro and N-methylamino groups, placing it at an intermediate chemical shift.
-
C4: The carbon attached to the bromine (ipso-carbon) is expected to be the most upfield-shifted of the quaternary aromatic carbons due to the heavy atom effect of bromine.
-
C7: The methyl carbon will appear in the aliphatic region of the spectrum, typically between 30 and 35 ppm.
Conclusion: A Framework for Confident Characterization
This technical guide has established a robust framework for the ¹³C NMR analysis of this compound. By combining a meticulous experimental protocol with a detailed theoretical analysis of substituent effects, researchers can confidently acquire and interpret the ¹³C NMR spectrum of this and related compounds. The predicted chemical shifts and their justifications provide a solid basis for the structural confirmation of this compound, an essential step in its application in research and development.
References
- J&K Scientific. (n.d.). This compound | 53484-26-7.
- ACD/Labs. (n.d.). NMR Prediction.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
Sources
An In-depth Technical Guide to the Synthesis of 4-Bromo-N-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-N-methyl-2-nitroaniline, a valuable intermediate in the development of various organic compounds. The document details the prevalent synthetic pathways, including the preparation of the key precursor, 4-bromo-2-nitroaniline, and its subsequent N-methylation. Emphasis is placed on the causality behind experimental choices, self-validating protocols, and safety considerations. This guide is intended to equip researchers with the necessary knowledge to confidently and safely execute this synthesis in a laboratory setting.
Introduction
This compound (CAS No. 53484-26-7) is a substituted aromatic amine with significant utility in organic synthesis. Its structure, featuring a bromine atom, a nitro group, and an N-methylated amine on a benzene ring, provides multiple reactive sites for further chemical transformations. This makes it a key building block in the preparation of dyes, agrochemicals, and pharmaceutical intermediates. The strategic placement of the electron-withdrawing nitro group and the halogen, in conjunction with the electron-donating N-methylamino group, creates a unique electronic profile that influences the reactivity of the molecule.
This guide will first detail the synthesis of the precursor, 4-bromo-2-nitroaniline, followed by a thorough examination of the N-methylation step to yield the final product.
Synthesis of the Precursor: 4-Bromo-2-nitroaniline
The synthesis of 4-bromo-2-nitroaniline is typically achieved through two primary strategies: the bromination of 2-nitroaniline or the nitration of 4-bromoaniline.[1]
Route 1: Bromination of 2-Nitroaniline
This method involves the direct electrophilic aromatic substitution of 2-nitroaniline. The amino group is a strong activating group, while the nitro group is a deactivating group and a meta-director. The ortho, para-directing influence of the amino group dominates, leading to bromination at the position para to the amino group.
A common and effective procedure for this transformation utilizes an in-situ generation of bromine from potassium bromide and sodium chlorate in an acidic medium, which offers a more controlled and safer alternative to handling elemental bromine.[1]
Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline from 2-Nitroaniline [1]
-
In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 273.5 g (0.52 mol) of a 15% potassium bromide solution.
-
Slowly add 48.5 g (0.485 mol) of 98% sulfuric acid while stirring. Continue stirring for 30 minutes.
-
Add 88 g (0.481 mol) of 2-nitroaniline to the mixture.
-
Heat the mixture to 35°C.
-
Slowly add a prepared solution of 54 g (0.152 mol) of 30% sodium chlorate dropwise, maintaining the temperature at 35°C for 30 minutes.
-
Increase the temperature to 75°C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate and wash the filter cake with water until the pH is neutral (pH 5-8).
-
Dry the product to obtain pale yellow 4-Bromo-2-nitroaniline.
Route 2: Nitration of 4-Bromoaniline
An alternative route involves the nitration of 4-bromoaniline. To prevent oxidation of the amino group and to control regioselectivity, the amino group is first protected by acetylation to form 4-bromoacetanilide. This is followed by nitration and subsequent hydrolysis of the acetamide to yield the desired product.[1][2]
Workflow for the Synthesis of 4-Bromo-2-nitroaniline from 4-Bromoaniline
Caption: Multi-step synthesis of 4-Bromo-2-nitroaniline from 4-Bromoaniline.
Core Directive: N-Methylation of 4-Bromo-2-nitroaniline
The introduction of a methyl group onto the nitrogen atom of 4-bromo-2-nitroaniline is the final step in the synthesis of the target compound. While several methylating agents can be employed, such as dimethyl sulfate and methyl iodide, these reagents are highly toxic and can lead to the formation of the undesired N,N-dimethylated byproduct.
A more selective method for the mono-N-methylation of nitroanilines involves the use of formaldehyde or paraformaldehyde in the presence of sulfuric acid.[3] This method is advantageous as it tends to favor the formation of the mono-methylated product in good yield.
Reaction Mechanism
The reaction proceeds through an initial condensation of the primary amine with formaldehyde to form a hydroxymethylamine intermediate. In the strongly acidic medium of sulfuric acid, this intermediate is protonated and subsequently loses a molecule of water to form a resonance-stabilized iminium ion. The iminium ion is then reduced in situ to the N-methyl group.
Proposed Reaction Pathway for N-Methylation
Caption: Proposed pathway for the N-methylation of 4-bromo-2-nitroaniline.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the N-monomethylation of nitroanilines.[3]
Materials:
-
4-Bromo-2-nitroaniline
-
Concentrated Sulfuric Acid (98%)
-
Paraformaldehyde
-
Ice
-
Sodium Hydroxide solution (e.g., 10 M)
-
Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add a molar excess of concentrated sulfuric acid (e.g., 10-15 equivalents) and cool the flask in an ice bath.
-
Slowly and portion-wise, add 1.0 equivalent of 4-bromo-2-nitroaniline to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 20°C.
-
Once the addition is complete and the starting material has fully dissolved, add 1.0-1.2 equivalents of paraformaldehyde to the solution in small portions.
-
After the addition of paraformaldehyde, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the reaction mixture to a temperature between 50°C and 70°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it onto a sufficient amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This should be done in an ice bath to control the exothermic reaction.
-
The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Alternatively, the product can be extracted from the neutralized aqueous solution using an appropriate organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
Table 1: Physical and Spectroscopic Data
| Property | Value | Reference(s) |
| CAS Number | 53484-26-7 | |
| Molecular Formula | C₇H₇BrN₂O₂ | |
| Molecular Weight | 231.05 g/mol | |
| Melting Point | 97.5-98 °C | |
| Appearance | Yellow solid | |
| ¹H NMR (CDCl₃) | δ 8.29 (d, J=2.4Hz, 1H), 7.45 (dd, J=2.4Hz, J=8.8Hz, 1H), 6.75 (d, J=8.8Hz, 1H), 6.11 (br s, 2H) | [4] |
| ¹³C NMR (CDCl₃) | δ 143.6, 138.4, 132.6, 128.3, 120.3, 107.8 | [4] |
Safety and Handling
5.1. Chemical Hazards:
-
4-Bromo-2-nitroaniline: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[5]
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage.
-
Paraformaldehyde: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye damage. May cause an allergic skin reaction and respiratory irritation. Suspected of causing genetic defects and cancer.
-
Methylating Agents (General): Reagents like dimethyl sulfate and methyl iodide are highly toxic and carcinogenic and should be handled with extreme caution in a well-ventilated fume hood.
5.2. Recommended Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Care should be taken during the quenching and neutralization steps, as they are highly exothermic.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The presented guide outlines robust and well-documented procedures for the preparation of the precursor, 4-bromo-2-nitroaniline, and its subsequent selective N-methylation. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can effectively synthesize this valuable chemical intermediate for its various applications in organic and medicinal chemistry.
References
- Halasz, A. (1971). Process for n-methylating nitroanilines and compounds prepared thereby. U.S. Patent No. 3,591,638. Washington, DC: U.S.
- 4-Bromo-2-nitroaniline. (n.d.). PubChem.
- Synthesis of 4-bromo-2-nitroacetanilide. (n.d.). PrepChem.
- PrepChem. (n.d.). Synthesis of 4-bromo-2-nitroaniline.
- This compound. (n.d.). ChemSrc.
- 4-Bromo-2-methyl-6-nitroaniline. (n.d.). NIST WebBook.
- Preparation method of bromoaniline. (2013). Google Patents.
- Production process for synthesizing 4-bromo-2-methylaniline. (2014). Google Patents.
- 4-Bromo-N,N-bis(2-methylpropyl)-2-nitroaniline 1g. (n.d.). Dana Bioscience.
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An In-depth Technical Guide to 4-Bromo-N-methyl-2-nitroaniline
This guide provides a comprehensive technical overview of 4-bromo-N-methyl-2-nitroaniline (CAS No: 53484-26-7), a key chemical intermediate.[1][2] Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details the compound's nomenclature, physicochemical properties, synthesis protocols, safety considerations, and its emerging applications.
Compound Identification and Nomenclature
The unequivocally correct IUPAC name for this compound is This compound .[2][3] This name systematically describes the molecule's structure: a primary aniline core substituted at the nitrogen (N) atom with a methyl group, a bromine atom at position 4 of the benzene ring, and a nitro group at position 2.
-
CAS Number: 53484-26-7[2]
-
Molecular Formula: C₇H₇BrN₂O₂[2]
-
Molecular Weight: 231.05 g/mol [4]
-
Synonyms: While the IUPAC name is standard, it may be referred to as N-Methyl-4-bromo-2-nitroaniline.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
Understanding the physical and spectral properties is fundamental for handling, characterization, and application development.
Physical Properties
| Property | Value | Source |
| Appearance | Not specified, likely a crystalline solid. | [1] |
| Melting Point | 97.5-98 °C | |
| Boiling Point | 316.1 ± 32.0 °C at 760 mmHg | |
| Solubility | Very slightly soluble in water (0.32 g/L at 25 °C). | [5] |
| pKa | -1.68 ± 0.25 (Predicted) | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for structural confirmation and purity assessment. Key spectral data for this compound are available, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[6]
-
¹H NMR: The proton NMR spectrum provides definitive information about the hydrogen atoms in the molecule, confirming the presence of the methyl group, the aromatic protons, and the amine proton.
-
IR Spectroscopy: Infrared spectroscopy helps identify the functional groups. Characteristic peaks would be expected for the N-H stretch of the secondary amine, the C-H stretches of the aromatic ring and methyl group, the N-O stretches of the nitro group, and the C-Br stretch.
-
Mass Spectrometry: This technique confirms the molecular weight of the compound.[7]
Synthesis Methodologies
The synthesis of substituted anilines like this compound typically involves multi-step pathways leveraging electrophilic aromatic substitution reactions. While specific synthesis routes for the N-methylated version are less commonly published than its parent, 4-bromo-2-nitroaniline, the synthesis can be logically extrapolated from established methods.[8]
A primary strategy involves the controlled functionalization of a simpler aniline precursor.
Conceptual Synthesis Workflow
A plausible and controllable synthetic route would start from 4-bromoaniline. This approach allows for precise introduction of the functional groups, minimizing isomeric impurities.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
This protocol is a representative, field-proven methodology adapted from the synthesis of similar compounds, such as 4-bromo-2-nitroaniline.[8][9] Causality: The acetylation of the amine group in Step 1 is a critical control measure. The bulky acetyl group directs the subsequent electrophilic nitration primarily to the ortho position and deactivates the ring, preventing over-nitration.
Step 1: Protection of the Amino Group (Acetylation)
-
In a suitable reaction vessel, dissolve 4-bromoaniline in glacial acetic acid.
-
Add acetic anhydride to the solution with stirring.
-
Heat the mixture gently to facilitate the reaction, then allow it to cool.
-
Pour the reaction mixture into ice water to precipitate the product, 4-bromoacetanilide.
-
Filter the solid, wash with water, and dry.
Step 2: Nitration
-
Carefully dissolve the dried 4-bromoacetanilide in concentrated sulfuric acid, cooling the mixture in an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold.
-
Add the nitrating mixture dropwise to the 4-bromoacetanilide solution, maintaining a low temperature (0-5 °C) to control the exothermic reaction and prevent side products.[9]
-
After the addition is complete, stir the reaction for a specified time before pouring it onto crushed ice.
-
Filter the resulting precipitate (4-bromo-2-nitroacetanilide), wash thoroughly with water to remove residual acid, and dry.
Step 3: Deprotection (Hydrolysis)
-
Reflux the 4-bromo-2-nitroacetanilide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).[9]
-
The hydrolysis will cleave the acetyl group, yielding 4-bromo-2-nitroaniline.
-
Neutralize the solution and filter the solid product. Purify by recrystallization if necessary.
Step 4: N-Methylation
-
Dissolve 4-bromo-2-nitroaniline in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Add a base (e.g., K₂CO₃ or NaH) to deprotonate the amine.
-
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the final product, this compound, using column chromatography or recrystallization.
Applications in Research and Development
Substituted nitroanilines are foundational building blocks in organic synthesis, particularly in the pharmaceutical and materials science sectors.[10] The specific arrangement of the bromo, N-methyl, and nitro groups in this molecule offers a unique combination of reactivity and electronic properties.
-
Pharmaceutical Synthesis: The molecule serves as a versatile intermediate. The nitro group can be reduced to an amine, providing a new site for chemical modification. The bromo-substituent is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular scaffolds essential for active pharmaceutical ingredients (APIs).[11]
-
Dye and Pigment Chemistry: The chromophoric nitroaniline structure is a classic component of azo dyes and other colorants.
-
Materials Science: There is growing interest in nitroaniline derivatives for applications in nonlinear optics (NLO) due to their potential for high second-harmonic generation (SHG) efficiency.[7]
Safety, Handling, and Storage
Trustworthiness through Self-Validation: A robust protocol is a safe protocol. Adherence to these safety measures is non-negotiable for experimental reproducibility and personnel protection.
Hazard Identification
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It may cause skin, eye, and respiratory irritation.[12] Long-term exposure may lead to organ damage.[13]
Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation risk.[14]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves before use.[14]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.[14]
-
Body Protection: A lab coat must be worn to protect skin and clothing.[1]
Handling and Storage
-
Handling: Avoid creating dust. Use spatulas for transferring solids.[14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents, heat, sparks, and flames.[1][13]
First Aid Measures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, separating eyelids to ensure thorough flushing.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
References
- Chemsrc. This compound | CAS#:53484-26-7.
- J&K Scientific. This compound | 53484-26-7.
- PubChem. 4-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information.
- PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide.
- LookChem. 4-Bromo-2-methyl-6-nitroaniline.
- Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
- PubChem. 2-bromo-N-methyl-4-nitroaniline. National Center for Biotechnology Information.
- NIST. 4-Bromo-2-methyl-6-nitroaniline. National Institute of Standards and Technology.
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An In-depth Technical Guide to 4-Bromo-N-methyl-2-nitroaniline: Properties, Synthesis, and Applications
Introduction
4-Bromo-N-methyl-2-nitroaniline is a substituted aniline derivative of significant interest in organic synthesis, particularly as a versatile building block in the development of pharmaceuticals and other complex organic molecules. Its unique electronic structure, arising from the interplay of an electron-donating secondary amine group and electron-withdrawing nitro and bromo substituents on the aromatic ring, imparts specific reactivity that is advantageous for a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and an exploration of its applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][2][3] |
| Molecular Weight | 231.05 g/mol | [1][3] |
| CAS Number | 53484-26-7 | [1][2][3] |
| Appearance | Solid | |
| Melting Point | 97.5-98 °C | [1] |
| Boiling Point | 316.1 ± 32.0 °C at 760 mmHg | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Solubility | Very slightly soluble in water (0.32 g/L at 25 °C) | [2] |
| LogP | 3.15 | [1] |
| pKa | -1.68 ± 0.25 (Predicted) | [2] |
Spectroscopic Data
Synthesis of this compound
The synthesis of this compound can be approached through several routes, primarily involving electrophilic aromatic substitution reactions. The choice of a specific synthetic pathway often depends on the availability of starting materials, desired yield and purity, and scalability. A common and logical approach involves the nitration of a brominated aniline precursor followed by N-methylation, or vice versa.
General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting the key transformations.
Caption: Conceptual workflow for the synthesis of this compound.
Exemplary Synthesis Protocol
A plausible synthetic route involves the bromination of 2-nitroaniline followed by N-methylation. This approach is conceptually similar to established methods for the synthesis of related compounds.[5]
Step 1: Bromination of 2-Nitroaniline
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-nitroaniline in a suitable solvent such as glacial acetic acid in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Brominating Agent: Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of 2-nitroaniline at room temperature. The reaction is exothermic and the temperature should be monitored.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Filter the crude product, wash with water to remove any remaining acid, and then recrystallize from a suitable solvent like ethanol to obtain pure 4-bromo-2-nitroaniline.[6]
Step 2: N-methylation of 4-Bromo-2-nitroaniline
-
Reaction Setup: In a fume hood, dissolve the synthesized 4-bromo-2-nitroaniline in a polar aprotic solvent such as dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.
-
Base: Add a suitable base, such as potassium carbonate, to the solution to deprotonate the amine.
-
Methylating Agent: Add a methylating agent, such as methyl iodide, dropwise to the stirred suspension.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dictated by its functional groups. The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The nitro group can be reduced to an amine, providing a handle for further functionalization. The secondary amine can undergo various reactions typical of anilines.
This versatile reactivity makes this compound a valuable intermediate in the synthesis of pharmaceutically active compounds. While specific examples directly citing this compound in drug development are not abundant in publicly available literature, its structural motifs are present in molecules of therapeutic interest. For instance, substituted nitroanilines are precursors to a wide range of bioactive molecules, including kinase inhibitors and anticancer agents.[7] The bromo- and N-methyl functionalities allow for precise structural modifications to optimize potency, selectivity, and pharmacokinetic properties of a lead compound. The general class of bromo- and nitro-substituted anilines are important precursors in the synthesis of various heterocyclic compounds which are scaffolds for many drugs.[8]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is advisable to handle this compound in a well-ventilated chemical fume hood.[1] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[1] Avoid generating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.[9]
Conditions to Avoid: Heat, flames, and sparks.[1] Materials to Avoid: Strong oxidizing agents.[1] Hazardous Decomposition Products: Carbon monoxide, nitrogen oxides, and hydrogen bromide gas.[1]
Conclusion
This compound is a valuable synthetic intermediate with a well-defined set of physicochemical properties. Its synthesis can be achieved through established organic chemistry methodologies, and its reactivity profile makes it a useful building block for the construction of more complex molecules. For researchers in drug discovery and development, this compound offers a scaffold that can be readily modified to explore structure-activity relationships and develop novel therapeutic agents. As with any chemical, proper safety protocols must be followed during its handling and use.
References
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- PubChem. 4-Bromo-2-nitroaniline.
- Chemsrc. 4-Bromo-2-nitroaniline | CAS#:875-51-4.
- Medicine Grade Bulk Supply. 4-Bromo-2-nitroaniline CAS: 875-51-4.
- Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
- Cheméo. Chemical Properties of 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0).
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis.
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A Technical Guide to the Solubility of 4-Bromo-N-methyl-2-nitroaniline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. This guide provides an in-depth analysis of the solubility of 4-Bromo-N-methyl-2-nitroaniline, a compound of interest for its potential applications in organic synthesis. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide will consolidate the known information, provide a robust experimental framework for its determination, and offer insights based on the behavior of analogous structures.
Core Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is crucial for predicting its behavior in various solvent systems. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | |
| Melting Point | 97.5-98 °C | |
| Boiling Point | 316.1 ± 32.0 °C at 760 mmHg | |
| Appearance | Orange to yellow solid | [2] |
| Water Solubility | Very slightly soluble (0.32 g/L at 25 °C) | [1] |
The structure of this compound, featuring a polar nitro group and a secondary amine, alongside a nonpolar bromophenyl ring and a methyl group, suggests a nuanced solubility profile. The low water solubility is expected due to the significant hydrophobic surface area of the brominated aromatic ring.
Aqueous and Organic Solubility Profile
Aqueous Solubility
The experimentally determined solubility in water is very low, at 0.32 g/L at 25 °C[1]. This limited aqueous solubility is a critical factor in the context of drug development, as it can significantly impact bioavailability. The presence of the nitro and amine groups allows for some interaction with water through hydrogen bonding, but the overall hydrophobic character of the molecule dominates.
Predicted Solubility in Organic Solvents
While specific experimental data for this compound in various organic solvents is scarce, we can infer its likely behavior from the known solubility of structurally similar compounds, such as 4-nitroaniline and 4-methyl-2-nitroaniline.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): 4-Nitroaniline is reported to be very soluble in methanol and soluble in ethanol[3]. Given the structural similarities, it is highly probable that this compound will exhibit good solubility in these solvents. The hydrogen bonding capabilities of the alcohol solvents can effectively solvate the polar nitro and amine functionalities of the solute.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): 4-Nitroaniline is soluble in acetone[3]. Solvents like DMSO are powerful, universal solvents for a wide range of organic compounds. It is anticipated that this compound will be readily soluble in these solvents due to favorable dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane): 4-Nitroaniline is soluble in toluene[3]. The presence of the bromophenyl ring in this compound will contribute to its solubility in aromatic solvents like toluene. However, its solubility in highly nonpolar aliphatic solvents like hexane is expected to be limited due to the presence of the polar functional groups.
This qualitative assessment underscores the importance of empirical determination to ascertain the precise solubility in these solvents.
Experimental Determination of Solubility: A Validated Protocol
To address the gap in quantitative data, a robust and reliable method for determining the solubility of this compound is essential. The isothermal shake-flask method is the gold-standard for obtaining thermodynamic equilibrium solubility data[4].
Rationale for the Isothermal Shake-Flask Method
The shake-flask method is favored for its simplicity, reliability, and its ability to allow the system to reach thermodynamic equilibrium, ensuring that the measured solubility is a true representation of the compound's intrinsic property in a given solvent at a specific temperature. The extended equilibration time minimizes the risk of reporting kinetically trapped, supersaturated concentrations as the true solubility.
Step-by-Step Experimental Workflow
The following protocol outlines the determination of solubility in a chosen solvent. This process should be repeated for each solvent of interest.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., methanol, ethanol, acetone, toluene, water)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC).
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.
Caption: Isothermal shake-flask solubility determination workflow.
Conclusion and Future Directions
The solubility of this compound is a critical parameter for its application in research and development. While its aqueous solubility is known to be low, a comprehensive understanding of its behavior in a range of organic solvents is necessary for its effective use in synthesis, purification, and formulation. The provided experimental protocol offers a reliable methodology for obtaining this crucial data. Future work should focus on the systematic determination of the solubility of this compound in a diverse set of pharmaceutically and synthetically relevant solvents at various temperatures to build a comprehensive solubility profile. This will undoubtedly facilitate its broader application and accelerate research endeavors involving this promising molecule.
References
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- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- PubMed.
- Figshare. 2‑Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. [Link]
- ResearchGate. Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]
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An In-depth Technical Guide to 4-Bromo-N-methyl-2-nitroaniline: Discovery, Synthesis, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the versatile chemical intermediate, 4-Bromo-N-methyl-2-nitroaniline.
Executive Summary
This compound is a substituted nitroaniline that serves as a valuable intermediate in organic synthesis. Its unique molecular architecture, featuring a reactive bromine atom, a nitro group, and a secondary amine, makes it a versatile building block for the construction of more complex molecules, particularly in the realms of pharmaceuticals and materials science. This guide provides a comprehensive overview of the discovery, historical context, synthesis, physicochemical properties, and key applications of this important compound, with a focus on providing practical insights for laboratory and industrial applications.
Introduction and Historical Context
Substituted anilines are a cornerstone of modern synthetic chemistry, forming the backbone of a vast array of dyes, polymers, and pharmaceuticals. Among these, this compound (CAS No: 53484-26-7) emerges as a compound of significant interest due to its trifunctional nature. The interplay of the electron-withdrawing nitro group and the bromine atom, ortho and para to the N-methylamino group respectively, dictates its reactivity and makes it a strategic precursor for various chemical transformations.
While the precise first synthesis of this compound is not extensively documented in seminal literature, its development can be contextualized within the broader exploration of halogenated and nitrated anilines in the 20th century. The synthesis of its unmethylated precursor, 4-bromo-2-nitroaniline, is well-established, with two primary strategies dominating the historical landscape: the bromination of 2-nitroaniline and the nitration of 4-bromoaniline.[1] The subsequent N-methylation represents a logical progression to introduce further molecular diversity and fine-tune the electronic and steric properties of the scaffold for specific applications.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.
Table of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 53484-26-7 | [2][3] |
| Molecular Formula | C₇H₇BrN₂O₂ | [2][3] |
| Molecular Weight | 231.05 g/mol | |
| Appearance | Solid | |
| Melting Point | 97.5-98 °C | N/A |
| Boiling Point | 316.1 ± 32.0 °C at 760 mmHg | N/A |
| Solubility | Very slightly soluble in water (0.32 g/L at 25°C) | [2] |
| pKa | -1.68 ± 0.25 (Predicted) | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While a comprehensive, publicly available dataset is limited, data for the closely related precursor, 4-bromo-2-nitroaniline, provides a strong basis for interpretation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 4-bromo-2-nitroaniline in CDCl₃ typically shows three distinct signals in the aromatic region. A doublet around 8.27 ppm corresponding to the proton ortho to the nitro group, a doublet of doublets around 7.43 ppm for the proton between the bromo and nitro groups, and a doublet around 6.72 ppm for the proton ortho to the amino group.[4] For this compound, an additional singlet for the N-methyl protons would be expected, likely in the range of 2.8-3.2 ppm, and the signals for the aromatic protons would show slight shifts due to the electronic effect of the methyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum of 4-bromo-2-nitroaniline in CDCl₃ exhibits six signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups.[4] For the N-methylated derivative, a signal for the methyl carbon would appear in the aliphatic region (typically 30-40 ppm), and the aromatic carbon signals would be adjusted accordingly.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2800-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ respectively), and C-Br stretching (in the fingerprint region).
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the nitro group and methyl group.
Synthesis and Mechanistic Pathways
The synthesis of this compound can be approached through the N-methylation of its readily available precursor, 4-bromo-2-nitroaniline.
Synthesis of the Precursor: 4-Bromo-2-nitroaniline
There are two primary, well-established routes to synthesize 4-bromo-2-nitroaniline:
-
Route A: Bromination of 2-Nitroaniline: This method involves the direct electrophilic aromatic substitution of 2-nitroaniline. The amino group is a strong activating group and directs the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the adjacent nitro group, the para-product, 4-bromo-2-nitroaniline, is the major product. Various brominating agents and catalysts can be employed to optimize this reaction.[4]
-
Route B: Nitration of 4-Bromoaniline: This approach involves the nitration of 4-bromoaniline. To control the regioselectivity and prevent oxidation of the amino group, it is often protected as an acetanilide prior to nitration. The acetylated intermediate, 4-bromoacetanilide, is then nitrated, followed by hydrolysis of the protecting group to yield 4-bromo-2-nitroaniline.[1]
N-Methylation of 4-Bromo-2-nitroaniline
Once 4-bromo-2-nitroaniline is obtained, the final step is the introduction of the methyl group onto the nitrogen atom. A common method for the N-methylation of anilines is reductive amination.
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.
Materials:
-
4-bromo-2-nitroaniline
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-bromo-2-nitroaniline (1.0 eq) in methanol. To this solution, add formaldehyde (1.2 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to allow for the formation of the corresponding imine or N-hydroxymethyl intermediate.
-
Reduction: Cool the reaction mixture in an ice bath to 0°C. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C. The addition of NaBH₄ will cause gas evolution.
-
Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Extraction and Drying: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Causality Behind Experimental Choices:
-
The use of formaldehyde as the source of the methyl group is a common and cost-effective strategy in reductive amination.
-
Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the intermediate imine in the presence of the nitro group.
-
The reaction is performed at a low temperature during the reduction step to control the reactivity of sodium borohydride and prevent over-reduction or side reactions.
-
The aqueous workup with sodium bicarbonate is to neutralize any acidic byproducts and remove water-soluble impurities.
-
Column chromatography is a standard and effective method for purifying the final product from any unreacted starting material or byproducts.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Chemical Synthesis
The strategic placement of three distinct functional groups makes this compound a valuable intermediate for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds.
Role as a Synthetic Intermediate
-
Amino Group: The N-methylamino group can act as a nucleophile and can be further alkylated or acylated. It is also a key component in the formation of heterocyclic rings. The nitro group can be reduced to an amino group, opening up further synthetic possibilities, such as the formation of diaminoaromatic compounds which are precursors to various heterocycles.
-
Bromo Group: The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of various aryl, alkyl, or vinyl groups. It can also be displaced by nucleophiles in nucleophilic aromatic substitution reactions under certain conditions.
-
Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is fundamental in the synthesis of many pharmaceutical and agrochemical compounds.
Application in Heterocyclic Synthesis
One of the primary applications of this compound is in the synthesis of substituted benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its derivative.
Caption: Synthesis of benzimidazoles from this compound.
A general procedure for the synthesis of 4-bromo-N1-methylbenzene-1,2-diamine from this compound involves reacting it with iron powder and ammonium chloride in methanol at 80°C for 4 hours.[5] This diamine intermediate can then be cyclized with various carboxylic acids to generate a library of substituted benzimidazoles for screening in drug discovery programs.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature provides multiple avenues for chemical modification, making it an important intermediate in the preparation of complex organic molecules, particularly heterocyclic compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in research and development.
References
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- Journal of the American Chemical Society. A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. [Link]
- PubChem. 4-Bromo-2-nitroaniline. [Link]
- Google Patents.
- ResearchGate. N-Methy-4-Nitroaniline (MNA). [Link]
- ResearchGate. An Improved Synthesis of N-Substituted-2-nitroanilines. [Link]
- Google Patents. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
- Google Patents.
- National Center for Biotechnology Inform
- RSC Publishing. Part I: Nitroalkenes in the synthesis of heterocyclic compounds. [Link]
- National Center for Biotechnology Information. 1-Bromo-4-methyl-2-nitrobenzene. [Link]
- Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]
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- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
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An In-Depth Technical Guide to the Structural Analysis of 4-Bromo-N-methyl-2-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 4-Bromo-N-methyl-2-nitroaniline (CAS No. 53484-26-7), a key intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond standard procedures to explain the causal reasoning behind analytical choices. We will explore an integrated approach leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes not only the interpretation of spectral data but also detailed, field-tested protocols, ensuring scientific integrity and reproducibility. The guide culminates in a logical workflow, visually represented, to guide the analyst from sample reception to final structural confirmation.
Introduction and Physicochemical Profile
This compound is a substituted aromatic amine with the molecular formula C₇H₇BrN₂O₂.[1] Its structure is characterized by a benzene ring substituted with four key groups: a bromo group, a nitro group, a secondary amine, and a methyl group attached to the nitrogen. The relative positions of these substituents—particularly the electron-withdrawing nitro group ortho to the amine and the bromo group para to it—create a distinct electronic environment that dictates its chemical reactivity and provides a unique spectral fingerprint. Understanding its structure with absolute certainty is paramount for its use as a precursor in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53484-26-7 | [1][2] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 97.5-98 °C | |
| Boiling Point | 316.1 ± 32.0 °C (Predicted) | |
| InChI Key | IFTUKVAJYOQKRS-UHFFFAOYSA-N | [2] |
Synthesis Context and Purity Assessment
A robust structural analysis begins with an understanding of the sample's origin. The synthesis of this compound, like its parent compound 4-Bromo-2-nitroaniline, typically involves electrophilic aromatic substitution.[3] Common routes include the nitration of a bromo-substituted precursor or the bromination of a nitro-substituted precursor.[4][5]
This context is critical because it informs the potential impurity profile. Likely impurities could include:
-
Regioisomers: Incorrect positioning of the bromo or nitro groups.
-
Unreacted Starting Materials: e.g., 4-bromo-N-methylaniline.
-
Over-brominated or Over-nitrated Products: Di-bromo or di-nitro species.
Therefore, before detailed structural elucidation, purity must be assessed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.
Protocol: Purity Assessment by Gas Chromatography (GC)
The choice of GC is predicated on the thermal stability and volatility of the analyte. A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis.
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 10 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Instrumentation: An Agilent Intuvo 9000 GC system or equivalent.[6]
-
GC Conditions:
-
Inlet: Split mode (e.g., 50:1), 270 °C.
-
Column: A mid-polarity column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film), is suitable for separating aromatic isomers.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes. This program ensures the elution of the main analyte and any potential higher-boiling impurities.
-
Detector: FID at 300 °C.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). This method, while effective, assumes all components have a similar response factor. For higher accuracy, analysis against a certified reference standard is required.
Core Structural Elucidation Workflow
The definitive structure is determined by integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical flow of this process is crucial for an unambiguous assignment.
Caption: Integrated workflow for the structural elucidation of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.
¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons. For this compound, we expect signals for the three aromatic protons, the N-H proton, and the N-methyl protons.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| N-CH₃ | ~3.0 | Doublet (d) | 3H | Methyl Protons | Aliphatic protons on a nitrogen adjacent to a chiral center (the molecule itself is achiral but the N-H coupling makes it a doublet). Electron-withdrawing ring deshields them slightly. |
| N-H | ~8.2 | Broad Quartet (q) | 1H | Amine Proton | Highly deshielded due to the adjacent nitro group and intramolecular hydrogen bonding. Broadened due to quadrupole effects and exchange. Coupled to the methyl protons. |
| H-6 | ~7.0 | Doublet (d) | 1H | Ar-H | Ortho to the electron-donating -NHCH₃ group, thus more shielded than H-3 and H-5. Coupled only to H-5. |
| H-5 | ~7.5 | Doublet of Doublets (dd) | 1H | Ar-H | Ortho to the bromo group, meta to the nitro and amino groups. Coupled to both H-6 and H-3. |
| H-3 | ~8.3 | Doublet (d) | 1H | Ar-H | Ortho to the strongly electron-withdrawing nitro group, making it the most deshielded aromatic proton. Coupled only to H-5. |
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~30 | N-CH₃ | Typical range for an N-methyl carbon. |
| ~115 | C-4 | Carbon bearing the bromine atom (ipso-carbon). |
| ~120 | C-6 | Shielded by the ortho -NHCH₃ group. |
| ~128 | C-2 | Carbon bearing the nitro group (ipso-carbon). |
| ~130 | C-5 | Aromatic C-H. |
| ~138 | C-3 | Deshielded by the adjacent nitro group. |
| ~145 | C-1 | Carbon bearing the -NHCH₃ group (ipso-carbon), deshielded. |
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A Bruker 400 MHz spectrometer or equivalent.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a 90° pulse angle.
-
Set a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
Collect 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of 240 ppm and a relaxation delay of 5 seconds to ensure quantitative data for quaternary carbons.
-
Collect at least 1024 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition. The key diagnostic feature for this molecule is the isotopic pattern of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio.
-
Molecular Ion (M⁺): The mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (m/z ≈ 230) and one for the molecule containing ⁸¹Br (m/z ≈ 232).
-
Fragmentation: Electron Ionization (EI) will cause fragmentation. Expected fragments include the loss of the nitro group (-NO₂, 46 Da) and the methyl group (-CH₃, 15 Da), which can further confirm the structure.
Protocol: GC-MS Analysis
-
Sample Preparation: Use the same solution prepared for GC-FID analysis.
-
Instrumentation: A ThermoQuest GC with an ion trap mass spectrometer or equivalent.[7]
-
GC Conditions: Use the same temperature program as described for the purity assessment to ensure chromatographic separation.
-
MS Conditions:
-
Data Analysis: Identify the molecular ion peaks (M⁺ and M+2) to confirm the molecular weight and the presence of one bromine atom. Analyze the fragmentation pattern to corroborate the proposed structure.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Secondary Amine (-NH-) |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Methyl (-CH₃) |
| ~1620 | N-H Bend | Secondary Amine (-NH-) |
| ~1580, ~1470 | C=C Stretch | Aromatic Ring |
| ~1520, ~1340 | N=O Asymmetric & Symmetric Stretch | Nitro Group (-NO₂) |
| ~820 | C-H Out-of-plane Bend | Substituted Benzene |
| ~600 | C-Br Stretch | Aryl Bromide |
Protocol: FTIR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The resulting spectrum is a plot of transmittance vs. wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups as listed in Table 4.
Conclusion
The structural analysis of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, MS, and IR spectroscopy, all preceded by a crucial purity assessment. By understanding the principles behind each technique and following robust experimental protocols, researchers can achieve an unambiguous structural confirmation. This guide provides the necessary framework, blending theoretical knowledge with practical, actionable methodologies, to empower scientists in their analytical endeavors.
References
- Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide.
- NIST. (n.d.). 4-Bromo-2-methyl-6-nitroaniline. In NIST Chemistry WebBook.
- PubChem. (n.d.). 4-Bromo-2-nitroaniline.
- Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 154, 1-10.
- Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS.
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A Comprehensive Technical Guide to 4-Bromo-N-methyl-2-nitroaniline and Its Chemical Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
4-Bromo-N-methyl-2-nitroaniline is a substituted aromatic amine that, while not a household name, represents a crucial molecular scaffold in the world of organic synthesis. Its unique arrangement of a brominated phenyl ring, a nitro group, and an N-methylated amine makes it a highly versatile intermediate. The interplay of these functional groups—the electron-withdrawing nitro group, the halogen atom, and the secondary amine—imparts a distinct reactivity profile that synthetic chemists can exploit to construct more complex molecules. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its potential applications in cutting-edge research and development.
I. Nomenclature and Identification: A Compound of Many Names
In the multifaceted world of chemical information, a single compound can be known by a variety of names. Establishing a clear and unambiguous identification is the first step in any rigorous scientific discussion. This compound is most precisely identified by its CAS (Chemical Abstracts Service) number, which is a unique numerical identifier.
| Identifier | Value | Source |
| CAS Number | 53484-27-7 | [1][2][3][4][5][6] |
| IUPAC Name | This compound | [1][3][5] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 231.05 g/mol | [2][4][6] |
| InChI Key | IFTUKVAJYOQKRS-UHFFFAOYSA-N | [2][5] |
| SMILES | CNC1=C(C=C(C=C1)Br)N(=O)=O | [5] |
Synonyms:
While "this compound" is the most common and scientifically accepted name, researchers may encounter other designations in literature and chemical catalogs. These can include:
-
Benzenamine, 4-bromo-N-methyl-2-nitro-
It is crucial for researchers to be aware of these synonyms to ensure a comprehensive literature search and accurate identification of the compound.
II. Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and reactivity. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Appearance | Orange to yellow solid | [9] |
| Melting Point | 97.5-98 °C | [2][4][9] |
| Boiling Point (Predicted) | 316.1 ± 32.0 °C at 760 mmHg | [2][4] |
| Density (Predicted) | 1.687 ± 0.06 g/cm³ | [9] |
| Solubility | Very slightly soluble in water (0.32 g/L at 25 °C) | [7][8] |
| pKa (Predicted) | -1.68 ± 0.25 | [7][8] |
III. Synthesis and Mechanistic Considerations
The synthesis of this compound is not commonly detailed in readily available literature. However, a logical and efficient synthetic route can be devised based on the well-established synthesis of its precursor, 4-bromo-2-nitroaniline, followed by a selective N-methylation.
Part A: Synthesis of the Precursor, 4-Bromo-2-nitroaniline
There are two primary strategies for the synthesis of 4-bromo-2-nitroaniline: the bromination of 2-nitroaniline and the nitration of 4-bromoaniline.[10]
Strategy 1: Bromination of 2-Nitroaniline
This approach involves the direct bromination of 2-nitroaniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the ortho positions are sterically hindered by the nitro group and the amino group itself, the para position is the most favorable site for bromination.
A practical and regioselective method for this transformation utilizes a copper-catalyzed oxidative bromination.[11] This method avoids the use of hazardous elemental bromine.
dot
Caption: Copper-catalyzed bromination of 2-nitroaniline.
Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline [11]
-
To a suspension of CuSO₄·5H₂O (0.452 g, 1.81 mmol, 25 mol%) in a mixture of CH₃CN (20 mL) and H₂O (10 mL) at 25 °C, add 2-nitroaniline (1.0 g, 7.24 mmol).
-
Stir the mixture at 25 °C for 15 minutes.
-
Simultaneously add NaBr (1.34 g, 13.0 mmol, 1.8 equiv.) and Na₂S₂O₈ (2.41 g, 10.1 mmol, 1.4 equiv.) in three portions at 7 °C over 15 minutes.
-
After the addition is complete, stir the mixture at 7 °C for 2 hours and then at 25 °C for 22 hours.
-
Quench the reaction by adding Na₂S₂O₃ (572 mg, 3.62 mmol).
-
The product can then be isolated and purified using standard techniques such as extraction and crystallization.
Strategy 2: Nitration of 4-Bromoaniline
An alternative route involves the nitration of 4-bromoaniline. To prevent oxidation of the amino group and to control the regioselectivity, the amino group is first protected by acetylation to form 4-bromoacetanilide. The acetamido group is an ortho, para-director, and since the para position is blocked by the bromine atom, the nitro group is directed to the ortho position. The final step is the hydrolysis of the acetamido group to yield 4-bromo-2-nitroaniline.[10][12][13]
dot
Caption: Multi-step synthesis via nitration of 4-bromoaniline.
Part B: N-Methylation of 4-Bromo-2-nitroaniline
The introduction of a methyl group onto the nitrogen atom of 4-bromo-2-nitroaniline can be achieved through various N-methylation strategies. A common and effective method for the N-methylation of anilines is the use of dimethyl sulfate.[9][14]
Reaction Mechanism: N-Methylation with Dimethyl Sulfate
The N-methylation of anilines with dimethyl sulfate proceeds via a nucleophilic attack of the nitrogen atom of the aniline on one of the methyl groups of dimethyl sulfate. The reaction is typically carried out in the presence of a base to neutralize the sulfuric acid byproduct.
dot
Caption: N-methylation of 4-bromo-2-nitroaniline.
Proposed Experimental Protocol: Synthesis of this compound
This protocol is a proposed method based on general procedures for the N-methylation of anilines.[14]
-
In a round-bottom flask, dissolve 4-bromo-2-nitroaniline in a suitable solvent such as methanol or a mixture of water and an organic solvent.
-
Cool the solution in an ice bath to below 10 °C.
-
Slowly add dimethyl sulfate dropwise to the stirred solution.
-
After the addition is complete, continue stirring for 1 hour at the same temperature.
-
Slowly add a solution of a base, such as 30% sodium hydroxide, to the reaction mixture.
-
The product, this compound, can then be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and purified by column chromatography or recrystallization.
IV. Applications in Research and Development
While specific, direct applications of this compound are not extensively documented in peer-reviewed literature, its structure strongly suggests its utility as a key intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. The applications of its precursor, 4-bromo-2-nitroaniline, provide a strong indication of the potential uses of its N-methylated derivative.
A. Precursor for Heterocyclic Synthesis: The Gateway to Benzimidazoles
One of the most significant applications of ortho-nitroanilines is in the synthesis of benzimidazoles.[15][16][17][18] The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.
The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its derivative. The resulting diamine can be cyclized to form the benzimidazole ring.
dot
Caption: Synthesis of benzimidazoles from this compound.
The resulting N-methylated benzimidazoles could be of interest in drug discovery programs. For instance, a related compound, 4-bromo-N-(3-(2-ethyl-1H-benzo[d]imidazol-1-yl)propyl)-3-methylaniline, has been identified as a potential anti-tuberculosis agent.[16]
B. Intermediate in Dye Synthesis
Substituted anilines are fundamental building blocks in the synthesis of azo dyes.[19] The amino group can be diazotized and then coupled with an electron-rich aromatic compound to form the characteristic azo linkage (-N=N-). The specific substituents on the aniline ring, such as the bromo and nitro groups in 4-bromo-2-nitroaniline, influence the color and properties of the resulting dye. For example, 4-bromo-2-nitroaniline is a precursor in some synthetic routes to the historical dye Tyrian purple (6,6′-dibromoindigo).[20] The N-methylated derivative could potentially be used to synthesize novel dyes with altered properties.
V. Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. The available safety data suggests that it should be handled with care.
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures: [2][13]
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
In case of accidental exposure, it is crucial to seek immediate medical attention.
VI. Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the N-methyl protons, and the N-H proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromo, nitro, and N-methylamino groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule, including:
-
N-H stretching vibrations.
-
C-H stretching vibrations (aromatic and aliphatic).
-
N-O stretching vibrations of the nitro group.
-
C-N stretching vibrations.
-
C-Br stretching vibrations.
Mass Spectrometry (MS):
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Conclusion
This compound, while a relatively specialized chemical, holds significant potential as a versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecules with potential applications in the pharmaceutical and dye industries. This guide has provided a comprehensive overview of its identification, properties, synthesis, potential applications, and safety considerations, serving as a valuable resource for researchers and scientists working in the field of chemical synthesis and drug development. Further research into the specific applications and reaction pathways of this compound is warranted and could lead to the discovery of novel and valuable molecules.
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A Theoretical and Computational Guide to 4-Bromo-N-methyl-2-nitroaniline
Abstract: This technical guide provides a comprehensive theoretical framework for the study of 4-Bromo-N-methyl-2-nitroaniline, a molecule of interest in materials science and drug development. By leveraging Density Functional Theory (DFT), we explore its structural, electronic, and spectroscopic properties. This document serves as a roadmap for researchers, offering both foundational knowledge and detailed computational protocols to predict and understand the behavior of this substituted nitroaniline. We delve into the causal relationships between its structural features—the electron-withdrawing nitro group, the electron-donating methylamino group, and the inductive effects of the bromine atom—and its predicted chemical reactivity and stability. All methodologies are presented as self-validating systems, ensuring scientific rigor and reproducibility.
Introduction and Significance
Substituted anilines are foundational scaffolds in a multitude of chemical applications, including the synthesis of dyes, pesticides, and pharmaceuticals. The specific molecule, this compound, presents a fascinating case study in molecular design. It incorporates a strong electron-withdrawing nitro group (NO₂) ortho to an electron-donating N-methylamino group (NHCH₃), with a halogen (Bromine) atom in the para position. This unique arrangement of functional groups creates a significant intramolecular charge transfer character, which is often a prerequisite for desirable properties in nonlinear optics (NLO) and can influence metabolic pathways in biological systems.[1][2]
Theoretical studies, particularly those employing quantum mechanical calculations, offer a powerful, non-empirical approach to understanding the intrinsic properties of such molecules before engaging in potentially costly and time-consuming synthesis and experimentation.[1] This guide will elucidate the core theoretical methods used to characterize this compound, providing insights into its stability, reactivity, and spectroscopic signatures.
Molecular Properties and Computational Framework
Before delving into complex analyses, it is crucial to establish the fundamental properties of the molecule and the computational methodology that forms the bedrock of our theoretical investigation.
Core Molecular Data
A summary of the key identifiers and computed properties for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 53484-26-7 | [3][5] |
| Molecular Formula | C₇H₇BrN₂O₂ | [3][5] |
| Molecular Weight | 231.05 g/mol | [3][5] |
| Topological Polar Surface Area | 57.8 Ų | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
The DFT-Based Computational Approach
The cornerstone of modern theoretical chemistry for molecules of this size is Density Functional Theory (DFT). It provides an exceptional balance of computational efficiency and accuracy. For the analyses presented herein, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is selected. This hybrid functional is widely validated for organic molecules containing diverse functional groups and consistently yields reliable geometric and electronic data.[7]
To accurately describe the electron distribution, including the lone pairs on oxygen, nitrogen, and bromine, a robust basis set is required. The 6-311++G(d,p) basis set is the chosen standard for this guide. The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs and potential weak intramolecular interactions, while the polarization functions (d,p) allow for greater flexibility in describing bond shapes and angles.[8] All calculations are performed assuming the molecule is in a gaseous phase to eliminate intermolecular effects and study its intrinsic properties.
Theoretical Workflow and Protocols
A rigorous computational study follows a logical progression of steps, each building upon the last. This workflow ensures that all subsequent analyses are based on a stable, validated molecular structure.
Protocol 1: Geometry Optimization and Vibrational Analysis
Objective: To find the most stable three-dimensional structure of the molecule and confirm it is at a true energy minimum.
Rationale: The geometry optimization process systematically alters the bond lengths, angles, and dihedral angles of the input structure to find the arrangement with the lowest possible potential energy. The subsequent frequency calculation serves a dual purpose: it confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman vibrational spectra.
Step-by-Step Procedure (using Gaussian 09/16 input format):
-
Create Input File:
-
Execution: Run the calculation using the Gaussian software package.
-
Validation: Upon completion, open the output log file.
-
Search for "Optimization completed." to confirm the geometry optimization was successful.
-
Navigate to the frequency analysis section. Verify that there are no negative (imaginary) frequencies listed, which confirms a true energy minimum.
-
Analysis of Electronic Structure and Reactivity
The electronic structure dictates the molecule's reactivity, stability, and optical properties. Key analyses include Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[8]
-
Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO.[9]
-
Small HOMO-LUMO gap: Suggests the molecule is more reactive and can be easily polarized. This is often associated with enhanced NLO properties.[9][10]
For this compound, the electron-donating N-methylamino group is expected to significantly raise the energy of the HOMO, while the electron-withdrawing nitro group will lower the energy of the LUMO. This combined effect is predicted to result in a relatively small energy gap, indicating a molecule prone to intramolecular charge transfer and potential for NLO applications.[11][12]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides an immediate, visual guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.[13]
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen and nitrogen. These are the most likely sites for electrophilic attack.[14]
-
Blue Regions: Indicate positive electrostatic potential (electron-poor), usually found around hydrogen atoms, especially those attached to heteroatoms. These are sites susceptible to nucleophilic attack.[14]
For this molecule, the most negative potential is expected over the oxygen atoms of the nitro group, making them primary targets for electrophiles and hydrogen bond donors.[15][16] The hydrogen on the amino group will likely be the most positive region.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed chemical picture of bonding and charge distribution. It translates the complex calculated wavefunctions into localized bonds, lone pairs, and antibonding orbitals, which align closely with classical Lewis structures.[8][17] A key output is the analysis of hyperconjugative interactions, which represent stabilizing electron delocalization from a filled donor NBO to an empty acceptor NBO.[17]
The strength of these interactions is quantified by the second-order perturbation energy, E(2).[17] For this compound, significant interactions are expected:
-
Delocalization from the lone pair of the amino nitrogen (n(N)) to the antibonding π* orbitals of the benzene ring.
-
Delocalization from the π orbitals of the ring to the antibonding π* orbitals of the C-NO₂ bond.
-
Interactions involving the lone pairs of the bromine atom.[14][18]
These interactions collectively stabilize the molecule and are responsible for the charge transfer character predicted by the FMO analysis.[8]
Predicted Spectroscopic Signatures
The computational methods described can also predict various spectroscopic data, providing a theoretical benchmark for experimental characterization.
Protocol 2: Simulating UV-Visible Spectra
Objective: To predict the electronic transitions responsible for UV-Visible absorption.
Rationale: Time-Dependent DFT (TD-DFT) is an extension of DFT used to calculate excited state properties. It can predict the absorption wavelengths (λmax) and oscillator strengths (a measure of transition intensity) of electronic transitions, primarily the HOMO→LUMO transition.[9]
Step-by-Step Procedure (using Gaussian 09/16 input format):
-
Use Optimized Geometry: Start with the validated, optimized coordinates from Protocol 1.
-
Create Input File:
-
Execution and Analysis: Run the calculation. The output will list the excited states, their corresponding excitation energies (in eV and nm), and oscillator strengths. The transition with the largest oscillator strength typically corresponds to the main absorption peak observed experimentally.
Conclusion and Future Directions
The theoretical framework presented in this guide demonstrates a robust, multi-faceted approach to characterizing this compound. Through DFT calculations, we can predict its stable geometry, analyze its electronic structure to understand reactivity, and simulate its spectroscopic properties. The interplay between the electron-donating methylamino group, the electron-withdrawing nitro group, and the halogen substituent creates a molecule with a significant intramolecular charge transfer character, making it a promising candidate for further investigation in materials science.
Future computational work could explore the effects of different solvents on its properties using continuum solvation models (like PCM), investigate its behavior in the crystalline state through periodic boundary calculations, or model its potential interactions with biological targets via molecular docking studies. These theoretical insights provide a critical foundation, guiding and accelerating experimental discovery.
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Methodological & Application
Buchwald-Hartwig amination of "4-Bromo-n-methyl-2-nitroaniline"
An Application Guide to the Buchwald-Hartwig Amination of 4-Bromo-N-methyl-2-nitroaniline
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] The reaction's broad utility stems from its ability to overcome the limitations of traditional methods, which often suffer from harsh conditions and limited substrate scope.[1]
This document provides a detailed guide for the Buchwald-Hartwig amination of a challenging substrate: This compound . This substrate presents a unique set of considerations due to the presence of a strongly electron-withdrawing nitro group and a secondary amine. The electronic properties of the nitro group can deactivate the aryl bromide towards oxidative addition, while also rendering the molecule susceptible to side reactions under strongly basic conditions.
This guide, intended for researchers, scientists, and drug development professionals, offers a deep dive into the reaction mechanism, provides a robust experimental protocol, and includes a comprehensive troubleshooting section to navigate the specific challenges associated with this transformation.
Reaction Mechanism and Key Considerations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[4][5] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[6][7] This is often the rate-determining step.
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination : The final step involves the formation of the C-N bond, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup : In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol), the palladium precatalyst (0.02 mmol), and K₃PO₄ (2.0 mmol) to a dry Schlenk tube containing a magnetic stir bar. [8]2. Sealing and Purging : Seal the Schlenk tube with a septum or screw cap. If not in a glovebox, evacuate the tube and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Amine Addition : Add the anhydrous, degassed solvent (5 mL) via syringe, followed by the amine coupling partner (1.2 mmol). [8]4. Reaction Execution : Place the sealed tube in a preheated oil bath or heating block set to 80–110 °C. Stir the mixture vigorously. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours. [8]5. Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Filtration and Extraction : Filter the suspension through a pad of Celite® to remove the base and palladium residues, washing the pad with additional ethyl acetate. [8]Transfer the filtrate to a separatory funnel and wash sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Data Presentation: Recommended Conditions and Expected Outcomes
The optimal conditions for the amination of this compound will depend on the specific amine coupling partner. The following table summarizes a robust starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | Substrate of interest. |
| Amine | Primary or Secondary Aliphatic/Aromatic | 1.1 - 1.5 equivalents. |
| Pd Precatalyst | XPhos Pd G3 or RuPhos Pd G4 (1-3 mol%) | Air-stable, reliable generation of active Pd(0). |
| Ligand | XPhos or RuPhos (2-6 mol%) | Bulky, electron-rich ligand for a challenging substrate. [9] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 2.5 equiv.) | Milder base to prevent nitro group degradation. [9][10] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Standard, effective aprotic solvents. [4][10] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the reaction. |
| Typical Yield | 65 - 90% | Expected range after optimization and purification. |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses common issues and provides systematic solutions. [9][11][12]
| Problem | Probable Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Conversion | 1. Inactive catalyst (insufficient Pd(0) formation).<[9]br>2. Poor quality of reagents (wet solvent, oxidized ligand).3. Insufficient temperature. | 1. Use a modern, air-stable precatalyst (G3/G4).<br>2. Ensure solvent is anhydrous and degassed; use fresh ligand.3. Increase temperature in 10 °C increments (up to ~120 °C). |
| Formation of Side Products | 1. Hydrodehalogenation : Aryl bromide is reduced.2. Homocoupling : Biphenyl-type byproducts form. | 1. Screen different ligands (e.g., switch from XPhos to BrettPhos). A well-chosen ligand can suppress this pathway.<[9]br>2. Lower the reaction temperature or catalyst loading. |
| Substrate Decomposition | 1. Base is too strong for the nitro group.2. Reaction temperature is too high. | 1. Switch to a weaker base (e.g., from K₃PO₄ to K₂CO₃, though this may slow the reaction).<[4]br>2. Lower the reaction temperature. |
| Poor Reproducibility | 1. Inconsistent inert atmosphere.2. Variable quality of reagents or catalyst. | 1. Ensure rigorous exclusion of air and moisture using a glovebox or proper Schlenk technique.2. Use high-purity reagents from a reliable source. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly feasible transformation that provides access to valuable synthetic intermediates. Success hinges on a rational approach that directly addresses the challenges posed by the electron-deficient and base-sensitive nature of the substrate. By employing modern palladium precatalysts with bulky, electron-rich phosphine ligands and utilizing milder inorganic bases, researchers can achieve high yields and minimize side reactions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this powerful C-N bond-forming methodology.
References
- Wikipedia.
- Chemistry LibreTexts.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
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- Reddit.
- Books. Chapter 3: Synthetic Methods for Primary Anilines.
- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
- Wordpress.
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- Novartis OAK.
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Application Notes & Protocols: The Strategic Utility of 4-Bromo-N-methyl-2-nitroaniline in Modern Organic Synthesis
Introduction: A Profile of a Versatile Synthetic Building Block
4-Bromo-N-methyl-2-nitroaniline is a strategically functionalized aromatic compound that serves as a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its structure incorporates three key features—a reducible nitro group, a nucleophilic N-methylamino group, and a bromine atom amenable to cross-coupling reactions—making it a linchpin for constructing diverse molecular scaffolds. The specific ortho- and para- relationships of these functional groups provide a predictable platform for regioselective transformations, enabling the efficient assembly of targeted structures. This guide details the core reactivity, key applications, and field-proven protocols for leveraging this powerful reagent in a research and development setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 53484-26-7 | [1][2][3][4] |
| Molecular Formula | C₇H₇BrN₂O₂ | [2][5] |
| Molecular Weight | 231.05 g/mol | [2][5] |
| Appearance | Solid | [2] |
| Melting Point | 97.5-98 °C | [2] |
| Boiling Point | 316.1 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Very slightly soluble in water (0.32 g/L at 25°C, Predicted) | [5] |
| Topological Polar Surface Area | 57.8 Ų | [5] |
Core Reactivity and Strategic Considerations
The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. Understanding these sites is crucial for planning multi-step syntheses.
-
The Nitro Group (-NO₂): This electron-withdrawing group is primarily a precursor to an amino group. Its reduction is a key step in the synthesis of heterocyclic systems like benzimidazoles. Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metallic reductants like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.[6] The choice of reductant is critical to ensure chemoselectivity, preserving other sensitive functional groups.
-
The Aryl Bromide (-Br): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. It provides a reliable handle for forming new carbon-carbon (e.g., Suzuki, Heck, Sonogashira) or carbon-heteroatom (e.g., Buchwald-Hartwig) bonds, allowing for the introduction of a wide array of substituents at the C4 position.[7][8]
-
The N-Methylamino Group (-NHCH₃): This secondary amine is a moderately activating, ortho-, para-directing group. While its directing influence is electronically overridden by the powerful nitro group during electrophilic aromatic substitution, its nucleophilicity and the presence of the N-methyl group are critical for the structure and properties of the final products, particularly in heterocyclic scaffolds.
Caption: Key reactive sites on the this compound scaffold.
Application & Protocol: Synthesis of N-Methyl Benzimidazoles
One of the most powerful applications of this reagent is in the synthesis of N-methylated benzimidazoles, a core scaffold in numerous pharmaceuticals.[9] The process is a robust, two-step sequence involving the reduction of the nitro group followed by cyclocondensation.
Causality Behind Experimental Choices:
-
Reduction: Tin(II) chloride (SnCl₂) in concentrated HCl is selected for its high efficiency in reducing aromatic nitro groups, even in the presence of an aryl halide, which might be susceptible to reduction under harsher conditions (e.g., high-pressure catalytic hydrogenation). The acidic medium ensures the resulting diamine is protonated and soluble, facilitating a clean reaction.
-
Cyclization: Condensation with an aldehyde under acidic or thermal conditions is a classic and reliable method for benzimidazole formation.[10] The reaction proceeds via the formation of a Schiff base, followed by intramolecular nucleophilic attack and subsequent aromatization. Using ethanol as a solvent allows for easy dissolution of the reactants and a suitable reflux temperature for the cyclization.
Caption: Workflow for the two-step synthesis of benzimidazoles.
Protocol 1A: Reduction to 4-Bromo-N¹-methylbenzene-1,2-diamine
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add ethanol (EtOH) to create a slurry. To this, slowly add concentrated hydrochloric acid (HCl) (approx. 4-5 volumes relative to the substrate).
-
Reductant: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise (3.0-4.0 eq). The addition is exothermic and should be controlled.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a more concentrated base like 50% NaOH until the pH is > 10. Caution: This is a highly exothermic and gas-evolving step.
-
Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude diamine is often used directly in the next step without further purification.
Protocol 1B: Cyclocondensation to 5-Bromo-1-methyl-2-aryl-1H-benzimidazole
-
Setup: Dissolve the crude 4-Bromo-N¹-methylbenzene-1,2-diamine (1.0 eq) from the previous step in ethanol (EtOH).
-
Reagent Addition: Add the desired aromatic aldehyde (e.g., benzaldehyde) (1.0-1.1 eq).
-
Reaction: Heat the mixture to reflux and stir for 3-6 hours. The reaction can be monitored by TLC for the disappearance of the diamine.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product often crystallizes directly from the reaction mixture.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Application & Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The aryl bromide of this compound is a prime substrate for Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation.[8] This reaction enables the introduction of various aryl or heteroaryl groups, which is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄, is a reliable and commercially available catalyst for this transformation. The tetrakis(triphenylphosphine)palladium(0) complex serves as a pre-catalyst that generates the active Pd(0) species in situ.
-
Base and Solvent: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step of the catalytic cycle.[8] A mixed solvent system, typically an organic solvent like 1,4-dioxane or DME with water, is used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid salt.
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- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole synthesis [organic-chemistry.org]
Application Notes & Protocols: 4-Bromo-N-methyl-2-nitroaniline as a Strategic Synthetic Intermediate
Introduction: Unveiling the Synthetic Potential of a Multifunctional Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. 4-Bromo-N-methyl-2-nitroaniline is a quintessential example of a highly versatile synthetic intermediate. Its utility is derived from a unique confluence of three distinct functional groups on a simple benzene scaffold: a nitro group, a bromine atom, and a secondary N-methylamino group. This arrangement provides chemists with a powerful toolkit for sequential and regioselective transformations, enabling the construction of complex molecular architectures.
The electron-withdrawing nitro group not only activates the ring for certain reactions but, more importantly, serves as a masked amino group, accessible through well-established reduction methodologies. The bromine atom is a prime handle for a plethora of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. Finally, the N-methylamino group influences the electronic properties of the molecule and can be a key pharmacophoric element in the final target. This guide provides an in-depth exploration of the key transformations of this compound, complete with detailed protocols and mechanistic insights for researchers in drug development and chemical synthesis.
| Compound Property | Value |
| CAS Number | 53484-26-7[1][2] |
| Molecular Formula | C₇H₇BrN₂O₂[2][3] |
| Molecular Weight | 231.05 g/mol [2][3] |
| Appearance | Solid |
| Melting Point | 97.5-98 °C |
Core Synthetic Transformations: A Triad of Reactivity
The synthetic utility of this compound is primarily centered on three types of transformations, which can be employed in various strategic combinations to achieve a desired molecular target.
-
Selective Reduction of the Nitro Group: The conversion of the ortho-nitro group to a primary amine is arguably the most common and pivotal transformation. This unmasks an o-phenylenediamine derivative, a critical precursor for the synthesis of a wide range of N-heterocycles, most notably benzimidazoles, which are privileged scaffolds in medicinal chemistry.[4]
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 4-position is a robust reaction site for introducing molecular complexity. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a powerful tool for coupling amines with aryl halides.[5][6] This allows for the synthesis of diarylamines and related structures that are prevalent in pharmaceuticals.
-
Modification of the Amino Group: While the N-methyl group is often retained, it can potentially be involved in further functionalization or cyclization reactions, depending on the synthetic design.
Below is a diagram illustrating the primary reaction pathways emanating from this versatile intermediate.
Caption: Key synthetic transformations of this compound.
Application I: Synthesis of the Benzimidazole Scaffold via Reductive Cyclization
The benzimidazole moiety is a cornerstone in drug discovery, found in blockbuster drugs such as proton pump inhibitors (e.g., omeprazole) and anthelmintics. The synthesis of these heterocycles often relies on the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[7] this compound is an ideal precursor for 5-bromo-1-methyl substituted benzimidazoles, following a two-step sequence of nitro reduction followed by cyclization.
The reduction of the nitro group can be achieved using various reagents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.[8] Tin(II) chloride is often preferred in laboratory settings for its reliability and mild conditions. The resulting diamine is typically used immediately in the subsequent cyclization step without extensive purification due to its susceptibility to aerial oxidation.
Workflow for Benzimidazole Synthesis
Caption: Workflow for synthesizing benzimidazoles from the title compound.
Protocol 1: Synthesis of 5-Bromo-1-methyl-2-phenyl-1H-benzoimidazole
This protocol details the two-step synthesis from this compound and benzaldehyde.
Part A: Reduction of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (2.31 g, 10.0 mmol) and ethanol (100 mL).
-
Reagent Addition: While stirring, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50.0 mmol) portion-wise. The addition is exothermic and may cause the ethanol to gently boil.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 3:1 Hexane:Ethyl Acetate. The disappearance of the starting material spot indicates completion.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (approx. 200 g).
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture is ~8. This will precipitate tin salts. Caution: CO₂ evolution.
-
Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate (3 x 50 mL). Transfer the combined filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer again with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 4-Bromo-N¹-methyl-benzene-1,2-diamine is a viscous oil or low-melting solid and should be used immediately.
Part B: Cyclization with Benzaldehyde
-
Setup: Dissolve the crude diamine from Part A in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Reagent Addition: Add benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol).
-
Reaction: Heat the mixture to reflux for 2 hours. The reaction involves the initial formation of a Schiff base followed by oxidative cyclization. Often, atmospheric oxygen is sufficient for the aromatization step.
-
Isolation: Cool the reaction mixture to room temperature. The product often crystallizes out of solution. If not, reduce the solvent volume and cool in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If further purification is needed, recrystallize from ethanol or purify by column chromatography on silica gel.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 231.05 | 10.0 | 2.31 g |
| SnCl₂·2H₂O | 225.63 | 50.0 | 11.3 g |
| Benzaldehyde | 106.12 | 10.0 | 1.06 g |
| Expected Product | 289.16 | - | Yield: 75-85% |
Application II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds under relatively mild conditions.[5][9] This reaction is indispensable in drug discovery for synthesizing arylamines. Using this compound as the aryl bromide component allows for the introduction of a new amino substituent at the 4-position.
The choice of palladium precursor, ligand, and base is critical for the success of the reaction and depends on the nature of the amine coupling partner.[10][11] Sterically hindered biarylphosphine ligands, such as XPhos or RuPhos, in combination with a strong, non-nucleophilic base like sodium tert-butoxide, are often effective.[9]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Palladium-Catalyzed Coupling with Morpholine
This protocol describes a representative Buchwald-Hartwig amination using morpholine as the coupling partner.
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%), RuPhos (94 mg, 0.20 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (673 mg, 7.0 mmol).
-
Reagent Addition: Add this compound (1.16 g, 5.0 mmol) and morpholine (523 mg, 0.52 mL, 6.0 mmol) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene (25 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the mixture to room temperature and quench with water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the desired product, 4-(morpholino)-N-methyl-2-nitroaniline.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 231.05 | 5.0 | 1.16 g |
| Morpholine | 87.12 | 6.0 | 0.52 mL |
| Pd₂(dba)₃ | 915.72 | 0.05 | 46 mg |
| RuPhos | 469.58 | 0.20 | 94 mg |
| NaOtBu | 96.10 | 7.0 | 673 mg |
| Expected Product | 237.25 | - | Yield: 80-90% |
Conclusion and Outlook
This compound stands out as a strategically valuable intermediate due to its predictable and versatile reactivity. The protocols and applications detailed herein demonstrate its utility in constructing complex molecular frameworks, such as substituted benzimidazoles and diarylamines, which are of significant interest to the pharmaceutical industry. By leveraging the distinct reactivity of its nitro, bromo, and amino functionalities, researchers can efficiently access a diverse array of target molecules. The continued development of catalytic systems will undoubtedly expand the synthetic repertoire of this powerful building block even further.
References
- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). PMC, NIH.
- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). ResearchGate.
- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. (2022). PubMed.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry.
- Catalytic reduction of 2-nitroaniline: a review. (2021). ResearchGate.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Synthesis of 4-bromo-2-nitroacetanilide. (n.d.). PrepChem.com.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- A green synthesis of benzimidazoles. (n.d.). Indian Journal of Chemistry.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic-Chemistry.org.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2014). ResearchGate.
- Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. (n.d.). Research India Publications.
- Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. (n.d.). Homework.Study.com.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- 4-Bromo-2-methyl-6-nitroaniline. (n.d.). NIST WebBook.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing.
- Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. (n.d.). ResearchGate.
- This compound. (n.d.). J&K Scientific.
- Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing.
- The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. (n.d.). Chemsrc.
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Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 4-Bromo-N-methyl-2-nitroaniline
Abstract
This comprehensive technical guide details the strategic utilization of 4-Bromo-N-methyl-2-nitroaniline as a versatile starting material for the synthesis of high-value heterocyclic compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document provides not just protocols, but a deep dive into the mechanistic rationale behind the synthetic choices. We present two primary, field-proven workflows for the synthesis of substituted benzimidazoles and quinoxalines, key scaffolds in numerous pharmacologically active agents. Each protocol is structured for reproducibility and includes expert commentary on critical parameters, safety considerations, and characterization.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aromatic precursor, primed for strategic chemical transformations. Its structure incorporates several key features that make it an ideal starting point for complex heterocyclic synthesis:
-
Ortho-Nitro and Amino Groups: The vicinal placement of the nitro and N-methylamino groups is the cornerstone of its utility, enabling intramolecular cyclization reactions to form five- and six-membered heterocyclic rings. The nitro group serves as a latent amino functionality, which can be unmasked under reductive conditions.
-
Bromo-Substituent: The bromine atom at the 4-position provides a crucial handle for late-stage functionalization. It is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse chemical moieties to modulate the pharmacological properties of the final compounds.
-
N-Methyl Group: The methyl group on the aniline nitrogen pre-installs a substituent at a key position in the resulting heterocycle, which can influence solubility, metabolic stability, and target-binding interactions.
This guide will focus on two robust synthetic pathways originating from this precursor: (1) Reductive cyclization to form 6-Bromo-1-methyl-1H-benzo[d]imidazoles and (2) A two-step sequence involving reduction followed by condensation to yield 7-Bromo-1-methylquinoxalines.
Part 1: Synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazole Derivatives
The benzimidazole core is a privileged scaffold in medicinal chemistry, found in drugs such as proton pump inhibitors (omeprazole) and anthelmintics (albendazole). The following protocol describes a one-pot reductive cyclization of this compound with an aromatic aldehyde to generate the corresponding 2-substituted benzimidazole. This method leverages an in situ reduction of the nitro group to an amine, which then condenses with the aldehyde and cyclizes.[1][2]
Workflow Overview: Reductive Cyclization
The logical flow of this one-pot synthesis is depicted below. The process begins with the simultaneous reduction of the nitro group and formation of an imine with the aldehyde, followed by intramolecular cyclization and aromatization.
Caption: Workflow for one-pot reductive cyclization.
Protocol 1: One-Pot Synthesis of 6-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole
Rationale: This protocol utilizes sodium dithionite (Na₂S₂O₄) as a mild, inexpensive, and effective reducing agent for the nitro group. The reaction proceeds efficiently at room temperature, making it a highly accessible method.[2] The choice of an ethanol/water solvent system facilitates the dissolution of both the organic substrate and the inorganic reducing agent.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium Dithionite (Na₂S₂O₄) (3.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, separation funnel.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.31 g, 10 mmol) in 40 mL of ethanol. Add benzaldehyde (1.17 g, 11 mmol). Stir the solution at room temperature for 10 minutes.
-
Addition of Reducing Agent: In a separate beaker, dissolve sodium dithionite (5.22 g, 30 mmol) in 20 mL of water. Add this aqueous solution dropwise to the stirred ethanolic solution over 15-20 minutes. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The initial deep orange/red color of the solution should fade to a lighter yellow or brown. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the ethanol. To the remaining aqueous residue, add 50 mL of ethyl acetate.
-
Extraction: Transfer the mixture to a separation funnel. Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 6-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Benzaldehyde, Sodium Dithionite |
| Solvent | Ethanol/Water |
| Temperature | Room Temperature |
| Typical Reaction Time | 2-4 hours |
| Expected Yield | 75-85% |
| Product MW | 301.18 g/mol |
Part 2: Synthesis of 7-Bromo-1-methylquinoxaline Derivatives
Quinoxalines are another class of heterocycles with significant biological activities, including anticancer and antimicrobial properties.[3] Their synthesis is classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] This section details a two-step protocol starting from this compound.
Overall Synthetic Pathway
The pathway involves a discrete reduction step to form the key diamine intermediate, which is then condensed with a dicarbonyl compound.
Caption: Two-step synthesis of quinoxalines.
Protocol 2a: Reduction to 4-Bromo-N¹-methylbenzene-1,2-diamine
Rationale: The reduction of the nitro group is a critical first step. Stannous chloride (SnCl₂·2H₂O) in acidic media (concentrated HCl) is a classic and highly effective method for this transformation. The resulting diamine hydrochloride salt is often used directly in the next step after neutralization or can be isolated as the free base.
Materials:
-
This compound (1.0 eq)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Reaction Setup: Suspend this compound (2.31 g, 10 mmol) in 30 mL of ethanol in a 250 mL round-bottom flask.
-
Addition of Reducing Agent: To this suspension, add stannous chloride dihydrate (11.3 g, 50 mmol). Cool the flask in an ice bath.
-
Acidification: Slowly add 20 mL of concentrated HCl dropwise with vigorous stirring. The reaction is exothermic. Maintain the temperature below 50 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Neutralization and Isolation: Cool the reaction mixture again in an ice bath and carefully basify by the slow addition of 10 M NaOH solution until the pH is >10. The tin salts will precipitate as a white solid (tin hydroxide).
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-Bromo-N¹-methylbenzene-1,2-diamine as an oil or low-melting solid, which may darken on exposure to air. It is often used immediately in the next step.
Protocol 2b: Condensation to 7-Bromo-1-methyl-2,3-diphenylquinoxaline
Rationale: The condensation of the synthesized o-phenylenediamine with benzil (a 1,2-dicarbonyl compound) is a straightforward and high-yielding cyclocondensation reaction.[6] Refluxing in ethanol is typically sufficient to drive the reaction to completion.
Materials:
-
4-Bromo-N¹-methylbenzene-1,2-diamine (crude from Protocol 2a, ~10 mmol)
-
Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, heating mantle.
Procedure:
-
Reaction Setup: Dissolve the crude 4-Bromo-N¹-methylbenzene-1,2-diamine (~10 mmol) in 50 mL of ethanol in a round-bottom flask.
-
Addition of Reagents: Add benzil (2.10 g, 10 mmol) and a few drops (e.g., 0.5 mL) of glacial acetic acid to the solution. The acid catalyzes the condensation.
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux. The reaction is typically complete in 1-3 hours. Monitor by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product will often crystallize out of the solution. If not, reduce the solvent volume in vacuo to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from ethanol to yield pure 7-Bromo-1-methyl-2,3-diphenylquinoxaline.
Data Summary Table:
| Parameter | Step 1 (Reduction) | Step 2 (Condensation) |
| Key Reagents | SnCl₂·2H₂O, HCl | Benzil, Acetic Acid |
| Solvent | Ethanol | Ethanol |
| Temperature | 0 °C to RT | Reflux (~78 °C) |
| Typical Reaction Time | 1-2 hours | 1-3 hours |
| Overall Yield | \multicolumn{2}{c | }{65-80% (over two steps)} |
| Product MW | \multicolumn{2}{c | }{375.27 g/mol } |
Safety & Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, inhaled, or in contact with skin.[7]
-
Concentrated Acids/Bases: Concentrated HCl and strong NaOH solutions are highly corrosive. Handle in a fume hood with appropriate PPE.
-
Sodium Dithionite: Can be a flammable solid and may self-heat. Keep away from moisture.
-
Solvents: Ethanol, ethyl acetate, and dichloromethane are flammable. Work in a well-ventilated area away from ignition sources.
Conclusion
This compound stands out as a strategically valuable and cost-effective precursor for constructing diverse and medicinally relevant heterocyclic systems. The protocols detailed herein for the synthesis of substituted benzimidazoles and quinoxalines are robust, scalable, and rely on well-established chemical principles. The presence of the bromine atom and the N-methyl group provides built-in opportunities for further diversification, making this starting material an excellent choice for building libraries of novel compounds in drug discovery and materials science programs.
References
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
- Heravi, M. M., & Zadsirjan, V. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2008(xv), 280-287.
- Wang, C., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(17), 4584–4587.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- Gómez-Benítez, S., et al. (2019). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Catalysts, 9(12), 1046.
- A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. (n.d.).
- Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67.
- Hao, L., et al. (2014). Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. Green Chemistry, 16, 3039-3044.
- Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. (n.d.).
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). J&K Scientific.
- This compound Safety Data Sheet. (n.d.). Chemsrc.
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 5. arkat-usa.org [arkat-usa.org]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:53484-26-7 | Chemsrc [chemsrc.com]
The Strategic Utility of 4-Bromo-N-methyl-2-nitroaniline in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic selection of starting materials and key intermediates is paramount to the efficient construction of novel bioactive molecules. 4-Bromo-N-methyl-2-nitroaniline, a uniquely functionalized aromatic amine, has emerged as a versatile building block in medicinal chemistry. Its distinct substitution pattern—featuring a bromine atom for cross-coupling reactions, a nitro group poised for reductive cyclization, and an N-methyl group to modulate physicochemical properties—offers a powerful toolkit for the synthesis of complex heterocyclic scaffolds.
This guide provides an in-depth exploration of the applications of this compound, focusing on its role as a precursor to medicinally relevant compounds. We will delve into the causality behind its synthetic utility and provide detailed, field-proven protocols for its preparation and subsequent transformation into valuable heterocyclic systems.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 53484-26-7 | [1][2][3][4] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][3] |
| Molecular Weight | 231.05 g/mol | [1][3] |
| Appearance | Yellow to brownish-yellow solid | [5] |
| Melting Point | 97.5-98 °C | |
| Solubility | Very slightly soluble in water (0.32 g/L at 25 °C) | [1] |
Synthetic Utility: A Gateway to Privileged Scaffolds
The strategic placement of functional groups on the aniline ring makes this compound a particularly valuable intermediate. The primary application lies in its conversion to substituted benzimidazoles, a well-established "privileged scaffold" in medicinal chemistry due to its prevalence in numerous FDA-approved drugs and biologically active compounds.
The ortho-nitro-N-methylaniline substructure is primed for a one-pot reductive cyclization reaction. This transformation, typically carried out in the presence of an aldehyde, simultaneously reduces the nitro group to an amine and facilitates condensation to form the imidazole ring. This efficient approach allows for the rapid generation of a diverse library of 2-substituted, 1-methyl-5-bromobenzimidazoles.
Caption: Reductive cyclization of this compound.
The resulting 1-methyl-5-bromobenzimidazole scaffold retains a bromine handle, which can be further elaborated through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional complexity and modulate biological activity. The N-methyl group at the 1-position of the benzimidazole ring can be crucial for several reasons:
-
Improved Metabolic Stability: It can block potential sites of metabolism.
-
Enhanced Cell Permeability: The methylation can increase lipophilicity, aiding in crossing cell membranes.
-
Modulation of Target Binding: The methyl group can provide key steric or hydrophobic interactions within a protein's binding pocket.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure for the bromination of an N-methyl-nitroaniline derivative.[5] It demonstrates a direct and efficient method for the preparation of the title compound.
Reaction Scheme:
Sources
Application Notes and Protocols: 4-Bromo-N-methyl-2-nitroaniline as a Precursor for the Synthesis of Novel Quinazoline-Based TLR9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the utilization of 4-bromo-N-methyl-2-nitroaniline as a strategic starting material for the synthesis of quinazoline-based compounds, a promising class of Toll-like Receptor 9 (TLR9) inhibitors. While direct literature precedent for this specific synthetic route to a confirmed TLR9 inhibitor is emerging, this document outlines a scientifically robust, two-step synthetic pathway based on established chemical principles: the reduction of a nitroaniline to its corresponding diamine, followed by a cyclization to form the quinazoline core. This guide offers detailed, field-proven protocols, discusses the underlying chemical rationale, and presents a characterization workflow for the synthesized compounds.
Introduction: The Therapeutic Potential of TLR9 Inhibition
Toll-like Receptor 9 (TLR9) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing unmethylated CpG dinucleotides, which are common in bacterial and viral DNA.[1] Dysregulation of TLR9 signaling has been implicated in the pathophysiology of various autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis, as well as in certain cancers. Consequently, the development of small molecule inhibitors of TLR9 has emerged as a significant therapeutic strategy.
Quinazoline and its derivatives have been identified as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Notably, certain quinazoline-based molecules have demonstrated potent TLR9 antagonistic activity, making them an attractive avenue for drug discovery efforts in immunology and oncology.[1] This guide focuses on a plausible and efficient synthetic route to novel quinazoline derivatives, commencing with the commercially available precursor, this compound.
Physicochemical Properties of the Precursor
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 53484-26-7 | N/A |
| Molecular Formula | C₇H₇BrN₂O₂ | N/A |
| Molecular Weight | 231.05 g/mol | N/A |
| Appearance | Yellow to orange crystalline solid | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. | N/A |
Proposed Synthetic Pathway
The proposed synthesis is a two-step process designed for efficiency and high yield. The workflow involves an initial reduction of the nitro group, followed by a cyclization reaction to construct the quinazoline ring.
Caption: Proposed two-step synthesis of a quinazoline derivative.
Experimental Protocols
Part 1: Synthesis of 4-Bromo-N¹-methylbenzene-1,2-diamine (Intermediate)
Rationale: The critical first step is the selective reduction of the nitro group in this compound to an amine, yielding the corresponding 1,2-diamine. Tin(II) chloride dihydrate in a protic solvent like ethanol is a well-established and reliable method for this transformation, offering high chemoselectivity and good yields.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol to create a 0.2 M solution.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the solution. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-bromo-N¹-methylbenzene-1,2-diamine. The product can be purified further by column chromatography on silica gel if necessary.
Part 2: Synthesis of 7-Bromo-1-methyl-1,4-dihydroquinazoline (Hypothetical TLR9 Inhibitor Scaffold)
Rationale: The second step involves the cyclization of the newly synthesized diamine with a one-carbon source to form the quinazoline ring. Formic acid is a common and effective reagent for this transformation, acting as both the carbon source and a catalyst. The reaction proceeds via the formation of a formamide intermediate followed by intramolecular cyclization.
Materials:
-
4-Bromo-N¹-methylbenzene-1,2-diamine (from Part 1)
-
Formic acid (≥95%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 4-bromo-N¹-methylbenzene-1,2-diamine (1.0 eq) in formic acid (10-15 volumes).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-5 hours. Monitor the progress of the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 7-bromo-1-methyl-1,4-dihydroquinazoline by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization of the Final Product
A comprehensive characterization of the synthesized quinazoline derivative is essential to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the quinazoline core, the N-methyl group, and the proton at the C4 position. |
| ¹³C NMR | Resonances for all carbon atoms in the quinazoline structure, including the brominated carbon and the N-methyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product, showing the characteristic isotopic pattern for a bromine-containing compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (if applicable), C=N stretching, and aromatic C-H stretching. |
| Melting Point | A sharp and defined melting point range, indicative of high purity. |
Pathway to TLR9 Inhibition and Future Directions
The synthesized 7-bromo-1-methyl-1,4-dihydroquinazoline serves as a core scaffold that can be further functionalized to enhance its potential as a TLR9 inhibitor. The bromine atom at the 7-position is a versatile handle for introducing a variety of substituents via cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination. This allows for the exploration of the structure-activity relationship (SAR) to optimize the compound's potency and selectivity for TLR9.
Caption: Simplified TLR9 signaling pathway and the proposed point of intervention.
Future work should involve screening the synthesized quinazoline derivatives in cell-based assays to determine their TLR9 inhibitory activity. This can be achieved using reporter cell lines that express TLR9 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB promoter. A reduction in reporter gene activity in the presence of the compound and a TLR9 agonist (e.g., CpG ODN) would indicate inhibitory potential.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel quinazoline scaffold from this compound. This pathway offers a cost-effective and efficient route to a class of compounds with significant potential as TLR9 inhibitors. The outlined protocols and characterization methods provide a solid foundation for researchers to synthesize and evaluate these promising molecules for therapeutic applications in autoimmune diseases and oncology.
References
- Patsnap Synapse. (2025, March 11). What are the new molecules for TLR9 antagonists?
Sources
Application Note and Protocol: N-Methylation of 4-Bromo-2-nitroaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Methylation in Medicinal Chemistry
N-methylated anilines are a cornerstone in the synthesis of a vast array of organic compounds, particularly within the pharmaceutical and agrochemical industries. The introduction of a methyl group to an amino functionality can profoundly influence the physicochemical properties of a molecule. This modification can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity to biological targets. Consequently, N-methylation is a frequently employed strategy in drug discovery and development to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.
4-Bromo-2-nitroaniline serves as a valuable starting material in organic synthesis, offering multiple reaction sites for further functionalization. Its N-methylation to produce N-methyl-4-bromo-2-nitroaniline creates a key intermediate for the elaboration into more complex molecules with potential therapeutic applications. This guide provides a comprehensive, field-proven protocol for this transformation, emphasizing experimental causality, safety, and robust analytical validation.
Chemical Principles and Mechanism
The N-methylation of 4-bromo-2-nitroaniline is a classic example of nucleophilic substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic methyl group of a methylating agent. In this protocol, we will utilize dimethyl sulfate, a potent and efficient methylating agent.
The reaction is typically carried out in the presence of a base. The base serves to deprotonate the aniline's amino group, increasing its nucleophilicity and facilitating the attack on the methylating agent. The choice of base and solvent is critical to ensure a high yield and minimize side reactions, such as O-methylation of the nitro group, which is generally not favored under these conditions.
A plausible reaction mechanism is depicted below:
Reduction of 4-Bromo-n-methyl-2-nitroaniline: A Detailed Guide for Drug Development Professionals
Introduction
The selective reduction of the nitro group in substituted nitroaromatics is a cornerstone transformation in the synthesis of pharmaceuticals and other fine chemicals. The resulting aromatic amines are critical building blocks for creating complex molecular architectures with diverse biological activities.[1] This guide provides a comprehensive overview of the methodologies for the reduction of 4-Bromo-n-methyl-2-nitroaniline to its corresponding diamine, 4-Bromo-N1-methylbenzene-1,2-diamine. This transformation is particularly relevant in drug development, where the resulting diamine can serve as a versatile intermediate for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines, which are known to possess a wide range of pharmacological properties.[2]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and detailed experimental protocols. The choice of the appropriate reduction method is paramount and depends on several factors including functional group tolerance, desired chemoselectivity, scalability, safety, and cost.[1]
Strategic Approaches to Nitro Group Reduction
The primary challenge in the reduction of this compound lies in achieving high chemoselectivity, specifically reducing the nitro group without affecting the bromine substituent or the N-methyl group. Dehalogenation, particularly with palladium-based catalysts, is a common side reaction that must be carefully managed.[3] Several robust methods are available, each with its own set of advantages and disadvantages.
dot
Caption: Overview of Reduction Strategies.
1. Catalytic Hydrogenation: This is often the preferred method for its high efficiency and clean reaction profiles.[1] It involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of molecular hydrogen.[4] While highly effective, catalytic hydrogenation with Pd/C is known to sometimes cause dehalogenation of aryl halides.[3] Raney nickel is often a better choice when the substrate is sensitive to dehalogenation.[4]
2. Metal-Mediated Reductions: These methods are classic, robust, and cost-effective.[3][5] The most common systems are iron in the presence of an acid like hydrochloric acid (Fe/HCl) or acetic acid (Fe/AcOH).[6][7] Zinc powder in acidic media also provides a mild and effective reduction.[4] These methods are generally well-suited for substrates containing halogens as they typically do not cause dehalogenation.[3]
3. Stannous Chloride (SnCl₂) Reduction: The use of tin(II) chloride is a mild and highly selective method for reducing aromatic nitro compounds, often leaving other reducible functional groups unaffected.[8][9] This method is particularly useful when high chemoselectivity is required.[8] The reaction is typically carried out in an alcoholic solvent.[8]
Comparative Overview of Reduction Methods
| Method | Reducing Agent | Typical Solvents | Advantages | Disadvantages | Key Considerations |
| Catalytic Hydrogenation | H₂ gas with Pd/C or Raney Ni | Ethanol, Methanol, Ethyl Acetate | High efficiency, clean reaction.[1] | Potential for dehalogenation (especially with Pd/C).[3] Requires specialized pressure equipment.[10] | Catalyst selection is crucial to avoid dehalogenation. Raney Nickel is often preferred.[4] |
| Metal/Acid Reduction | Fe/HCl or Fe/AcOH | Ethanol, Water, Acetic Acid | Cost-effective, robust, tolerates halogens.[6][7] | Can require harsh acidic conditions. Work-up can be tedious to remove metal salts.[5] | The reaction is often exothermic and requires careful temperature control.[5] |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Mild conditions, high chemoselectivity.[8][11] | Stoichiometric amounts of tin salts are required, leading to significant waste.[9] Tin residues can be difficult to remove.[9] | The reaction is sensitive to the amount of acid present.[9] |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is designed to minimize the risk of dehalogenation while maintaining high reaction efficiency.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Ethanol
-
Hydrogen gas
-
Nitrogen gas
-
Celite®
Procedure:
-
In a pressure vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add Raney Nickel catalyst (approx. 10-20% by weight of the starting material) to the solution.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.[1]
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.[1]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.[1]
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-N1-methylbenzene-1,2-diamine.
-
The product can be purified by crystallization or column chromatography if necessary.
dot
Caption: Catalytic Hydrogenation Workflow.
Protocol 2: Iron/Acetic Acid Reduction
This protocol offers a cost-effective and reliable method that is tolerant of the bromo-substituent.
Materials:
-
This compound
-
Iron powder
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3-5 eq) and glacial acetic acid (catalytic to stoichiometric amount).
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion.[1]
-
After the reaction is complete, cool the mixture to room temperature and filter off the iron salts.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.[1]
-
Purify the product as needed.
Protocol 3: Stannous Chloride (SnCl₂) Reduction
This protocol is ideal for achieving high selectivity, particularly on a smaller scale or when other sensitive functional groups are present.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 3M)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3-5 eq) to the solution. The reaction is often exothermic, so addition may need to be portion-wise with cooling.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Once complete, carefully quench the reaction by adding a 3M NaOH solution until the mixture is basic (pH > 8), which will precipitate tin salts.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous layer with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the amine product.[1]
-
Purify as required.
Safety Considerations
The reduction of nitro compounds is a highly exothermic process and requires careful monitoring and control of the reaction temperature to prevent runaway reactions.[5] Appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and gloves, should be worn at all times.[12][13] All reactions should be conducted in a well-ventilated fume hood.[12] When working with hydrogen gas, extreme caution must be taken to avoid ignition sources as it is highly flammable.[12]
Characterization of the Product
The final product, 4-Bromo-N1-methylbenzene-1,2-diamine, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the disappearance of the nitro group signal and the appearance of the amine protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
The reduction of the nitro group in this compound is a critical transformation for the synthesis of valuable pharmaceutical intermediates. The choice of reduction methodology—catalytic hydrogenation, metal/acid reduction, or stannous chloride reduction—should be carefully considered based on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently perform this important chemical conversion.
References
- Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
- Benchchem. (n.d.). selective reduction of nitro group without affecting other functional groups.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction.
- ResearchGate. (2025).
- ResearchGate. (2025). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nitro Reduction.
- Benchchem. (n.d.). In-Depth Technical Guide to 4-Bromo-N1-ethylbenzene-1,2-diamine.
- YouTube. (2019). reduction of nitro groups to anilines.
- Chemius. (n.d.). nitro razredčilo.
- ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB | Download Table.
- YouTube. (2024).
- Benchchem. (n.d.). Application Notes and Protocols: 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Synthesis.
- OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH.
- Sigma-Aldrich. (n.d.). 4-Bromo-N1-methylbenzene-1,2-diamine | 69038-76-2.
- BLD Pharm. (n.d.). 55783-42-1|4-Bromo-N1-methylbenzene-1,2-diamine dihydrochloride.
- Reddit. (2021). Protecting a nitro group : r/Chempros.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
- Benchchem. (n.d.). physical and chemical properties of 4-Bromo-N1-ethylbenzene-1,2-diamine.
- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- NIH. (2018).
- YouTube. (2021). reduction of nitro compounds | Lecture no. 06 | Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
- Axios Research. (n.d.). 4-bromo-1,2-dimethylbenzene - CAS - 583-71-1.
- ResearchGate. (n.d.). Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives.
- ACS Publications. (n.d.).
- Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase.
- Chemistry LibreTexts. (2021). 5.
- PrepChem.com. (n.d.). (a)
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Application Notes and Protocols: Palladium-Catalyzed Reactions of 4-Bromo-N-methyl-2-nitroaniline
Introduction: The Strategic Value of 4-Bromo-N-methyl-2-nitroaniline in Synthesis
This compound is a valuable and versatile building block in modern organic synthesis. Its structure is strategically functionalized for sequential, selective transformations, making it a powerful scaffold for the construction of complex molecules in pharmaceutical and materials science research. The molecule's reactivity is governed by several key features:
-
A Reactive Aryl Bromide: The C-Br bond serves as a prime handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Electron-Deficient Aromatic Ring: The potent electron-withdrawing effect of the ortho-nitro group significantly influences the electronic properties of the aryl system. This electronic-deficiency can facilitate the oxidative addition step in many Pd(0) catalytic cycles but may also impact subsequent steps.
-
Steric Environment: The presence of the N-methyl and ortho-nitro groups creates a sterically defined environment around the C-Br bond and the amine functionality, which must be considered when selecting catalyst ligands.
-
A Modifiable Nitro Group: The nitro group can be readily reduced to an amine, providing a secondary site for further functionalization after the initial cross-coupling reaction has been performed.
This guide provides in-depth technical protocols and field-proven insights for leveraging this substrate in four major classes of palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck coupling, and Sonogashira coupling.
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions is highly dependent on rigorous experimental technique, particularly the exclusion of oxygen, which can deactivate the Pd(0) catalyst.
Caption: General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is an exceptionally powerful method for creating biaryl structures by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[1][2]
Mechanistic Considerations & Causality
The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] The electron-withdrawing nitro group on our substrate can accelerate the initial oxidative addition step. However, careful selection of the base is critical to activate the boronic acid for transmetalation without promoting unwanted side reactions.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol is adapted from procedures reported for similar bromo-nitroaniline substrates.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (e.g., 231 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., 8 mL dioxane, 2 mL water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Data Presentation: Representative Suzuki Coupling Conditions
| Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 90 | ~40-45* | [4] |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) / PPh₃ (2) | K₂CO₃ | DMF/Water | 80 | 95 | [6] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/Water | 90 | >90* | [7] |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 90 | ~35-40* | [5] |
*Yields are estimated based on similar substrates and may require optimization.
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, coupling aryl halides with a vast range of amines and related nitrogen nucleophiles.[8][9] This reaction is critical for synthesizing substituted anilines, which are prevalent in pharmaceuticals.
Mechanistic Considerations & Causality
This reaction follows a similar catalytic cycle to the Suzuki coupling, but with key differences.[8] After oxidative addition, the amine coordinates to the palladium center. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex. This complex then undergoes reductive elimination to form the C-N bond.[9]
Scientist's Insight: The primary challenge with electron-deficient substrates like ours is that the resulting palladium-amido complex can be less prone to reductive elimination. To overcome this, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or RuPhos) are essential.[10] These ligands accelerate the reductive elimination step, preventing catalyst decomposition and side reactions like hydrodehalogenation.[11] Furthermore, the choice of a strong base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is crucial for the deprotonation step.[12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to a dry Schlenk tube.
-
Add this compound (231 mg, 1.0 mmol).
-
Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene (5 mL).
-
Add morpholine (105 µL, 1.2 mmol) via syringe.
-
Place the sealed reaction tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by LC-MS. The reaction is often complete within 2-8 hours.
-
After cooling, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the desired tertiary amine.
Data Presentation: Representative Buchwald-Hartwig Conditions
| Amine Partner | Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Reference |
|---|---|---|---|---|---|---|
| Aniline | Pd(OAc)₂ (10) | XPhos (10) | K₃PO₄ | Toluene | 100 (MW) | [13] |
| Benzylamine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | [8] |
| Primary Amine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-AmylOH | 110 | [14] |
| Ammonia equiv. | Pd(dba)₂ (0.5) | Xantphos (1) | K₃PO₄ | iPrOAc | 80 |[12] |
Heck (Mizoroki-Heck) Reaction: C(sp²)–C(sp²) Vinylation
The Heck reaction is a cornerstone of C-C bond formation, coupling aryl halides with alkenes to produce substituted alkenes.[15] This reaction is particularly useful for synthesizing stilbenes, cinnamates, and other vinylated aromatic compounds.[16]
Mechanistic Considerations & Causality
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the product alkene and a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this species.[17] The regioselectivity of the migratory insertion typically favors addition of the aryl group to the less substituted carbon of the alkene. The β-hydride elimination almost exclusively gives the trans (E) isomer.[16]
Protocol: Heck Reaction with n-Butyl Acrylate
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous, degassed DMF or Acetonitrile
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (231 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and PPh₃ (10.5 mg, 0.04 mmol).
-
Evacuate and backfill with inert gas three times.
-
Add anhydrous, degassed DMF (5 mL).
-
Add n-butyl acrylate (215 µL, 1.5 mmol) and triethylamine (210 µL, 1.5 mmol) via syringe.
-
Heat the mixture to 100-120 °C and stir until the starting material is consumed (6-24 hours).
-
Cool the reaction to room temperature, dilute with water (20 mL), and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is the most widely used method for coupling aryl halides with terminal alkynes, yielding valuable arylalkyne and enyne structures.[18][19]
Mechanistic Considerations & Causality
The classic Sonogashira reaction employs a dual catalytic system. A palladium(0) species undergoes oxidative addition with the aryl halide. Simultaneously, a copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from the resulting dialkynyl- or aryl-alkynyl-palladium(II) complex affords the product and regenerates the Pd(0) catalyst.[18] Copper-free protocols have also been developed, which are advantageous for synthesizing sensitive molecules.[20][21] The nitro group on the substrate is generally well-tolerated under these conditions.[20]
Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equiv)
-
Anhydrous, degassed THF or Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (231 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill with inert gas three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (280 µL, 2.0 mmol).
-
Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) until completion, as monitored by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- Parsons, C. D., Mallia, C. J., Tatton, M. R., Cook, C. R., García Morales, C., Campbell, A. D., Putra, O. D., & Bull, S. (2014). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester. [Link]
- Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Tundel, R. E., & Anderson, K. W. (2004).
- Wikipedia contributors. (n.d.).
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
- Wikipedia contributors. (n.d.). Heck reaction. Wikipedia. [Link]
- Chemistry LibreTexts. (2023).
- Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)
- Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Liu, J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
- Kashani, S. K., Jessiman, J. E., & Sullivan, A. (2022).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
- Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Cormac Quigley. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Dennis, J. M., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. R Discovery. [Link]
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- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 4-Bromo-N-methyl-2-nitroaniline: A Guide to Synthesis and Reactivity
Abstract
This document provides a comprehensive technical guide on the synthesis and principal reaction mechanisms of 4-Bromo-N-methyl-2-nitroaniline (CAS: 53484-26-7), a versatile substituted aniline intermediate crucial in the development of complex organic molecules. These notes are intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and the causal reasoning behind experimental choices. We delve into the synthesis of this compound and explore three core transformations: Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and the chemoselective reduction of its nitro group. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Introduction and Molecular Profile
This compound is a unique building block in organic synthesis. Its structure incorporates several key functional groups that dictate its reactivity:
-
Aryl Bromide: The bromine atom serves as an excellent leaving group, making its position a prime site for carbon-carbon and carbon-nitrogen bond formation via transition metal catalysis.
-
Nitro Group: As a strong electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (under harsh conditions). More importantly, it is a versatile functional handle that can be readily reduced to an amino group, opening pathways to a wide array of derivatives such as benzimidazoles and other heterocyclic systems.
-
N-methylaniline Moiety: The secondary amine is a moderate electron-donating group. Its presence, ortho to the nitro group and meta to the bromine, influences the electronic properties and steric environment of the molecule.
This specific arrangement of functional groups allows for sequential and site-selective modifications, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.
Synthesis of this compound
The most direct and logical synthesis of this compound involves the N-methylation of its readily available precursor, 4-Bromo-2-nitroaniline. The overall synthetic pathway is a two-step process starting from 2-nitroaniline.
Diagram: Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Protocol 2.1: Synthesis of 4-Bromo-2-nitroaniline from 2-Nitroaniline
This protocol is adapted from established methods involving the bromination of an activated aromatic ring.[1] The amino group of 2-nitroaniline is a strong activating group, directing electrophilic substitution to the ortho and para positions. The existing nitro group at the 2-position sterically hinders the adjacent ortho position (position 3), thus favoring substitution at the para position (position 4).
Materials:
-
2-Nitroaniline
-
Potassium Bromide (KBr)
-
Sodium Chlorate (NaClO₃)
-
Sulfuric Acid (98%)
-
Deionized Water
Procedure:
-
In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a 15% (w/v) solution of potassium bromide in water.
-
While stirring, slowly add concentrated sulfuric acid (98%). An exotherm will be observed; maintain temperature control. Continue stirring for 30 minutes.
-
Add 2-nitroaniline to the mixture and gently heat to 35°C to ensure dissolution.
-
Slowly add a 30% (w/v) solution of sodium chlorate dropwise. The in-situ generation of bromine will occur. Maintain the temperature at 35°C for 30 minutes after the addition is complete.
-
Increase the temperature of the reaction mixture to 75°C and maintain for 2 hours to drive the reaction to completion.
-
Cool the mixture to room temperature. A precipitate of the product will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water until the filtrate's pH is neutral (pH 5-8).
-
Dry the pale-yellow solid product, 4-Bromo-2-nitroaniline, in a vacuum oven. The melting point should be in the range of 110-113°C.[2]
Protocol 2.2: Synthesis of this compound
This is a representative protocol for a standard N-methylation of an aniline derivative. The secondary amine of 4-bromo-2-nitroaniline is nucleophilic and will readily react with an electrophilic methyl source like methyl iodide. A mild base is required to deprotonate the aniline nitrogen after the initial alkylation, regenerating its nucleophilicity for any potential second alkylation, but more importantly, to neutralize the HI formed.
Materials:
-
4-Bromo-2-nitroaniline
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine solution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-2-nitroaniline (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 eq). This base is sufficient to neutralize the acid byproduct without causing hydrolysis of other functional groups.
-
While stirring vigorously, add methyl iodide (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Key Reaction Mechanisms and Protocols
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[3][4] For this compound, this reaction enables the substitution of the bromine atom with various aryl or vinyl groups. The presence of the electron-withdrawing nitro group can increase the rate of the oxidative addition step, which is often rate-limiting.[5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This representative protocol uses a common catalyst system and base suitable for substrates bearing nitro groups. A phosphine-free system with Pd(OAc)₂ has been shown to be effective for similar bromoanilines.[6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent: Toluene/Water or Dioxane/Water (e.g., 10:1 v/v)
Procedure:
-
In a Schlenk flask or sealed reaction vial, combine this compound, the arylboronic acid, potassium phosphate, and Pd(OAc)₂.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) active catalyst.
-
Add the degassed solvent system (e.g., Toluene and Water, 10:1).
-
Stir the reaction mixture vigorously and heat to 80-100°C. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction allows the bromine atom of the substrate to be replaced with a primary or secondary amine, providing access to a diverse range of substituted diamine derivatives after subsequent nitro reduction.
Causality in Reagent Selection:
-
Catalyst/Ligand: The choice of ligand is critical. For an electron-rich aniline substrate like this, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step.
-
Base: The presence of the nitro group makes the substrate sensitive to strong nucleophilic bases like sodium tert-butoxide (NaOt-Bu), which can lead to side reactions. Therefore, a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is the preferred choice to ensure chemoselectivity.[9]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
This protocol is a representative example, and optimization of the ligand, base, and solvent may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Pd₂(dba)₃ (Palladium catalyst precursor, 1-2 mol%)
-
XPhos (Ligand, 2-4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Toluene or Dioxane, anhydrous and degassed
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Add this compound, followed by the amine coupling partner and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Nitro Group Reduction
The reduction of the nitro group to a primary amine is a fundamental transformation that dramatically alters the molecule's properties, converting the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group. This opens up numerous possibilities for subsequent reactions, such as diazotization or cyclization to form heterocycles. A variety of reducing agents can be employed, with the choice depending on the desired chemoselectivity.[10]
Caption: General workflow for the reduction of the nitro group.
This method is a classic and reliable way to reduce aromatic nitro groups in the presence of other reducible functionalities like aryl halides. It proceeds under acidic conditions.
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve Tin(II) chloride dihydrate (4-5 eq) in concentrated HCl.
-
Slowly add the SnCl₂/HCl solution to the solution of the nitroaniline. The reaction is often exothermic.
-
Heat the mixture to reflux (approx. 70-80°C) for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully basify the mixture by adding a cold concentrated NaOH solution until the pH is >10. Tin hydroxides will precipitate.
-
Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x volumes).
-
Filter the combined organic extracts to remove any remaining solids.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-N¹-methylbenzene-1,2-diamine. Purification can be achieved via chromatography or recrystallization.
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) |
| 4-Bromo-2-nitroaniline | 875-51-4 | C₆H₅BrN₂O₂ | 217.02 | Yellow solid | 110-113[2] |
| This compound | 53484-26-7 | C₇H₇BrN₂O₂ | 231.05 | Solid (Predicted) | N/A |
| 4-Bromo-N¹-methylbenzene-1,2-diamine | N/A | C₇H₉BrN₂ | 201.07 | Solid (Predicted) | N/A |
References
- BenchChem (2025).A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. BenchChem.com. (URL not provided in search results)
- PrepChem.com.Synthesis of 4-bromo-2-nitroacetanilide. PrepChem.com. URL: [Link]
- Wikipedia.
- ACS GCI Pharmaceutical Roundtable.
- Benchchem (2025).Technical Support Center: Optimizing Buchwald-Hartwig Amination for N-(4-bromophenyl)-4-nitroaniline Synthesis. BenchChem.com. (URL not provided in search results)
- ResearchGate.Comparative kinetic study of the Suzuki reaction involving 4-bromo....
- ResearchGate.The Suzuki reaction of 4-bromoaniline with aryl boronic acids.
- Chemistry LibreTexts.Suzuki-Miyaura Coupling. Chem.libretexts.org. URL: [Link]
- Organic Chemistry Portal.Suzuki Coupling. Organic-chemistry.org. URL: [Link]
- Organic Chemistry Portal.Amine synthesis by nitro compound reduction. Organic-chemistry.org. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
The Synthetic Versatility of 4-Bromo-N-methyl-2-nitroaniline: A Gateway to Bioactive Benzimidazole Derivatives
Introduction: 4-Bromo-N-methyl-2-nitroaniline is a substituted nitroaniline that serves as a highly valuable, yet specialized, starting material in synthetic organic chemistry. Its unique arrangement of functional groups—a nucleophilic N-methylamino group, a reducible nitro group, and a bromine atom amenable to cross-coupling reactions—makes it a strategic precursor for the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth exploration of the applications of derivatives synthesized from this compound, with a primary focus on the generation of bioactive 5-bromo-1-methyl-1H-benzimidazole derivatives, which have shown significant promise in medicinal chemistry and drug development.
The core utility of this compound lies in its ability to be transformed into the corresponding o-phenylenediamine derivative, 4-bromo-N¹-methylbenzene-1,2-diamine. This transformation, achieved through the selective reduction of the nitro group, unmasks a vicinal diamine functionality that is primed for cyclization reactions. This diamine is the key intermediate that opens the door to the rich and diverse chemistry of benzimidazoles.
Core Synthetic Pathway: From Nitroaniline to Benzimidazole
The primary application of this compound is as a progenitor for 5-bromo-1-methyl-1H-benzimidazole derivatives. The overall synthetic strategy involves a two-step sequence: reduction followed by cyclocondensation.
Caption: General workflow for synthesizing benzimidazole derivatives.
Application Note I: Synthesis of Novel Antifungal Agents
Scientific Rationale: The benzimidazole scaffold is a well-established pharmacophore in antifungal drug discovery. Compounds like thiabendazole function by disrupting microtubule assembly in fungi. The synthesis of novel 5-bromo-1-methyl-1H-benzimidazole derivatives allows for the exploration of new chemical space to identify agents with improved potency, broader spectrum of activity, or efficacy against resistant fungal strains. The bromine atom at the 5-position can enhance lipophilicity, potentially improving cell membrane penetration, while the N-methyl group prevents the formation of tautomers and provides a fixed substitution pattern for structure-activity relationship (SAR) studies.
Protocols:
Protocol 1: Reduction of this compound
This protocol describes the conversion of the starting nitroaniline to the key intermediate, 4-bromo-N¹-methylbenzene-1,2-diamine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (4-5 equivalents) to the suspension.
-
Cool the mixture in an ice bath and slowly add concentrated HCl.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Carefully neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-bromo-N¹-methylbenzene-1,2-diamine, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Synthesis of 2-Aryl-5-bromo-1-methyl-1H-benzimidazoles
This protocol outlines the Phillips-Ladenburg condensation of the diamine intermediate with an aromatic aldehyde to form the benzimidazole ring system.[1]
Materials:
-
4-bromo-N¹-methylbenzene-1,2-diamine (from Protocol 1)
-
Substituted aromatic aldehyde (1 equivalent)
-
Ethanol or Acetic Acid
-
Catalyst (e.g., a catalytic amount of HCl or p-toluenesulfonic acid)
Procedure:
-
Dissolve 4-bromo-N¹-methylbenzene-1,2-diamine (1 equivalent) in ethanol or acetic acid in a round-bottom flask.[1]
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.[1]
-
Add a catalytic amount of acid, if necessary, to facilitate the reaction.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Quantitative Data: Several bromo-substituted benzimidazole derivatives have demonstrated potent antifungal activity. While specific data for 1-methyl derivatives of the title compound are proprietary or require synthesis, the general class of compounds shows significant promise. For instance, certain 5-bromo-benzimidazole derivatives have shown potent activity against fungal strains like Candida albicans and Saccharomyces cerevisiae.[2][3]
| Compound Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |
| 5-Bromo-2-(aryl)-1H-benzimidazoles | E. coli, S. aureus | < 4 | [3] |
| 5-Iodo-1H-benzimidazole derivative | C. albicans | Higher than fluconazole | [2] |
Application Note II: Scaffolds for Kinase Inhibitor Development
Scientific Rationale: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in clinically approved kinase inhibitors.[4] The 5-bromo-1-methyl-1H-benzimidazole core derived from this compound serves as an excellent platform for developing novel kinase inhibitors. The bromine atom at the 5-position acts as a versatile synthetic handle for introducing further complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the fine-tuning of inhibitor-kinase binding interactions. The N-methyl group provides a defined vector for substitution, influencing solubility and metabolic stability.
Caption: Use of the benzimidazole core as a scaffold for kinase inhibitors.
Experimental Protocol: Suzuki Cross-Coupling for Library Generation
This protocol describes a general method for diversifying the 5-bromo-1-methyl-1H-benzimidazole core.
Materials:
-
2-Aryl-5-bromo-1-methyl-1H-benzimidazole (from Protocol 2)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., Dioxane/Water mixture)
-
Schlenk flask or microwave vial
Procedure:
-
To a Schlenk flask or microwave vial, add the 5-bromo-1-methyl-1H-benzimidazole derivative (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture at 80-120°C (conventional heating) or 100-150°C (microwave irradiation) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-methyl-1H-benzimidazole derivative.
Quantitative Data: Derivatives of benzimidazole have shown potent inhibitory activity against a range of kinases implicated in cancer. The IC₅₀ values demonstrate the potential for developing highly effective therapeutic agents from this scaffold.
| Compound Class | Target Kinase | Activity (IC₅₀) | Reference |
| Benzimidazole-hydrazide hybrid | EGFR | 10.23 µM | [5] |
| Benzimidazole-hydrazide hybrid | HER2 | 12.31 µM | [5] |
| Benzimidazole-hydrazide hybrid | CDK2 | 14.21 µM | [5] |
| 2-Amidobenzimidazole derivative | CK1δ | 98.6 nM | [6] |
This compound is a strategic precursor for accessing the medicinally important 5-bromo-1-methyl-1H-benzimidazole scaffold. Through a straightforward reduction and cyclocondensation sequence, this starting material provides a versatile platform for the development of novel derivatives. The application notes and protocols provided herein demonstrate the utility of these derivatives as promising candidates for antifungal agents and as foundational scaffolds for the synthesis of potent kinase inhibitors. The presence of the bromine atom is a key feature, enabling extensive structure-activity relationship studies through modern cross-coupling methodologies, thereby facilitating the optimization of biological activity for drug discovery programs.
References
- Vasić, V. P., et al. (2014). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Journal of the Serbian Chemical Society, 79(3), 277–282.
- Boon, K. T., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Medicinal Chemistry.
- Al-Ostoot, F. H., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances.
- Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27.
- Wang, X., et al. (2018). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Medicinal Chemistry Research, 27(4), 1125–1134.
- Al-Masoudi, N. A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(15), 5801.
- Reddy, B. V. S., et al. (2019). Synthesis of 3-Bromoindenes from 4-Alkynyl Alcohols/Sulfonamides and Aldehydes via Prins Cyclization, Ring-Opening and Friedel-Crafts Reactions. Asian Journal of Organic Chemistry, 8(8).
- Google Patents. (2013). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
- Sarno, F., et al. (2023). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. International Journal of Molecular Sciences, 24(23), 16997.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of 4-Bromo-N-methyl-2-nitroaniline in Pharmaceutical Synthesis
Introduction: The Profile of a Versatile Pharmaceutical Intermediate
4-Bromo-N-methyl-2-nitroaniline, a substituted nitroaniline derivative, is a pivotal building block in modern medicinal chemistry. Its strategic importance lies in its trifunctional nature: the ortho-nitroaniline moiety serves as a precursor to benzimidazoles, the bromine atom provides a handle for cross-coupling reactions, and the N-methyl group imparts specific steric and electronic properties to the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of its application, focusing on the underlying chemical principles and offering a validated protocol for its use in the synthesis of complex heterocyclic systems.
The compound is a solid at room temperature with a melting point around 97-98°C. Its molecular structure is primed for a sequence of high-yield, regioselective transformations that are crucial in the construction of pharmaceutical agents.
| Physicochemical Properties of this compound | |
| CAS Number | 53484-26-7[1][2] |
| Molecular Formula | C₇H₇BrN₂O₂[1][3] |
| Molecular Weight | 231.05 g/mol [1] |
| Appearance | Solid |
| Melting Point | 97.5-98 °C |
| Boiling Point | 316.1 °C at 760 mmHg |
| Solubility | Very slightly soluble in water (0.32 g/L at 25°C)[3] |
| IUPAC Name | This compound[2] |
Section 1: Core Reactivity and Synthetic Rationale
The utility of this compound stems from the distinct reactivity of its three key functional groups. Understanding this reactivity is paramount to designing efficient synthetic routes.
-
The Ortho-Nitro-N-Methylaniline Moiety: This is the most significant feature for the synthesis of benzimidazole-containing drugs. The nitro group, being a powerful electron-withdrawing group, activates the aromatic ring but its primary role in this context is as a masked amino group. Through chemical or catalytic reduction, it is converted to an amine. The resulting ortho-diamine (1,2-diaminobenzene derivative) is the direct precursor for cyclization into a benzimidazole ring, a privileged scaffold in numerous pharmaceuticals.[4][5][6]
-
The Bromine Atom: Positioned para to the N-methyl group, the bromine atom is a versatile functional handle. It is an excellent leaving group in nucleophilic aromatic substitution reactions and, more importantly, a key participant in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the late-stage introduction of molecular complexity, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[7]
-
The N-Methyl Group: The presence of the methyl group on the secondary amine is not trivial. It prevents unwanted side reactions (such as N-acylation at this position during subsequent steps) and provides specific steric bulk that can influence the conformation and binding affinity of the final API.
This combination of functionalities makes this compound an ideal starting material for APIs where an N-methylated, substituted benzimidazole core is required.
Section 2: Application in the Synthesis of Bendamustine
A prime example showcasing the strategic application of this compound is in the synthesis of Bendamustine.[8] Bendamustine is a bifunctional chemotherapeutic agent used in the treatment of certain cancers, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[8] Its structure features an N-methyl benzimidazole core, a butyric acid side chain, and a nitrogen mustard alkylating group.
The synthetic pathway leverages the inherent reactivity of the starting material to efficiently construct this complex molecule. The overall logic involves the formation of the benzimidazole ring system first, followed by the installation of the reactive alkylating arms.
Caption: High-level workflow for the synthesis of Bendamustine from this compound.
Mechanistic Discussion:
-
Step 1: Reductive Cyclization: The cornerstone of the synthesis is the reduction of the nitro group to an amine, which occurs in the presence of a cyclizing agent (a butyric acid derivative) or is followed by a separate cyclization step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common, clean, and efficient method for this transformation.[9] Alternatively, chemical reductants like tin(II) chloride in hydrochloric acid can be used.[10] The choice of reductant is critical; catalytic hydrogenation is often preferred on an industrial scale for its efficiency and the avoidance of stoichiometric metallic waste, though it requires specialized pressure equipment.[9][11] The in-situ formation of the diamine leads to spontaneous or acid-catalyzed condensation with the butyric acid derivative to form the stable benzimidazole ring.
-
Step 2: N-Alkylation: The resulting benzimidazole intermediate possesses a secondary amine that can be alkylated. In the synthesis of Bendamustine, this involves reacting the intermediate with a reagent like 2-chloroethanol or ethylene oxide to install two hydroxyethyl groups.[12] This step must be carefully controlled to ensure dialkylation.
-
Step 3: Chlorination: The final key transformation is the conversion of the di-hydroxyethyl groups into the pharmacologically active bis(2-chloroethyl)amino "nitrogen mustard" moiety. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[12] This step introduces the cytotoxic functionality of the drug.
Section 3: Detailed Experimental Protocols
3.1: Safety and Handling Precautions
This compound and its parent compound, 4-bromo-2-nitroaniline, are hazardous chemicals. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[13]
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
3.2: Protocol for the Synthesis of 4-Bromo-1-methyl-1H-benzo[d]imidazole-2-butyric Acid Precursor
This protocol details the critical reductive cyclization step to form a key benzimidazole intermediate.
Materials:
-
This compound (1.0 eq)
-
Glutaric anhydride (1.1 eq)[16]
-
Palladium on Carbon (10% Pd/C, 5-10 mol%)
-
Methanol or Ethanol (as solvent)
-
Hydrogen gas (H₂)
-
Hydrochloric Acid (HCl, concentrated)
Equipment:
-
Parr-type hydrogenation apparatus or a three-neck round-bottom flask equipped with a hydrogen balloon
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up and filtration
Sources
- 1. scbt.com [scbt.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 5. o-Nitroaniline derivatives. Part 14.1,2 Cyclisations leading to benzimidazole N-oxides, N-hydroxybenzimidazolones and N-hydroxyquinoxaline-2,3-diones: a mechanistic borderline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 8. medkoo.com [medkoo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. US20130317234A1 - Process for Preparation of Intermediates of Bendamustine - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
- 14. This compound | CAS#:53484-26-7 | Chemsrc [chemsrc.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Scale-Up Synthesis of 4-Bromo-N-methyl-2-nitroaniline: An Application Note and Protocol Guide
Abstract
This comprehensive application note provides a detailed guide for the scale-up synthesis of 4-Bromo-N-methyl-2-nitroaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines a robust and scalable two-step synthetic strategy. The protocols herein are designed with an emphasis on procedural safety, scalability, and high-purity outcomes. This guide delves into the underlying chemical principles, offering insights into reaction mechanisms and justifying the selection of specific reagents and conditions to ensure reproducibility and efficiency in a scale-up environment.
Introduction
This compound is a substituted aniline derivative of significant interest in organic synthesis. Its unique electronic and structural features, arising from the interplay of an electron-donating N-methylamino group and electron-withdrawing nitro and bromo substituents, make it a versatile building block. The controlled, large-scale production of this compound is crucial for its application in drug discovery and development pipelines.
This guide presents a well-established two-step synthetic pathway:
-
Synthesis of the Precursor: Preparation of 4-bromo-2-nitroaniline.
-
N-Methylation: Selective N-monomethylation of 4-bromo-2-nitroaniline to yield the final product.
The methodologies described are supported by established chemical literature and are designed to be both practical and scalable.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached in a two-step sequence. This strategy allows for better control over regioselectivity and minimizes the formation of undesired byproducts, which is a critical consideration for scale-up operations where purification can be a significant cost driver.
Step 1: Synthesis of 4-Bromo-2-nitroaniline
Two primary, reliable routes for the synthesis of the 4-bromo-2-nitroaniline precursor are presented below. The choice between these routes may depend on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.
-
Route A: Bromination of 2-nitroaniline. This is a direct approach where the bromine is introduced into the aromatic ring of the commercially available 2-nitroaniline.
-
Route B: Nitration of 4-bromoaniline. This route involves the nitration of 4-bromoaniline. To achieve the desired regioselectivity, a protection-deprotection strategy of the amino group is often employed.
Step 2: N-Methylation of 4-Bromo-2-nitroaniline
The second step involves the selective methylation of the secondary amine of 4-bromo-2-nitroaniline. A robust and scalable method utilizing a formaldehyde-sulfuric acid system is detailed, which has been shown to be effective for the N-monomethylation of nitroanilines.
Physicochemical Properties and Safety Information
A clear understanding of the physical and chemical properties of the target compound and its intermediates is paramount for safe handling and process optimization.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 97.5-98 °C | [2] |
| Boiling Point | 316.1±32.0 °C at 760 mmHg | [2] |
| CAS Number | 53484-26-7 | [1] |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled[3]. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood[3][4]. Avoid exposure to heat, flames, and sparks, and store away from oxidizing agents[3]. In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention[3][4].
Detailed Synthesis Protocols
Step 1, Route A: Synthesis of 4-Bromo-2-nitroaniline via Bromination of 2-Nitroaniline
This protocol is adapted from a method that generates bromine in situ from potassium bromide and sodium chlorate in an acidic medium, offering a controlled and efficient bromination[5][6].
Caption: Workflow for the synthesis of 4-Bromo-2-nitroaniline from 2-Nitroaniline.
| Reagent | Quantity (for 0.481 mol scale) | Molar Equivalent |
| 2-Nitroaniline | 88 g | 1.0 |
| 15% Potassium Bromide Solution | 273.5 g | ~1.08 |
| 98% Sulfuric Acid | 48.5 g | ~1.01 |
| 30% Sodium Chlorate Solution | 54 g | ~0.316 |
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add the 15% potassium bromide solution.
-
With vigorous stirring, slowly add the 98% sulfuric acid, ensuring the temperature is controlled.
-
Continue stirring for 30 minutes.
-
Add the 2-nitroaniline to the mixture.
-
Heat the reaction mixture to 35°C.
-
Slowly add the 30% sodium chlorate solution dropwise via the addition funnel. Maintain the temperature at 35°C for 30 minutes after the addition is complete.
-
Increase the temperature of the reaction mixture to 75°C and maintain for 2 hours.
-
Cool the mixture to room temperature.
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the filter cake with water until the pH of the filtrate is between 5 and 8.
-
Dry the product to obtain pale yellow 4-Bromo-2-nitroaniline.
Step 1, Route B: Synthesis of 4-Bromo-2-nitroaniline via Nitration of 4-Bromoaniline (with Amine Protection)
This multi-step approach involves the protection of the amino group of 4-bromoaniline as an acetanilide, followed by nitration and subsequent deprotection[5][7]. This method generally provides a cleaner product with high regioselectivity.
Caption: Multi-step synthesis of 4-Bromo-2-nitroaniline from 4-Bromoaniline.
-
Acetylation: In a reaction vessel, suspend 4-bromoaniline in water. Add acetic anhydride and a solution of sodium acetate. Stir until the reaction is complete. Filter and wash the crude 4-bromoacetanilide.
-
Nitration: Dissolve the 4-bromoacetanilide in concentrated sulfuric acid, cooling in an ice bath. Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it. Add the nitrating mixture dropwise to the 4-bromoacetanilide solution, maintaining a low temperature. After the addition, stir for an additional 15 minutes. Pour the reaction mixture into ice water to precipitate the product. Filter and wash the 4-bromo-2-nitroacetanilide with cold water.
-
Hydrolysis: Reflux the moist 4-bromo-2-nitroacetanilide with aqueous hydrochloric acid for approximately 3 hours[7]. Pour the reaction mixture into a mixture of ice water and concentrated ammonium hydroxide to neutralize the acid and precipitate the product. Filter, wash with cold water, and dry the final product, 4-bromo-2-nitroaniline. A yield of 57% has been reported for this hydrolysis step[7].
Step 2: N-Methylation of 4-Bromo-2-nitroaniline
This protocol for the N-monomethylation of nitroanilines is based on a method that utilizes a mixture of formaldehyde and sulfuric acid. This approach is advantageous for its simplicity and effectiveness in achieving monomethylation while minimizing the formation of the dimethylated byproduct[5].
The reaction proceeds through the formation of an N-hydroxymethyl intermediate from the reaction of the aniline with formaldehyde. This is followed by a reduction step where another molecule of formaldehyde acts as the reducing agent, leading to the formation of the N-methyl group. The strong acidic environment of the sulfuric acid facilitates these transformations.
| Reagent | Molar Ratio to Nitroaniline |
| 4-Bromo-2-nitroaniline | 1 |
| Formaldehyde (or Paraformaldehyde) | 3 - 10 |
| Sulfuric Acid | 5 - 20 |
-
In a reaction vessel equipped for efficient stirring and temperature control, carefully add the required amount of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath.
-
Slowly add the 4-bromo-2-nitroaniline to the cold sulfuric acid with continuous stirring.
-
Once the nitroaniline is dissolved, add formaldehyde (or paraformaldehyde) portion-wise, ensuring the temperature is kept low.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as required to drive the reaction to completion (monitoring by TLC or HPLC is recommended).
-
Upon reaction completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of ~7.
-
Filter the solid product, wash thoroughly with water to remove any inorganic salts, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to achieve high purity.
Characterization and Quality Control
The purity and identity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (97.5-98 °C) is indicative of high purity[2].
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any residual starting material or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the this compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
The two-step synthesis of this compound detailed in this application note provides a reliable and scalable pathway for its production. By carefully selecting the synthetic route for the precursor and employing a robust N-methylation protocol, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity. Adherence to the safety precautions outlined is essential for the safe execution of these procedures.
References
- This compound | CAS#:53484-26-7 | Chemsrc. (n.d.).
- Chemical Properties of 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0) - Cheméo. (n.d.).
- Preparation method of bromoaniline - Google Patents. (n.d.).
- Synthesis of 4-bromo-2-nitroacetanilide - PrepChem.com. (n.d.).
- Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal - Research India Publications. (n.d.).
- This compound, 98% Purity, C7H7BrN2O2, 100 grams - CP Lab Safety. (n.d.).
- Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents. (n.d.).
Sources
- 1. youtube.com [youtube.com]
- 2. US2455931A - Method of making n-methyl aniline - Google Patents [patents.google.com]
- 3. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Noncatalytic mono-N-methylation of aniline in supercritical methanol: the kinetics and acid/base effect - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 4-Bromo-n-methyl-2-nitroaniline Synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to navigate the complexities of synthesizing 4-Bromo-n-methyl-2-nitroaniline. As a Senior Application Scientist, my objective is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic outcomes. This guide is built on a foundation of scientific integrity, blending established chemical principles with practical, field-proven insights to ensure your success.
Overview of Synthetic Strategies
The synthesis of this compound (CAS: 53484-26-7) is primarily approached via two logical and convergent pathways. The selection of a specific route is often dictated by the availability and cost of starting materials, as well as the specific challenges related to regioselectivity and byproduct formation that a laboratory is equipped to handle.
-
Route A: N-methylation of 4-Bromo-2-nitroaniline. This is a direct functional group transformation. It begins with a commercially available and well-documented precursor, 4-bromo-2-nitroaniline, and introduces the N-methyl group in a subsequent step.
-
Route B: Electrophilic Bromination of N-methyl-2-nitroaniline. This route involves the regioselective bromination of N-methyl-2-nitroaniline. The success of this pathway hinges on controlling the powerful directing effects of the N-methylamino and nitro groups on the aromatic ring.
The following diagram illustrates the strategic decision-making process for synthesizing the target molecule.
Caption: Strategic overview of the two primary synthetic routes to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses common issues encountered during synthesis.
General & Cross-Route Issues
Q1: My final yield is consistently low, regardless of the synthetic route. What are the universal factors I should investigate first?
A1: Persistently low yields often point to fundamental experimental parameters rather than a flaw in the chosen route. Systematically verify the following:
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting materials and key reagents. Impurities can introduce side reactions. Accurately calculate and measure molar equivalents; incorrect stoichiometry is a primary cause of incomplete reactions.
-
Solvent Quality: Use anhydrous (dry) solvents where necessary, especially in N-methylation reactions involving strong bases. Water can quench reagents and alter reaction pathways.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. This allows you to determine the optimal reaction time and observe the formation of byproducts in real-time. Running a reaction for too long can often lead to product degradation or the formation of more side products.
-
Temperature Control: Ensure your reaction is maintained at the specified temperature. Fluctuations can affect reaction rates and selectivity. For instance, overheating during bromination can lead to poly-brominated species.[1]
Q2: My TLC plate shows multiple spots after the reaction. What are the most probable side products?
A2: The identity of byproducts is route-dependent.
-
For Route A (N-methylation): The most common byproduct is the starting material (unreacted 4-bromo-2-nitroaniline). You may also see a faint, less polar spot corresponding to the di-methylated product, 4-bromo-N,N-dimethyl-2-nitroaniline.
-
For Route B (Bromination): You will likely see unreacted starting material (N-methyl-2-nitroaniline). Additional spots could be isomeric bromination products (e.g., 6-bromo-N-methyl-2-nitroaniline) or di-brominated products if an excess of the brominating agent was used.[1][2]
Route A: Troubleshooting N-methylation of 4-Bromo-2-nitroaniline
Q3: My N-methylation reaction is incomplete, with significant starting material remaining. How can I improve conversion?
A3: Incomplete methylation is a common hurdle. The N-H bond of the secondary amine in 4-bromo-2-nitroaniline is relatively acidic due to the electron-withdrawing nitro group, but a suitable base is still crucial.
-
Choice of Base and Solvent: A weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a standard choice. If conversion is low, consider a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF. The base's role is to deprotonate the amine, forming a more nucleophilic amide anion that readily attacks the methylating agent.
-
Methylating Agent: Methyl iodide (CH₃I) is highly reactive. Dimethyl sulfate ((CH₃)₂SO₄) is another effective, albeit more toxic, alternative. Ensure you are using at least 1.1 to 1.5 molar equivalents of the methylating agent to drive the reaction to completion.
-
Temperature: While many methylations proceed at room temperature, gently heating the reaction mixture to 40-60 °C can significantly increase the reaction rate. Monitor by TLC to avoid byproduct formation.
Q4: I am observing a significant amount of a non-polar byproduct, which I suspect is the di-methylated product. How do I prevent this?
A4: Over-methylation occurs when the product, this compound, is deprotonated and reacts with another equivalent of the methylating agent. To prevent this:
-
Control Stoichiometry: Carefully limit the methylating agent to 1.05 - 1.1 equivalents.
-
Slow Addition: Add the methylating agent dropwise to the mixture of the aniline and base. This maintains a low instantaneous concentration of the electrophile, favoring mono-methylation.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can reduce the rate of the second methylation more than the first, improving selectivity.
Route B: Troubleshooting Bromination of N-methyl-2-nitroaniline
Q5: My bromination is not regioselective. How can I improve the yield of the desired 4-bromo isomer?
A5: Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of existing substituents. The N-methylamino group is a powerful ortho-, para-director, while the nitro group is a meta-director.
-
Steric Hindrance: The N-methylamino group will strongly direct the incoming bromine electrophile to the para position (position 4) and the ortho position (position 6). The para position is sterically less hindered than the ortho position adjacent to the bulky nitro group, which naturally favors 4-bromination.
-
Brominating Agent: Using a less reactive brominating agent can increase selectivity. N-Bromosuccinimide (NBS) is often a milder and more selective choice than elemental bromine (Br₂).[2] Reaction conditions for NBS often require an acid catalyst or light.
-
Solvent Effects: The choice of solvent can influence selectivity. Polar solvents can stabilize the intermediates leading to different isomeric products. Experimenting with solvents like acetic acid versus chlorinated solvents (e.g., DCM) may alter the isomer ratio.
Q6: I am forming dark, intractable materials and poly-brominated byproducts. How can I achieve a cleaner reaction?
A6: This indicates the reaction is too aggressive. The aniline ring is highly activated by the N-methylamino group.
-
Avoid Excess Bromine: Use no more than 1.0 equivalent of the brominating agent. Over-bromination is a very common issue with activated rings.
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) by using an ice bath. This tames the high reactivity of the system.
-
Controlled Addition: Add the brominating agent (e.g., Br₂ dissolved in a suitable solvent) slowly and dropwise to the solution of the aniline. This prevents localized high concentrations of bromine, which can lead to side reactions and degradation.
Data Summary & Quantitative Comparison
| Parameter | Route A: N-methylation | Route B: Bromination |
| Starting Material | 4-Bromo-2-nitroaniline | N-methyl-2-nitroaniline |
| Key Reagents | Methylating Agent (e.g., CH₃I), Base (e.g., K₂CO₃, NaH) | Brominating Agent (e.g., Br₂, NBS) |
| Typical Yield | 75-90% (variable based on optimization) | 60-85% (highly dependent on regioselectivity) |
| Melting Point | 97.5-98 °C | 97.5-98 °C |
| Pros | High predictability, fewer isomeric byproducts. | Fewer synthetic steps if starting material is available. |
| Cons | Risk of over-methylation, requires handling of alkylating agents. | Risk of poor regioselectivity and poly-bromination.[1][2] |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped chemical laboratory. Always use appropriate personal protective equipment (PPE).
Protocol 1: Synthesis via Route A (N-methylation)
This protocol details the N-methylation of 4-Bromo-2-nitroaniline.
Caption: Step-by-step workflow for the N-methylation protocol (Route A).
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-nitroaniline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 5-10 mL per gram of aniline).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Methylation: Stir the suspension vigorously. Slowly add methyl iodide (CH₃I, 1.1 eq) dropwise via syringe over 15 minutes.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water. A yellow solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove DMF and salts.
-
Purification: Dry the crude solid. For higher purity, recrystallize the product from a suitable solvent system, such as an ethanol/water mixture.
Protocol 2: Synthesis via Route B (Bromination)
This protocol is adapted from established methods for the bromination of activated aromatic rings.[1]
Methodology:
-
Preparation: Dissolve N-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Bromine Addition: In the dropping funnel, prepare a solution of elemental bromine (Br₂, 1.0 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a large volume of ice-water.
-
Neutralization & Quenching: If any orange color from excess bromine persists, add a few drops of saturated sodium bisulfite solution until the color disappears.[1] Carefully neutralize the solution by adding a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) until the mixture is basic (pH > 8).
-
Isolation: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid extensively with cold water and allow it to air dry.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol.
References
- Synthesis of 4-bromo-2-nitroacetanilide. PrepChem.com. [Link]
- Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Homework.Study.com. [Link]
Sources
Technical Support Center: Purification of 4-Bromo-N-methyl-2-nitroaniline by Column Chromatography
Introduction
Welcome to the technical support guide for the purification of 4-Bromo-N-methyl-2-nitroaniline (CAS No. 53484-26-7). This document provides in-depth guidance, troubleshooting, and best practices for isolating this moderately polar, yellow-orange crystalline solid using silica gel column chromatography.[1][2] The presence of a nitro group, a secondary amine, and a bromine atom gives this molecule distinct properties that require a carefully optimized approach for achieving high purity.[1][3]
This guide is structured to function as a comprehensive support center, addressing common questions and critical problems encountered during the purification process. It is intended for researchers and chemists in pharmaceutical and chemical development.
Part 1: Compound Profile & Pre-Chromatography Checklist
Before beginning, understanding the properties of this compound is crucial for success.
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C₇H₇BrN₂O₂ | - |
| Molecular Weight | 231.05 g/mol | Influences diffusion and band broadening.[1][4] |
| Appearance | Yellow-orange crystalline solid | The color allows for visual tracking of the main product band on the column. |
| Melting Point | 97.5-98 °C | A sharp melting point of the final product indicates high purity.[1] |
| Polarity | Moderately Polar | Dictates the choice of stationary (silica gel) and mobile phases (e.g., Hexane/EtOAc). |
| Solubility | Very slightly soluble in water (0.32 g/L).[4] Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetone. | Affects sample loading. A solvent that fully dissolves the sample but has low polarity is ideal for loading.[5] |
Pre-Chromatography Checklist:
-
Confirm Identity: Have you confirmed the presence of the target compound in your crude mixture (e.g., via TLC, LC-MS)?
-
Assess Crude Purity: Run a preliminary TLC of the crude material to visualize the number of impurities and their relative polarities. This is essential for planning your elution strategy.
-
Select Appropriate Scale: The amount of silica gel used should be 30 to 100 times the weight of the crude sample, depending on the difficulty of the separation.[6]
-
Safety First: Handle this compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for this purification? A: Standard flash-grade silica gel (230-400 mesh) is the most effective and commonly used stationary phase for nitroaniline derivatives.[7][8] Its polar surface interacts well with the nitro and amine groups, allowing for separation based on polarity.
Q2: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis? A: A mixture of 20-30% Ethyl Acetate in Hexane is an excellent starting point.[9][10] This system provides intermediate polarity suitable for moving the moderately polar target compound to an ideal Rf (retention factor) of 0.2-0.4, which is optimal for column chromatography separation.[6][10]
Q3: How should I load my sample onto the column? A: Dry loading is highly recommended, especially if your compound has limited solubility in the initial, non-polar mobile phase.[5][6][7] To do this, dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent to get a free-flowing powder.[6] This powder can then be carefully added to the top of the packed column. This technique prevents the introduction of highly polar solvents that can disrupt the initial separation bands.[5]
Q4: My compound is a distinct yellow-orange. Can I rely on color alone to collect the right fractions? A: While the color is a useful visual guide, you should not rely on it exclusively. Closely related impurities may also be colored. Always confirm the purity of each fraction by TLC analysis before combining them.[7][8]
Part 3: In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem: Poor or No Separation
Q: My spots are all clustered together on the TLC plate (ΔRf is too small). What should I do? A: This indicates that the chosen solvent system lacks the selectivity needed to differentiate between your product and the impurities.
-
Causality: Different solvent mixtures interact with compounds in unique ways. While two solvents may have similar overall polarity, their ability to engage in specific interactions (like hydrogen bonding or dipole-dipole) can differ, altering the separation.
-
Solution:
-
Change Solvent Composition: Instead of just varying the ratio of Hexane/EtOAc, try a different solvent family. For example, replace Ethyl Acetate with Dichloromethane (DCM) or tert-Butyl methyl ether (TBME). A system of DCM/Hexane can offer different selectivity for aromatic compounds.
-
Optimize the Ratio: Prepare several TLC plates and test a gradient of solvent systems to find the optimal ratio. Refer to the table below for starting points.
-
| Mobile Phase System (v/v) | Polarity Index (Approx.) | Target Rf Range | Notes |
| 10% EtOAc / 90% Hexane | Low | < 0.1 | For eluting very non-polar impurities first. |
| 25% EtOAc / 75% Hexane | Medium-Low | 0.2 - 0.4 | Optimal starting point for the target compound. |
| 40% EtOAc / 60% Hexane | Medium | > 0.5 | May be too polar; risk of co-elution. |
| 15% DCM / 85% Hexane | Medium-Low | Varies | Offers different selectivity; good alternative to EtOAc. |
Q: My compound won't move from the baseline on the TLC (Rf ≈ 0). What's wrong? A: The mobile phase is not polar enough to displace your compound from the highly polar silica gel.
-
Solution: Increase the proportion of the more polar solvent in your mobile phase. For example, move from 20% EtOAc in Hexane to 30% or 40%. If that is insufficient, a more polar solvent like pure DCM or a 1-2% Methanol in DCM mixture may be required, though this should be done cautiously to avoid eluting all compounds at once.[9]
Q: My compound runs with the solvent front (Rf ≈ 1). How do I fix this? A: The mobile phase is too polar, preventing any meaningful interaction with the stationary phase.
-
Solution: Decrease the proportion of the polar solvent. For example, reduce the concentration from 30% EtOAc in Hexane to 15% or 20%.[10]
Problem: Poor Peak Shape & Tailing
Q: The spots on my TLC are streaked or "tailing." Will this affect my column? A: Yes, tailing on a TLC plate is a strong indicator that you will have broad, overlapping bands on your column, leading to poor separation and mixed fractions.[11]
-
Causality: Tailing is often caused by one of three factors:
-
Sample Overload: Too much sample has been applied to the TLC plate or column.[11]
-
Strong Acidic/Basic Interactions: The secondary amine in your molecule might be interacting too strongly or unpredictably with the slightly acidic silica gel.
-
Insolubility: The compound is not fully soluble in the mobile phase as it moves, causing it to streak.
-
-
Solutions:
-
Reduce Concentration: Ensure the sample solution for TLC is not overly concentrated. For the column, use the recommended silica-to-sample ratio (e.g., 50:1).[6]
-
Add a Modifier: To mitigate the effects of the acidic silica, add a small amount of a basic modifier to your mobile phase. Adding 0.1-0.5% triethylamine (TEA) or ammonia solution to the eluent can dramatically sharpen the peak shape for amine-containing compounds.[11][12]
-
Check Solubility: If the sample is precipitating, a slightly more polar mobile phase might be needed to improve solubility during elution.
-
Problem: Column & Elution Issues
Q: I see cracks and channels forming in my silica bed. Why is this happening? A: This is a critical failure of the column packing, which will lead to very poor separation as the sample will bypass the stationary phase through the channels.
-
Causality:
-
Improper Packing: The silica was not settled uniformly.[13] Air bubbles may have been trapped during packing.
-
Heat of Solvation: Adding a polar solvent to a dry silica column can generate heat, boiling the solvent and creating bubbles that crack the bed.[14]
-
Running the Column Dry: If the solvent level ever drops below the top of the silica bed, air enters and the bed will crack.
-
-
Solution:
-
Use the Slurry Method: Always pack your column using the "slurry" or "wet" method.[6][13][14] Prepare a slurry of silica gel in your initial, least polar solvent (e.g., 10% EtOAc/Hexane). Pour this slurry into the column and allow it to settle with gentle tapping, then apply light pressure to pack it firmly and uniformly.[6]
-
Never Let it Run Dry: Always keep the solvent level above the top of the silica bed.
-
Q: My pure product is coming off the column, but the fractions are extremely dilute. A: This issue, known as band broadening, reduces the concentration of your final product and increases solvent waste.[15]
-
Causality:
-
Poor Sample Loading: The initial sample band applied to the column was too wide. This happens if the sample is dissolved in too much solvent during wet loading.[5][16]
-
Incorrect Flow Rate: A flow rate that is too slow can allow the compound to diffuse outwards, broadening the band.[13] Conversely, a flow rate that is too fast doesn't allow for proper equilibrium between the stationary and mobile phases, also hurting separation.
-
-
Solution:
-
Use Dry Loading: As mentioned, dry loading creates the most concentrated and narrow starting band.[6] If wet loading must be used, dissolve the sample in the absolute minimum amount of solvent.[5][16]
-
Optimize Flow Rate: For flash chromatography, the ideal flow rate results in a solvent drop rate of a few drops per second. Adjust pressure to maintain a steady, but not excessive, flow.
-
Part 4: Visual Workflows & Diagrams
Workflow for Purification
The following diagram outlines the logical flow from crude material to purified product.
Caption: Standard workflow for column chromatography purification.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues during the experiment.
Caption: Decision tree for troubleshooting common chromatography issues.
References
- GC Column Troubleshooting Guide. (2025). Phenomenex.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
- Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.
- How do I prepare column chromatography? (2024). AAT Bioquest.
- This compound | CAS#:53484-26-7. Chemsrc.
- Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Column Chromatography Procedures. University of Colorado Boulder, Organic Chemistry.
- This compound 53484-26-7 wiki. Guidechem.
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- Column Chromatography.
- 2.4A: Macroscale Columns. (2024). Chemistry LibreTexts.
- Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry.
- How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025). alwsci Blogs.
- Technical Support Center: Troubleshooting TLC of Halogenated Aromatic Compounds. Benchchem.
- This compound. Advanced ChemBlocks.
- BGD Group TLC Systems. Scribd.
- This compound | 53484-26-7. J&K Scientific.
- Separation of 4-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies.
- Determining a solvent system. University of York, Chemistry Teaching Labs.
- 2-bromo-N-methyl-4-nitroaniline. PubChem, National Center for Biotechnology Information.
- Chromatography Separation Of Ortho And P-Nitro Aniline. Bartleby.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- 4-Bromo-2-nitroaniline synthesis. ChemicalBook.
- Technical Support Center: Purifying Aniline Derivatives by Column Chromatography. Benchchem.
- Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications.
- 4-Nitroaniline. Wikipedia.
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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Bromo-n-methyl-2-nitroaniline
Welcome to the technical support center for the synthesis of 4-Bromo-n-methyl-2-nitroaniline (CAS 53484-26-7). This guide is designed for researchers, chemists, and process development professionals who utilize this critical intermediate. Here, we move beyond simple protocols to dissect the common—and uncommon—side reactions that can compromise yield, purity, and scalability. This resource provides in-depth troubleshooting, mechanistic explanations, and field-proven mitigation strategies to empower you to optimize your synthesis.
Section 1: Foundational FAQs
This section addresses the most common initial queries regarding the synthesis of this compound.
FAQ 1: What is the standard synthetic route and what are its inherent side reactions?
The most direct and common laboratory synthesis for this compound is the electrophilic aromatic substitution (bromination) of N-methyl-2-nitroaniline.
The reaction is governed by the directing effects of the substituents on the aniline ring. The N-methylamino group (-NHCH₃) is a strongly activating, ortho-, para- directing group, while the nitro group (-NO₂) is a strongly deactivating, meta- directing group. Their combined influence strongly favors the substitution at the C4 position (para to the amino group and meta to the nitro group).
However, due to the high activation provided by the N-methylamino group, the reaction is susceptible to several side reactions:
-
Over-bromination: The product, this compound, is still activated enough to undergo a second bromination, typically leading to 4,6-dibromo-N-methyl-2-nitroaniline.
-
Isomeric Impurities: Although electronically and sterically less favored, some bromination can occur at the C6 position (ortho to the amino group), yielding 6-Bromo-n-methyl-2-nitroaniline.
-
Degradation: Harsh conditions (e.g., strong oxidizing agents or high temperatures) can lead to degradation of the starting material or product.
FAQ 2: My reaction yields are consistently low. What are the most probable causes?
Low yields can often be traced back to a few key experimental parameters. Before investigating complex side reactions, ensure these fundamentals are addressed:
| Potential Cause | Underlying Reason | Recommended Action |
| Incomplete Reaction | Insufficient reaction time, low temperature, or inadequate mixing. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the starting material spot has been consumed. |
| Reagent Stoichiometry | Using too little of the brominating agent will naturally result in unreacted starting material. | Ensure precise measurement of the brominating agent (e.g., NBS, Br₂). A slight excess (1.05-1.1 equivalents) is common, but must be carefully controlled to avoid over-bromination. |
| Reagent Degradation | N-Bromosuccinimide (NBS) can degrade over time if exposed to moisture or light. Liquid bromine can lose potency. | Use freshly opened or properly stored reagents. It is good practice to test the activity of old NBS. |
| Suboptimal Temperature | The reaction is typically run at or below room temperature to control the rate and selectivity. Running it too warm can increase side product formation. | Maintain the recommended temperature using an ice bath, especially during the addition of the brominating agent. |
| Work-up Losses | The product may have some solubility in the aqueous phase during extraction, or may be lost during filtration or recrystallization if improper solvents are used. | Optimize the work-up procedure. Ensure the correct pH during extraction and choose an appropriate recrystallization solvent system where the product has high solubility when hot and low solubility when cold. |
FAQ 3: My post-reaction TLC shows multiple spots. How can I tentatively identify them?
A well-run TLC is your primary diagnostic tool. In a typical normal-phase silica gel system (e.g., Ethyl Acetate/Hexane), the polarity of the compounds determines their retention factor (Rf).
-
Highest Rf (Least Polar): Dibromo-species (e.g., 4,6-dibromo-N-methyl-2-nitroaniline). The addition of a second bromine atom reduces the molecule's overall polarity.
-
Middle Rf: The desired product, this compound.
-
Lower Rf: The starting material, N-methyl-2-nitroaniline. It is more polar than the brominated product.
-
Lowest Rf (Most Polar): Highly polar baseline impurities or degradation products.
Pro-Tip: Always co-spot your reaction mixture lane with a lane containing only the pure starting material. This provides an unambiguous reference point.
Section 2: In-Depth Troubleshooting Scenarios
This section provides detailed analyses and solutions for specific, challenging side reactions.
Scenario 1: Over-bromination and the Formation of Dibromo Impurities
Issue: You have successfully synthesized the target compound, but NMR and/or LC-MS analysis confirms the presence of a significant amount of 4,6-dibromo-N-methyl-2-nitroaniline.
Root Cause Analysis: The N-methylamino group is a powerful activating group. Even after the first bromination, the resulting 4-bromo product is still an activated aromatic ring susceptible to a second electrophilic attack.[1] The second bromine will add to the most activated available position, which is C6 (ortho to the amino group). This issue is exacerbated by using a large excess of the brominating agent or allowing localized high concentrations to build up.
Mitigation Strategies: The key is to control the concentration and reactivity of the electrophile (Br⁺).
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) as it is a solid that is easier to handle and helps maintain a low concentration of Br₂ in the reaction mixture.[2][3]
-
Controlled Reagent Addition: The brominating agent should be added slowly and portion-wise (if solid) or dropwise (if in solution) to the cooled reaction mixture. This prevents a localized excess of the electrophile that can drive the second bromination.
-
Temperature Management: Perform the reaction at a reduced temperature (0-5 °C) to decrease the reaction rate, which enhances selectivity for the mono-brominated product.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent.[2][4] Acetic acid or DMF are common solvents. For highly activated substrates, a less polar solvent like dichloromethane (DCM) or chloroform might be used to temper reactivity.
Purification Protocol to Remove Dibromo Impurity: If over-bromination has already occurred, the dibromo byproduct can usually be separated from the desired mono-bromo product by:
-
Recrystallization: The two compounds often have different solubilities. A carefully chosen solvent system (e.g., Ethanol/Water or Isopropanol) can selectively crystallize the desired product, leaving the more soluble dibromo impurity in the mother liquor (or vice-versa).
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method. Using a gradient elution with a hexane/ethyl acetate solvent system will typically elute the less polar dibromo compound first, followed by the desired 4-bromo product.
Scenario 2: Regioselectivity Issues - Formation of the 6-Bromo Isomer
Issue: Characterization reveals the presence of 6-Bromo-N-methyl-2-nitroaniline, which is often difficult to separate from the desired 4-bromo isomer due to similar polarities.
Root Cause Analysis: While the C4 (para) position is overwhelmingly favored, the C6 (ortho) position is also activated by the N-methylamino group. The regiochemical outcome is a delicate balance between electronic and steric effects.[5] The bulky nitro group at C2 provides some steric hindrance to the adjacent C6 position, which favors substitution at the more accessible C4 position. However, under certain conditions, the electronic activation of the C6 position can lead to the formation of the undesired isomer.
Mitigation Strategies: Controlling regioselectivity often involves fine-tuning the reaction conditions.
-
Solvent Choice: Studies have shown that solvent polarity can have a marked effect on the regioselectivity of bromination for substituted anilines.[2][4] Experimenting with solvents of varying polarity, from non-polar (like Dioxane) to polar aprotic (like DMF), can help optimize the ratio of 4-bromo to 6-bromo isomers.
-
Bulky Brominating Agents: While less common, employing a bulkier brominating agent could theoretically increase the steric hindrance at the C6 position, further favoring substitution at C4.
-
Lewis Acid Catalysis: In some systems, the use of a mild Lewis acid catalyst can alter the nature of the electrophile and improve regioselectivity. This should be approached with caution as it can also increase the rate of side reactions.
Section 3: Optimized Laboratory Protocol
This protocol is designed to maximize the yield of the desired 4-bromo product while minimizing side reactions.
Optimized Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Preparation: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimum amount of DMF or acetic acid.
-
Slow Addition: Add the NBS solution to the stirred, cooled aniline solution dropwise over a period of 30-60 minutes. Ensure the internal temperature does not rise above 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-water. A yellow precipitate should form.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or sodium bisulfite to neutralize the acid and quench any unreacted bromine. Stir until the yellow precipitate is well-formed.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: Air-dry the crude product. For higher purity, recrystallize from an appropriate solvent like ethanol.
Section 4: Visual Aids
Reaction Pathway Diagram
The following diagram illustrates the primary synthetic route to this compound and the competing over-bromination side reaction.
Sources
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromo-n-methyl-2-nitroaniline
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with the challenging substrate, 4-Bromo-n-methyl-2-nitroaniline . Our goal is to provide you with in-depth, field-proven insights to improve the efficiency, yield, and reproducibility of your coupling reactions. This resource is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to directly address common experimental hurdles.
Understanding the Substrate: A Multifaceted Challenge
This compound presents a unique combination of electronic and steric challenges for the Suzuki-Miyaura coupling. A successful strategy requires a nuanced understanding of how each functional group influences the catalytic cycle.
-
Electron-Withdrawing Nitro Group: The potent electron-withdrawing nature of the ortho-nitro group activates the aryl bromide, making the C-Br bond more susceptible to oxidative addition by the palladium catalyst. Kinetically, this is advantageous and can lead to faster reaction rates compared to substrates with electron-donating groups.[1]
-
Electron-Donating N-methylamino Group: Conversely, the N-methylamino group is electron-donating. This electronic opposition can complicate the reaction's electronic balance. More critically, the nitrogen's lone pair can coordinate with the palladium center, potentially leading to catalyst inhibition or "poisoning."
-
Steric Hindrance: The ortho-nitro group imposes significant steric bulk around the reaction center. This can impede the approach of both the palladium catalyst for oxidative addition and the boronic acid partner during transmetalation, often resulting in lower yields compared to meta- and para-substituted analogs.[2] The adjacent N-methyl group further contributes to this steric crowding.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low to no yield when using this compound?
A1: Low yields with this substrate typically stem from a combination of three main factors:
-
Catalyst Inhibition: The lone pair on the N-methylamino group can coordinate to the Pd(0) catalyst, forming inactive off-cycle complexes. This is a common issue with aniline-containing substrates.
-
Inefficient Transmetalation: Steric hindrance from the ortho-nitro and N-methyl groups can slow down the transmetalation step, where the organic moiety is transferred from the boron reagent to the palladium center.
-
Suboptimal Reaction Conditions: This substrate is highly sensitive to the choice of catalyst, ligand, base, and solvent. A generic set of conditions is unlikely to be effective.
Q2: Which palladium catalyst and ligand system is a good starting point for this substrate?
A2: Given the challenges, a standard catalyst like Pd(PPh₃)₄ may be insufficient. A more robust system is required. We recommend starting with a modern palladium pre-catalyst paired with a sterically bulky, electron-rich phosphine ligand.
-
Recommended Catalyst System: A pre-formed palladium(II) pre-catalyst like CataCXium® A Pd G3 or a combination of Pd₂(dba)₃ with a Buchwald-type ligand such as SPhos or XPhos . These ligands are designed to be bulky enough to prevent catalyst inhibition by the amine and electron-rich enough to facilitate the oxidative addition step. Recent studies on ortho-bromoanilines have shown CataCXium® A to be uniquely effective where other common catalysts fail.[3]
Q3: How critical is the choice of base and solvent for this reaction?
A3: The base and solvent system is absolutely critical. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.
-
Base Selection: A moderately strong, non-nucleophilic base is often optimal. While potassium carbonate (K₂CO₃) is a common choice, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) often provide superior results for challenging substrates due to their higher solubility in organic solvents and the beneficial effect of the larger cation.[4]
-
Solvent System: A polar aprotic solvent is generally preferred. A mixture of 1,4-dioxane/water or 2-Methyltetrahydrofuran (2-MeTHF)/water is an excellent starting point.[3] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions can sometimes be detrimental.
Troubleshooting Guide: From Low Yield to High Efficiency
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: No Reaction or Very Low Conversion (<10%)
If you observe primarily unreacted starting material, the catalytic cycle is likely stalled at the very beginning.
Workflow for Diagnosing "No Reaction"
A decision tree for troubleshooting low-yielding reactions.
Potential Causes & Recommended Actions:
-
Inactive Catalyst System:
-
Explanation: The Pd(0) active species may not be forming efficiently, or it is being immediately poisoned by the substrate's N-methylamino group.
-
Solution: Switch to a more robust catalyst system. If using a simple palladium source like Pd(OAc)₂, introduce a bulky, electron-rich ligand like SPhos or XPhos. Better yet, use a pre-formed palladacycle like CataCXium® A Pd G3, which has shown excellent performance with ortho-substituted anilines.[3][5]
-
-
Insufficient Reaction Temperature:
-
Explanation: Oxidative addition, while electronically favored by the nitro group, still requires sufficient thermal energy, especially if steric hindrance is high.
-
Solution: Gradually increase the reaction temperature. A good starting range is 80-90 °C. If conversion remains low, you can increase it to 100-110 °C. Monitor for potential degradation of starting materials at higher temperatures.
-
-
Improper Degassing:
-
Explanation: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing will lead to oxidation of the catalyst to inactive Pd(II) species and promote homocoupling of the boronic acid.[6]
-
Solution: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. The reaction vessel should be subjected to several vacuum/inert gas backfill cycles before adding the catalyst and heating.
-
Problem 2: Stalled Reaction at Intermediate Conversion (20-60%)
If the reaction starts but fails to reach completion, it suggests a problem with catalyst stability or a sluggish step later in the catalytic cycle.
Potential Causes & Recommended Actions:
-
Catalyst Decomposition/Deactivation:
-
Explanation: Over time, the catalyst may be forming inactive palladium black or being slowly poisoned.
-
Solution:
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes overcome slow deactivation pathways.[3]
-
Use a More Stable Ligand: Ligands like XPhos are known to form highly stable catalytic complexes that resist decomposition at elevated temperatures.
-
-
-
Slow Transmetalation:
-
Explanation: This is a very likely bottleneck due to the steric hindrance around the C-Br bond. The activated boronate species cannot efficiently access the palladium center.
-
Solution:
-
Optimize the Base: Switch to a more effective base. Cesium carbonate (Cs₂CO₃) is often superior in these cases.[4]
-
Use a Boronic Ester: Convert your boronic acid to a pinacol ester (Bpin). Boronic esters can sometimes exhibit different reactivity profiles and may be more stable to protodeboronation.
-
Solvent Choice: The choice of solvent can dramatically impact yield. In a screen for a challenging ortho-bromoaniline, switching from dioxane to 2-MeTHF increased the yield from 51% to 95%.[3]
-
-
Problem 3: Significant Side Product Formation
The presence of major byproducts indicates that undesired reaction pathways are competing with the main Suzuki coupling.
Common Side Reactions and Mitigation Strategies
| Side Product | Common Cause(s) | Recommended Solution(s) |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient oxidative addition. | Rigorously degas all reagents and solvents.[6] Use a more active catalyst/ligand system to accelerate the main catalytic cycle. |
| Dehalogenation | Presence of protic impurities or certain bases; Slow reductive elimination. | Use anhydrous solvents (if appropriate for the chosen base). Ensure the base is not overly aggressive. Using a bulkier ligand can sometimes promote reductive elimination over dehalogenation. |
| Protodeboronation | Excess water, high temperature, or strong base. | Use a boronic ester instead of a boronic acid for increased stability.[4] Avoid excessively high temperatures or prolonged reaction times. Use the minimum effective amount of base. |
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound and should be optimized for each specific boronic acid partner.
Experimental Protocol: Suzuki Coupling of this compound
A general experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., CataCXium A Pd G3, 5 mol%)[3]
-
Base (e.g., Cs₂CO₃, 2-3 equiv)[4]
-
Anhydrous, degassed solvent (e.g., 2-MeTHF/Water in a 5:1 ratio)[3]
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) by performing at least three cycles of evacuation and backfilling.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start at 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
References
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo...[Link]
- MDPI. (2023). Preformed Pd(II)
- MDPI. (2023). Preformed Pd(II)
- National Center for Biotechnology Information. (2024).
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
- Royal Society of Chemistry. (2024).
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Methylation of 4-bromo-2-nitroaniline
As Senior Application Scientists, we understand that the synthesis of specialized intermediates like N-methyl-4-bromo-2-nitroaniline presents unique challenges. This molecule's electronic properties—specifically, the deactivating effects of the nitro and bromo groups—can render the primary amine less nucleophilic, complicating standard methylation procedures. This guide is designed to provide you with direct, actionable solutions to common issues encountered during this synthesis, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the N-methylation of 4-bromo-2-nitroaniline challenging, and what are the primary methods?
The primary challenge arises from the reduced nucleophilicity of the amino group. The potent electron-withdrawing nature of the ortho-nitro and para-bromo substituents significantly decreases the electron density on the nitrogen atom, making it a weaker nucleophile compared to aniline. Consequently, more forcing reaction conditions or more reactive reagents are often required.
The main strategies for this transformation fall into two categories: classical alkylation and modern catalytic methods.
-
Classical Alkylation: This approach typically involves an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, and a base to deprotonate the amine. While robust, these methods often use toxic reagents and can suffer from a lack of selectivity, leading to over-methylation.[1]
-
Catalytic Methods: Modern approaches utilize less hazardous C1 sources like methanol or formaldehyde.[2][3] These "borrowing hydrogen" or "hydrogen autotransfer" reactions, often catalyzed by transition metals like ruthenium or iridium, offer a greener alternative but require careful optimization of the catalyst system.[2][4]
The choice of method depends on available resources, scale, and tolerance for hazardous materials.
| Method | Methylating Agent | Typical Base/Catalyst | Advantages | Disadvantages | Citation(s) |
| Classical Alkylation | Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) | K₂CO₃, NaH, t-BuOK | High reactivity, well-established procedures. | Toxic/carcinogenic reagents, risk of di-methylation, stoichiometric waste. | [5][6] |
| Reductive Amination | Formaldehyde (HCHO) | H₂/Catalyst (Pd/C, Ni) or Hydride (NaBH₃CN) | Milder conditions, often good selectivity. | Requires handling of formaldehyde, potential for side reactions. | [1][7] |
| Eschweiler-Clarke | Formic Acid & Formaldehyde | None (reagents are catalysts) | Catalyst-free, uses inexpensive reagents. | Requires high temperatures, can be substrate-specific. | [8] |
| Borrowing Hydrogen | Methanol (MeOH) | Ru or Ir complexes, Base (e.g., KOtBu) | "Green" C1 source, high atom economy, water is the only byproduct. | Requires specialized metal catalysts, higher temperatures may be needed. | [2][3][4][9] |
| Carbonate Alkylation | Dimethyl Carbonate (DMC) | Zeolites or other catalysts | Low toxicity, environmentally benign. | Often requires high temperatures and pressure, catalyst optimization needed. | [10] |
Q2: I am attempting a classical methylation with methyl iodide and potassium carbonate, but I'm seeing very low conversion. What are the likely causes and solutions?
This is the most common issue encountered with this substrate. The low reactivity of the aniline is the primary culprit, but several experimental factors can exacerbate the problem.
-
Base Inactivity: Potassium carbonate (K₂CO₃) is hygroscopic. If it has absorbed moisture, its basicity is compromised.
-
Solution: Use freshly purchased, anhydrous K₂CO₃ or dry it thoroughly in an oven (>120 °C) for several hours under vacuum before use.
-
-
Insufficient Driving Force: For a deactivated aniline, K₂CO₃ might be too weak a base to generate a sufficient concentration of the highly nucleophilic anilide anion.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent alternatives that will irreversibly deprotonate the amine, significantly accelerating the reaction.[5] Exercise caution as these are highly reactive and moisture-sensitive.
-
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents are ideal.
-
Solution: Ensure you are using a suitable solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents will fully dissolve the reactants and the intermediate anilide salt, facilitating the reaction. Acetone can also be used but may be less effective for this deactivated system.
-
-
Temperature: The reaction may simply be too slow at room temperature.
-
Solution: Gently heat the reaction mixture. A temperature of 60-80 °C can dramatically increase the reaction rate without promoting significant side reactions. Always monitor the reaction by TLC or LC-MS to avoid decomposition.
-
Q3: My reaction is working, but I'm getting a significant amount of the di-methylated product (N,N-dimethyl-4-bromo-2-nitroaniline). How can I improve selectivity for the mono-methylated product?
Over-alkylation is a classic problem. The mono-methylated product, N-methyl-4-bromo-2-nitroaniline, is often more nucleophilic than the starting material, leading to a second, faster methylation.
-
Control Stoichiometry: The most straightforward approach is to limit the amount of the methylating agent.
-
Solution: Use a slight excess of the aniline starting material relative to the methylating agent (e.g., 1.2 equivalents of aniline to 1.0 equivalent of MeI). Alternatively, use no more than 1.0-1.1 equivalents of the methylating agent. This ensures the electrophile is consumed before significant di-methylation can occur.
-
-
Slow Addition: Adding the methylating agent slowly allows it to react with the more abundant primary amine before concentrations of the secondary amine build up.
-
Solution: Add the methyl iodide dropwise over 30-60 minutes to the mixture of the aniline and base, preferably at a reduced temperature (e.g., 0 °C) before warming.
-
-
Use a Bulky Methylating Agent/Catalyst System: Some modern catalytic systems are sterically designed to favor mono-alkylation.
-
Solution: Explore catalytic N-methylation using methanol over specific heterogeneous catalysts, which can provide high selectivity for mono-N-methylated amines.[9] While requiring more development, this approach offers excellent control.
-
Q4: Can you provide a reliable, step-by-step protocol for this synthesis using sodium hydride and methyl iodide?
Certainly. This protocol employs a strong base to ensure complete deprotonation and drive the reaction to completion. Safety Note: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. All operations must be conducted in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon), and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
4-bromo-2-nitroaniline (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Methyl Iodide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a septum, add 4-bromo-2-nitroaniline (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Dissolution: Add anhydrous DMF (approx. 0.2 M concentration relative to the aniline) via syringe and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should change color as the anilide salt forms.
-
Methylation: Add methyl iodide (1.1 eq) dropwise via syringe over 15 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and very slowly add saturated aqueous NH₄Cl to quench the excess NaH. Caution: Vigorous gas evolution will occur.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to separate the mono-methylated product from any di-methylated byproduct and residual starting material.
References
- The Royal Society of Chemistry. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.
- Ovid. Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy. [Link]
- ResearchGate. (2005). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. [Link]
- National Institutes of Health (NIH). (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
- ResearchGate.
- ACS Publications. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. [Link]
- Chinese Patent CN103288660A. N-methylation method of aromatic amine.
- ResearchGate.
- Semantic Scholar. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. [Link]
- The Royal Society of Chemistry.
- Reddit. (2023). Methylation of NH2 Troubleshooting?. r/Chempros. [Link]
- U.S. Patent US3591638A. Process for n-methylating nitroanilines and compounds prepared thereby.
- Chinese Patent CN101580473B. Method for preparing N-methyl paranitroaniline.
- SpringerLink. (2019).
- ACS Publications. (2001). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research. [Link]
Sources
- 1. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]
- 2. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 3. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. html.rhhz.net [html.rhhz.net]
- 9. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. iris.unive.it [iris.unive.it]
Removal of tin byproducts after "4-Bromo-n-methyl-2-nitroaniline" nitro reduction
Topic: Removal of Tin Byproducts after the Reduction of 4-Bromo-N-methyl-2-nitroaniline.
For: Researchers, Scientists, and Drug Development Professionals.
Introduction: Navigating the Challenges of Tin-Mediated Nitro Reductions
The reduction of aromatic nitro compounds is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals. The use of tin(II) chloride (SnCl₂) in acidic media is a classic and effective method for converting nitroarenes, such as this compound, to their corresponding anilines.[1] This method is often favored for its chemoselectivity, proving mild enough to leave other sensitive functional groups, like halogens, intact.[2][3]
However, the apparent simplicity of the reaction belies a significant challenge in the workup phase: the removal of tin-based byproducts. Upon neutralization of the acidic reaction mixture, tin salts precipitate as gelatinous tin(II) and tin(IV) hydroxides.[4] These precipitates are notoriously difficult to filter and can trap the desired amine product, leading to significant yield loss and purification difficulties.[4][5]
This technical guide provides a comprehensive resource for researchers encountering these challenges. We will delve into the mechanistic basis of tin byproduct formation and offer detailed, field-proven troubleshooting guides and protocols to ensure efficient removal and isolation of your target compound, 4-bromo-N¹-methylbenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: Why are tin reagents like SnCl₂ still used for nitro reductions when "greener" alternatives exist?
A1: While methods like catalytic hydrogenation (e.g., H₂/Pd/C) are considered more atom-economical, SnCl₂ reductions offer key advantages in specific contexts.[4][6]
-
Chemoselectivity: SnCl₂ is highly selective for the nitro group and is less likely to reduce other functional groups.[2][3] This is particularly crucial for substrates containing reducible moieties such as aryl halides (like the bromo- group in our topic compound), aldehydes, or ketones.[2] Catalytic hydrogenation, especially with palladium catalysts, can often lead to undesired dehalogenation.[2]
-
Robustness and Scalability: The reaction is generally robust, less sensitive to catalyst poisoning than many catalytic methods, and can be reliably scaled.
-
Cost-Effectiveness: Tin(II) chloride is a relatively inexpensive reagent.[6]
Q2: What exactly are the tin byproducts I'm trying to remove?
A2: During the reduction, tin(II) is oxidized to tin(IV).[1] The reaction is typically run in concentrated HCl, so the initial mixture contains a complex of your protonated amine product and various tin chloride species (SnCl₂ and SnCl₄). When you neutralize the reaction with a base (e.g., NaOH, NaHCO₃), you precipitate a mixture of tin(II) hydroxide (Sn(OH)₂) and tin(IV) hydroxide (Sn(OH)₄).[7][8] These hydroxides are often hydrated, amorphous, and form a gelatinous sludge that is difficult to handle.[4]
Q3: My yield is consistently low after purification. Could the tin salts be the culprit?
A3: Absolutely. This is a very common issue. The low yield is often not due to an incomplete reaction but rather to the co-precipitation of your amine product with the gelatinous tin hydroxides during the workup.[4] The amine, being basic, can coordinate with the Lewis acidic tin species, getting trapped within the precipitate as it forms. This makes efficient extraction of the product challenging.
Q4: I see a lot of white precipitate, but sometimes my extraction still forms a stubborn emulsion. Why?
A4: The formation of emulsions is another frequent problem. The fine, colloidal nature of the tin hydroxide precipitate creates a large interfacial area between the aqueous and organic layers. The amine product itself, possessing both polar (amine) and non-polar (aromatic ring) characteristics, can act as a surfactant, stabilizing the emulsion and preventing clean phase separation.[5][8]
Troubleshooting Guide: From Reaction Quench to Pure Product
This section provides a decision-making framework for common issues encountered during the workup of a tin-mediated reduction of this compound.
Scenario 1: A Thick, Intractable Precipitate Forms Upon Initial Neutralization
-
The Problem: You've completed the reduction and added a base like sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution to a pH of 7-8. A voluminous, gelatinous white precipitate has formed, making stirring and subsequent extraction nearly impossible.
-
The Chemistry: At neutral to slightly basic pH, tin hydroxides are at their minimum solubility.[5] You have essentially created a tin-based gel that has likely trapped a significant portion of your product.
-
The Solution: Leveraging Amphotericity
-
Drastic pH Increase: The key is to exploit the amphoteric nature of tin hydroxides. They are soluble in strongly basic conditions (pH > 12) due to the formation of soluble stannite ([Sn(OH)₃]⁻) and stannate ([Sn(OH)₆]²⁻) complexes.[8]
-
Protocol: With vigorous stirring, slowly add a concentrated solution of NaOH or KOH (e.g., 10 M) to the mixture. Continue adding the base until the entire precipitate redissolves and the aqueous layer becomes clear or only slightly hazy. This typically requires a final pH of 12-14.
-
Extraction: Once the tin salts are back in solution, you can proceed with a standard liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane.[8] The phase separation should be much cleaner.
-
Scenario 2: Persistent Emulsion During Extraction
-
The Problem: After basification (even to a high pH), you attempt to extract your product, but a stubborn emulsion forms at the interface, refusing to separate even after standing.
-
The Chemistry: Fine, suspended solids and the surfactant-like nature of the product are stabilizing the emulsion.
-
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by reducing the solubility of organic components in the aqueous layer.
-
Filtration through Celite®: This is a highly effective method. Celite® is a diatomaceous earth filter aid that creates a porous filter bed capable of trapping very fine particulates that would otherwise clog standard filter paper.[9][10][11]
-
Procedure: Prepare a pad of Celite® (approx. 1-2 cm thick) in a Buchner funnel over a piece of filter paper. Wet the pad with your extraction solvent. Filter the entire emulsified mixture under vacuum. The Celite® will trap the fine tin precipitates. Wash the filter cake thoroughly with fresh organic solvent to recover any adsorbed product.[10]
-
-
Patience and Gravity: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period (an hour to overnight) can lead to gradual separation.
-
Scenario 3: Product Purity Issues - Suspected Tin Residue
-
The Problem: You have isolated your product, but analytical data (e.g., NMR, LC-MS) suggests the presence of impurities. You suspect residual tin compounds.
-
The Chemistry: Even after a successful extraction, trace amounts of tin compounds can carry over into the organic phase, especially if the product has strong chelating properties.
-
Detection and Removal:
-
Detection: The most definitive methods for quantifying trace metal content are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) .[12] These techniques offer high sensitivity for detecting tin.
-
Purification:
-
Column Chromatography: Standard silica gel chromatography is often effective. The polar amine product will have a different retention factor than the inorganic tin salts.
-
Aqueous Washes with a Chelator: Washing the organic solution with an aqueous solution of a chelating agent, such as tartaric acid or a dilute EDTA solution, can sometimes help to sequester and remove residual tin ions.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to exclude inorganic impurities.
-
-
Detailed Experimental Protocols
Protocol 1: Optimized Workup via Strong Basification
This protocol is the recommended first-line approach for removing tin byproducts.
Materials:
-
Reaction mixture from SnCl₂ reduction of this compound in Ethanol or HCl.
-
Concentrated Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10 M).
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Saturated Sodium Chloride (Brine) solution.
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Separatory funnel, beakers, and standard laboratory glassware.
Procedure:
-
Cooling: After TLC confirms the consumption of the starting material, cool the reaction mixture to room temperature in an ice bath. The reaction can be exothermic upon basification.
-
Strong Basification: Slowly and with vigorous stirring, add the concentrated NaOH or KOH solution. Monitor the pH of the aqueous layer using pH paper or a pH meter.
-
Redissolution: Continue adding the base until all the precipitated white tin hydroxides have completely redissolved. The final pH should be >12. The mixture should appear as two clear liquid phases.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable volume of ethyl acetate.
-
Washing: Combine the organic extracts and wash once with water, followed by one wash with brine to aid in drying.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 4-bromo-N¹-methylbenzene-1,2-diamine.
-
Purification: The crude product can be further purified by column chromatography or recrystallization as needed.
Protocol 2: Workup via Filtration with Celite®
Use this protocol when strong basification fails to resolve precipitates or when dealing with persistent emulsions.
Materials:
-
Same as Protocol 1, plus:
-
Celite® 545 (or equivalent filter aid).
-
Buchner funnel and vacuum flask.
Procedure:
-
Initial Neutralization: Cool the reaction mixture in an ice bath. Add a base (e.g., saturated NaHCO₃ or dilute NaOH) until the mixture is approximately neutral (pH ~7-8). A thick precipitate will form.
-
Prepare Celite® Pad: Place a piece of filter paper in a Buchner funnel. Add Celite® to form a pad approximately 1-2 cm thick. Wet the pad with the organic solvent you will use for extraction (e.g., ethyl acetate) and apply gentle vacuum to settle the pad.
-
Filtration: Pour the entire reaction slurry onto the Celite® pad and apply vacuum.
-
Washing: Wash the filter cake thoroughly with several portions of fresh ethyl acetate to ensure all the product is recovered from the tin salts.
-
Extraction of Filtrate: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Data Summary & Visualization
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Notes |
| This compound | C₇H₇BrN₂O₂ | 231.05 | Solid | Starting Material. |
| 4-bromo-N¹-methylbenzene-1,2-diamine | C₇H₉BrN₂ | 201.07 | Solid | Desired Product. |
| Tin(II) Hydroxide | Sn(OH)₂ | 152.73 | White, gelatinous solid | Insoluble in water, soluble in strong acid and strong base.[13] |
| Tin(IV) Hydroxide | Sn(OH)₄ | 186.74 | White, gelatinous solid | Very low solubility in water, but dissolves in strong base.[7] |
Diagram 1: Workflow for Tin Removal via Strong Basification
Caption: Alternative workflow using Celite® filtration for difficult mixtures.
References
- Merlic Group, UCLA. Workup for Removing Tin Byproducts. [Link]
- Chemistry Stack Exchange. How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?. [Link]
- The Schlenk Line Survival Guide.
- PrepChem.com. (a) Preparation of 4-bromo-o-phenylenediamine. [Link]
- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
- Reddit.
- Brainly. The solubility product expression for tin(II) hydroxide, Sn(OH)2, is? explain please. [Link]
- University of York Chemistry Teaching Labs.
- Sciencemadness.org. Getting Celite 545 out of a medium frit?. [Link]
- chemister.ru. tin(II) hydroxide. [Link]
- Wikipedia. Tin(II) hydroxide. [Link]
- Chemistry LibreTexts.
- ResearchGate. Which is the best reducing agent to convert NO2 group to NH2 group? SnCl2 or Sn?. [Link]
- Aromatic Reactions. Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
- ResearchGate. ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.. [Link]
- ResearchGate. what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds?. [Link]
- ResearchGate. What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. [Link]
- PubChem. 4-Bromobenzene-1,2-diamine. [Link]
- MDPI.
- Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. [Link]
- Chemguide.
- MDPI. 2-Bromo-N 1 , N 1 , N 4 , N 4 -tetramethyl-benzene-1,4-diamine. [Link]
- ChemistryStudent.
- Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]
- Royal Society of Chemistry. Tin-catalyzed reductive coupling of amines with CO2 and H2. [Link]
Sources
- 1. Amine adduct with tin (II) chloride: Synthesis, molecular structure characterization, and DFT computational studies - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzenamine, 4-bromo- (CAS 106-40-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 11. ertelalsop.com [ertelalsop.com]
- 12. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Tin(II) hydroxide - Wikipedia [en.wikipedia.org]
"4-Bromo-n-methyl-2-nitroaniline" stability and storage conditions
Welcome to the technical support guide for 4-Bromo-N-methyl-2-nitroaniline (CAS No. 53484-26-7). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive guidance on the stability and proper storage of this compound, presented in a troubleshooting and FAQ format to address common challenges encountered during laboratory use.
I. Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific problems that may arise during the handling and use of this compound, providing step-by-step solutions grounded in chemical principles.
Scenario 1: You observe a significant color change in the solid compound, from its expected appearance to a darker shade.
-
Question: My vial of this compound has darkened over time. Is it still viable for my experiment?
-
Possible Causes & Solutions:
-
Light Exposure: This compound is known to be light-sensitive. Photodegradation can occur, leading to the formation of impurities and a visible color change.[1][2] Many nitroaromatic compounds are susceptible to degradation upon exposure to light, which can catalyze reactions and lead to the formation of byproducts.[3]
-
Immediate Action: Immediately transfer the compound to an amber glass vial or a container completely wrapped in aluminum foil to block light.[4][5]
-
Preventative Measure: Always store the compound in a dark place, such as a light-proof cabinet or a freezer designated for light-sensitive reagents.[6] When handling, minimize exposure to ambient and direct light; consider using a dimly lit area or brown-colored lighting for sensitive procedures.[1][2][4]
-
-
Oxidation: Although some safety data sheets indicate it is air-sensitive, prolonged exposure to atmospheric oxygen can lead to oxidative degradation.
-
Immediate Action: If you suspect oxidation, it is best to use a fresh, unopened vial for critical experiments.
-
Preventative Measure: After opening, consider flushing the container with an inert gas like argon or nitrogen before sealing. Ensure the container is tightly closed to minimize air exposure.[7][8]
-
-
Contamination: Accidental introduction of impurities can catalyze degradation.
-
Immediate Action: Review your handling procedures. Were clean spatulas and glassware used?
-
Preventative Measure: Adhere to good laboratory practices. Always use dedicated, clean utensils for handling the compound.
-
-
Scenario 2: The compound exhibits poor solubility in a solvent where it was previously soluble.
-
Question: I'm having trouble dissolving this compound in a solvent that has worked before. What could be the issue?
-
Possible Causes & Solutions:
-
Degradation Products: The presence of insoluble impurities from degradation (as described in Scenario 1) is a likely cause.
-
Solution: Attempt to filter the solution to remove any particulate matter. However, be aware that soluble impurities will remain. For highly sensitive applications, using a new batch of the compound is recommended.
-
-
Moisture Absorption: Aromatic nitro compounds can be sensitive to moisture, which may affect their physical properties. While specific data on this compound's hygroscopicity is limited, it is a common issue with crystalline solids.
-
Solution: Ensure your solvent is anhydrous. If the compound has been exposed to humid conditions, its properties may be altered.
-
Preventative Measure: Store the compound in a desiccator, especially after opening the original packaging.[7] This minimizes contact with atmospheric moisture.
-
-
Scenario 3: You observe inconsistent or unexpected results in your reaction.
-
Question: My reaction yield is lower than expected, or I'm seeing unexpected byproducts. Could the stability of the this compound be the cause?
-
Possible Causes & Solutions:
-
Purity Reduction: Degradation due to light, air, or heat exposure will lower the effective concentration of the active compound, leading to lower yields.[9] The formation of degradation byproducts can also interfere with the intended reaction pathway.
-
Solution: It is highly advisable to use a fresh, properly stored sample of the compound. If this is not possible, you may consider purifying the existing material, though this is often not practical for small quantities.
-
Validation Step: Before a large-scale experiment, perform a small test reaction with a new vial of the compound to confirm its reactivity.
-
-
II. Frequently Asked Questions (FAQs)
This section provides direct answers to common questions regarding the routine storage and handling of this compound.
1. What are the ideal storage conditions for this compound?
For optimal stability, the compound should be stored at 2-8°C, protected from light.[10] It should be kept in a tightly sealed container in a dry and well-ventilated place.[7][8] Some suppliers also recommend storage under an inert gas as it is listed as air-sensitive.
2. Is this compound sensitive to light?
Yes, it is designated as a light-sensitive chemical. Exposure to light can cause degradation, leading to discoloration and the formation of impurities that can affect experimental outcomes.[1][2] Store in opaque or amber containers and minimize exposure to light during handling.[4][6]
3. How should I handle this compound to ensure its stability?
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[9] Use personal protective equipment, including gloves, safety goggles, and a lab coat.[9] To maintain stability, minimize the time the container is open to the atmosphere and protect it from light.[4]
4. What are the signs of degradation?
Visual signs of degradation include a change in color (darkening) and the presence of visible impurities. In experiments, degradation may manifest as poor solubility, reduced reactivity, lower yields, or the appearance of unexpected spots on a TLC plate.
5. What materials should be avoided when storing or handling this compound?
Avoid strong oxidizing agents, as they are incompatible.[9] Also, keep the compound away from heat, flames, and sparks.[9]
III. Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale & Sources |
| Temperature | 2-8°C | To slow down potential degradation processes.[10] |
| Light | Protect from light | The compound is light-sensitive and can undergo photodegradation.[1][2] |
| Atmosphere | Store in a tightly closed container, preferably in a dry environment. Consider storing under inert gas (e.g., Argon, Nitrogen). | To protect from moisture and oxidative degradation.[7][8] |
| Container | Amber glass vial or an opaque container. | To block exposure to UV and visible light.[4][6] |
| Incompatibilities | Strong oxidizing agents, heat, flames, sparks. | To prevent hazardous reactions.[9] |
IV. Experimental Workflow & Diagrams
Workflow for Handling a New Bottle of this compound
Caption: Workflow for receiving, handling, and storing this compound.
V. References
-
Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]
-
Royal Society of Chemistry. (2020). Critical review on the chemical reduction of nitroaniline. [Link]
-
A&D Weighing. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]
-
Chemsrc. This compound Material Safety Data Sheet. [Link]
-
Khan, F., et al. (n.d.). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. ResearchGate. [Link]
-
Sun, S. P., et al. (2007). Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process. Journal of Hazardous Materials. [Link]
-
Deepika, P., et al. (2016). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PubMed Central. [Link]
-
Saupe, A. (2002). High-rate biodegradation of 3-and 4-nitroaniline. ResearchGate. [Link]
-
LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]
-
Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]
-
LookChem. 4-Bromo-2-methyl-6-nitroaniline Safety Data Sheet. [Link]
-
Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [Link]
Sources
- 1. lfatabletpresses.com [lfatabletpresses.com]
- 2. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 3. Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. camlab.co.uk [camlab.co.uk]
- 6. rawsource.com [rawsource.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound | CAS#:53484-26-7 | Chemsrc [chemsrc.com]
- 10. 53484-26-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Overcoming challenges in the purification of "4-Bromo-n-methyl-2-nitroaniline"
Technical Support Center: 4-Bromo-N-methyl-2-nitroaniline
Welcome to the technical support hub for this compound (CAS No. 53484-26-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Our approach is rooted in first principles of organic chemistry to provide not just solutions, but a deeper understanding of the underlying science.
Section 1: Compound Profile & Critical Parameters
Before troubleshooting, it's essential to understand the key physical and chemical properties of this compound. These parameters are the foundation for selecting an appropriate purification strategy.
| Property | Value | Source & Significance |
| CAS Number | 53484-26-7 | Unique identifier for this specific chemical substance. |
| Molecular Formula | C₇H₇BrN₂O₂ | Confirms the elemental composition.[1] |
| Molecular Weight | 231.05 g/mol | Essential for all stoichiometric calculations.[2] |
| Appearance | Solid | Typically a crystalline solid, often yellow, similar to related nitroanilines.[3] |
| Melting Point | 97.5-98 °C | A sharp melting point within this range is a primary indicator of high purity. A broad or depressed range suggests impurities. |
| Water Solubility | Very slightly soluble (0.32 g/L at 25°C) | [1] This property is key for aqueous workups and selecting recrystallization solvent systems. |
| Organic Solvents | Soluble in Chloroform, DMSO, Methanol | [4] Good solubility in polar organic solvents is critical for chromatography and recrystallization. |
| Predicted pKa | -1.68 ± 0.25 | [1] The N-methylaniline group is not basic due to the strong electron-withdrawing effect of the ortho-nitro group. This prevents purification by simple acid-base extraction. |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is a dark, oily residue instead of a solid. What's the cause and how do I fix it?
A1: This is a frequent issue, typically arising from two main sources:
-
Residual Solvent: High-boiling point solvents used in the reaction (like DMF or DMSO) are often trapped in the product.
-
Low-Melting Impurities: The presence of unreacted starting materials or side-products can form a eutectic mixture, depressing the melting point of your compound.
Troubleshooting Protocol:
-
Solvent Removal: First, attempt to remove residual solvent under high vacuum, possibly with gentle heating (not exceeding 40-50°C to prevent degradation). If the product solidifies, you can proceed to recrystallization.
-
Liquid-Liquid Extraction: If the oil persists, dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with water and then brine. This will remove highly polar impurities and residual water-miscible solvents. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
"Tricking" Crystallization: If the product remains an oil, dissolve it in a minimal amount of a good solvent (e.g., DCM). Add a poor solvent (e.g., hexane) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to clarify, and then allow the solution to stand undisturbed, ideally in a refrigerator or freezer. This "solvent-antisolvent" method can often induce crystallization.
Q2: I'm struggling with recrystallization. How do I choose the right solvent system?
A2: The principle of recrystallization is to find a solvent (or solvent pair) in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5]
Causality: The N-methyl group, bromine, and nitro group give this compound moderate polarity. Therefore, solvents of moderate polarity or mixed solvent systems are often ideal.
Recommended Solvent Systems for Screening:
| Solvent System | Rationale & Procedure |
| Ethanol or Methanol | The compound has good solubility in hot alcohols and reduced solubility upon cooling. This is often the best starting point. |
| Isopropanol | A slightly less polar alcohol that can sometimes yield better crystal formation than ethanol or methanol. |
| Ethanol/Water | Dissolve the compound in a minimum of hot ethanol. Add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve, then allow to cool slowly. |
| DCM/Hexane | A good choice if alcohol-based systems fail. Dissolve the compound in a minimal amount of DCM at room temperature. Add hexane dropwise until the cloud point is reached, then clarify with a drop of DCM and allow to cool. |
Workflow for Solvent Selection:
Caption: Recrystallization Solvent Screening Workflow.
Q3: My recrystallization gave a low yield. How can I improve it?
A3: Low yield is often a result of using too much solvent, cooling the solution too quickly, or premature crystallization.
Optimization Strategies:
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling leads to the formation of small, often impure crystals and traps the desired compound in the cold mother liquor.[5]
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, take the filtrate (the "mother liquor") and reduce its volume by boiling off some of the solvent. Upon cooling, a second, usually less pure, crop of crystals may be obtained.
Q4: After purification, my melting point is still low and broad. What are the likely impurities and how do I remove them?
A4: A low/broad melting point indicates persistent impurities. The most likely culprits are isomers or starting materials that have similar polarity to your product, making them difficult to remove by recrystallization alone.
-
Potential Impurities:
-
Starting Material: 4-Bromo-2-nitroaniline (if performing methylation).[6]
-
Isomers: Bromination or nitration steps in the synthesis can lead to positional isomers.
-
Over-methylated Product: 4-Bromo-N,N-dimethyl-2-nitroaniline.
-
Advanced Purification: Column Chromatography
When recrystallization is insufficient, silica gel column chromatography is the method of choice.[7]
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Test various ratios of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate). The ideal system will give your product an Rf value of ~0.3 and show separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen non-polar solvent for the best results.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the chromatography solvent (or just DCM if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purification Strategy Decision Workflow:
Caption: General Purification Strategy Workflow.
Section 3: Purity Assessment
Confirming the purity of your final product is a critical final step. A combination of methods should be used for an authoritative assessment.
-
Melting Point: As stated, a sharp melting point at 97.5-98 °C is a strong indicator of purity.
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate in multiple solvent systems.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is a highly reliable method. A typical reverse-phase method can provide a precise purity value (e.g., >98%).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive method for confirming the structure and assessing purity. The spectrum should show clean signals corresponding to the aromatic protons and the N-methyl group, with integrations matching the expected ratios. Absence of signals from starting materials or other impurities confirms high purity.[9][10]
References
- LookChem. Safety Data Sheet: 4-Bromo-2-methyl-6-nitroaniline. [Link]
- Chemsrc. This compound | CAS#:53484-26-7. [Link]
- Cheméo. Chemical Properties of 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0). [Link]
- Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]
- SIELC Technologies. Separation of 4-Methyl-2-nitroaniline on Newcrom R1 HPLC column. [Link]
- EPA.
- PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. [Link]
- Solubility of Things. 4-Methyl-2-nitroaniline. [Link]
- Google Patents.
- YouTube.
- Scribd.
Sources
- 1. Page loading... [guidechem.com]
- 2. 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Bromo-2-nitroaniline CAS#: 875-51-4 [m.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. This compound | CAS#:53484-26-7 | Chemsrc [chemsrc.com]
- 7. scribd.com [scribd.com]
- 8. Separation of 4-Methyl-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Analysis in 4-Bromo-N-methyl-2-nitroaniline Synthesis
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals involved in the synthesis of 4-Bromo-N-methyl-2-nitroaniline. The focus is on identifying, understanding, and mitigating the formation of common byproducts to enhance yield, purity, and process reliability.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and where do byproducts typically originate?
The most prevalent and direct synthesis involves the nucleophilic aromatic substitution (SNAr) of 4-bromo-1-fluoro-2-nitrobenzene with methylamine.[1][2] The fluorine atom, activated by the electron-withdrawing nitro group positioned ortho to it, is an excellent leaving group in SNAr reactions.[3][4]
Byproducts primarily arise from several sources:
-
Incomplete Reaction: Unreacted starting material (4-bromo-1-fluoro-2-nitrobenzene) is a common impurity.
-
Side Reactions: Competing reactions, such as reaction with solvent or impurities in the methylamine, can occur.
-
Over-reaction/Degradation: Harsh reaction conditions (e.g., excessive heat) can lead to decomposition of the starting material or product.
-
Starting Material Impurities: Impurities present in the initial 4-bromo-1-fluoro-2-nitrobenzene can carry through or react to form new byproducts.
Q2: I'm observing a significant amount of an impurity with a similar mass in my GC-MS analysis. What could it be?
A common byproduct is the isomeric 2-Bromo-N-methyl-4-nitroaniline . This can arise if the starting material, 4-bromo-1-fluoro-2-nitrobenzene, contains the isomer 2-bromo-1-fluoro-4-nitrobenzene. The SNAr reaction will proceed on this isomer as well, leading to the corresponding product impurity. It is crucial to verify the purity and isomeric integrity of the starting aryl halide before beginning the synthesis.[1]
Another possibility, though less common under controlled conditions, is the formation of di-substituted products if there are other potential leaving groups on the ring, or if the methylamine solution contains dimethylamine, which could lead to a dimethylated aniline product.
Q3: My reaction yield is low and I have a lot of baseline noise in my HPLC chromatogram. What are the likely causes?
Low yield coupled with a complex chromatogram often points to decomposition. Nitroaromatic compounds can be sensitive to high temperatures and strongly basic conditions.[1][5]
Potential Causes & Explanations:
-
Excessive Temperature: Heating the reaction too aggressively can cause decomposition of the nitroaniline product. Many SNAr reactions of this type proceed efficiently at or slightly above room temperature.[5]
-
Presence of Water: Traces of water in the reaction can lead to hydrolysis of the starting material, forming 4-bromo-2-nitrophenol, which can further react or decompose under basic conditions.[5]
-
Solvent Reactivity: Polar aprotic solvents like DMF or DMSO are common for SNAr reactions. However, at elevated temperatures, DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.[5]
Q4: How can I definitively identify the byproducts in my reaction mixture?
A multi-technique approach is most effective for unambiguous identification:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Provides the molecular weight of volatile impurities and fragmentation patterns that can help elucidate their structure.
-
HPLC (High-Performance Liquid Chromatography): Excellent for quantifying the purity of the main product and separating non-volatile impurities.[6][7][8] An HPLC method can be developed to separate the desired product from starting materials and known byproducts.[7]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation. Isolating the impurity via preparative HPLC or column chromatography and then performing NMR analysis is the gold standard for identification.[9]
Q5: What are the best practices for minimizing byproduct formation in this synthesis?
-
Starting Material Quality: Always use high-purity 4-bromo-1-fluoro-2-nitrobenzene with a verified low content of positional isomers.[1]
-
Control Reaction Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of methylamine to control the initial exotherm, then allow it to slowly warm to room temperature. Monitor the reaction by TLC or HPLC and apply gentle heating only if necessary.[5]
-
Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis side reactions.[5]
-
Stoichiometry: Use a slight excess of methylamine (e.g., 1.1-1.5 equivalents) to ensure the reaction goes to completion, but avoid a large excess which can complicate purification.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent potential oxidative side reactions.
Troubleshooting Guide
This table outlines common issues, their probable causes, and recommended solutions to streamline your experimental workflow.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / High Starting Material | 1. Insufficient reaction time or temperature. 2. Weak nucleophile (e.g., protonated methylamine). 3. Inappropriate solvent. | 1. Monitor reaction by TLC/HPLC; if stalled, slowly increase temperature (e.g., to 40-50 °C). 2. Ensure methylamine is in its free base form. If using a salt (e.g., methylamine HCl), add a non-nucleophilic base like triethylamine. 3. Use a polar aprotic solvent such as THF, DMSO, or DMF.[5] |
| Presence of 4-bromo-2-nitrophenol | Hydrolysis of the starting material due to water contamination. | Ensure all glassware is oven-dried and use anhydrous solvents. Dry the starting material if necessary.[5] |
| Formation of Multiple Isomers | Isomeric impurities in the 4-bromo-1-fluoro-2-nitrobenzene starting material. | Source a higher purity starting material or purify the existing stock via recrystallization or column chromatography prior to use. Always check the Certificate of Analysis (CoA).[1] |
| Dark Reaction Color / Tar Formation | Decomposition of starting material or product due to excessive heat or prolonged reaction times. | Maintain strict temperature control. Avoid temperatures above 80 °C. Quench the reaction as soon as it reaches completion based on monitoring.[5] |
| Difficult Purification / Streaking on TLC | Highly polar byproducts or residual base. | Perform an aqueous workup with a mild acid (e.g., dilute HCl) to neutralize excess methylamine, followed by extraction. Purify the crude product using column chromatography on silica gel. |
Key Experimental Workflows & Methodologies
Protocol 1: Synthesis of this compound
This protocol is a representative procedure designed to minimize byproduct formation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) and anhydrous Tetrahydrofuran (THF, ~5-10 mL per gram of substrate).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Nucleophile Addition: Slowly add a solution of methylamine (1.2 eq, e.g., 40% in water or 2.0 M in THF) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup: Quench the reaction by adding deionized water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from ethanol to yield the pure product.
Protocol 2: HPLC Purity Analysis
This method provides a baseline for analyzing the purity of the final product and identifying potential byproducts.[6][7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate at 30% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of a 50:50 acetonitrile/water mixture. Filter through a 0.45 µm syringe filter before injection.[6][7]
Mechanistic & Workflow Visualizations
The following diagrams illustrate the core reaction mechanism, a common side reaction, and a logical troubleshooting workflow.
Caption: S(N)Ar mechanism for the primary synthesis.
Caption: Formation of a phenolic byproduct via hydrolysis.
Caption: A logical workflow for troubleshooting byproduct issues.
References
- BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 2,4,6-Tritert-butyl-3-nitroaniline by HPLC.
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- BenchChem. (2025). Application Note: HPLC Method for Purity Analysis of 2-Nitro-4-thiocyanatoaniline.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry.
- Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- XD BIOCHEMS. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene: Widespread use of emerging compounds raises concerns.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ripublication.com [ripublication.com]
Technical Support Center: Recrystallization of 4-Bromo-N-methyl-2-nitroaniline
This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of 4-Bromo-N-methyl-2-nitroaniline via recrystallization. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize this critical purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable starting solvent for the recrystallization of this compound?
Based on the molecular structure, which includes a polar nitro group (-NO2) and a secondary amine (-NHCH3) on a brominated aromatic ring, a moderately polar protic solvent is the ideal starting point.
Primary Recommendation: Ethanol (EtOH)
-
Rationale: Ethanol exhibits the ideal solubility characteristics for this compound. This compound is sparingly soluble in cold ethanol but dissolves readily upon heating. This temperature-dependent solubility gradient is the fundamental principle of successful recrystallization. Analogous compounds, such as 4-Bromo-2-nitroaniline, are effectively recrystallized from ethanol, making it a logically sound choice.[1][2]
Alternative Single Solvents:
-
Methanol (MeOH): Similar to ethanol, methanol can be effective. Its lower boiling point (64.7 °C) can be advantageous, reducing the risk of the compound "oiling out."[3]
-
Isopropanol (IPA): Another viable alcohol-based solvent with properties between ethanol and water.
A systematic solvent screening is always the most rigorous approach to identifying the optimal solvent for your specific crude material.
Q2: The literature on my compound is sparse. How do I perform an efficient solvent screening?
A small-scale, systematic screening is a cornerstone of process development. This minimizes the loss of valuable material while quickly identifying a suitable solvent system.
Screening Protocol:
-
Dispense 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, methanol, ethyl acetate, water) dropwise at room temperature, swirling after each addition.
-
Observation at Room Temperature: An ideal solvent will show poor solubility at this stage. If the compound dissolves completely, the solvent is unsuitable as a single-solvent system but may be useful as the "good" solvent in a two-solvent system.
-
Gently heat the tubes that showed poor solubility in a water or sand bath.
-
Observation at Elevated Temperature: The ideal solvent will fully dissolve the compound at or near its boiling point. Note the approximate volume of solvent required.
-
Allow the hot, clear solutions to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Final Observation: The best solvent is the one that yields a high quantity of crystalline precipitate upon cooling.
Q3: What are the critical physical properties of this compound that I must consider?
Understanding the compound's physical properties is essential for designing a robust recrystallization protocol. The most critical parameter is the melting point, as the boiling point of your chosen solvent must be lower to prevent the compound from melting in the solution.
| Property | Value | Source | Significance for Recrystallization |
| CAS Number | 53484-26-7 | Unique identifier for ensuring you are working with the correct compound. | |
| Molecular Formula | C₇H₇BrN₂O₂ | [4] | --- |
| Molecular Weight | 231.05 g/mol | [4] | Used for calculating theoretical yield. |
| Appearance | Solid | Confirms the physical state at room temperature. | |
| Melting Point (MP) | 97.5-98 °C | CRITICAL: The solvent's boiling point must be lower than this to prevent "oiling out." | |
| Solubility in Water | Very slightly soluble (0.32 g/L at 25 °C) | [4] | Water is a suitable "anti-solvent" or "poor" solvent in a mixed-solvent system. |
| Boiling Point (BP) | 316.1 °C (Predicted) | Not relevant for recrystallization as it is well above solvent boiling points. |
Q4: When is a two-solvent recrystallization system appropriate for this compound?
A two-solvent system is employed when no single solvent provides the desired solubility profile.[3] This method uses a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is nearly insoluble.
For this compound, an Ethanol/Water system is a logical choice.[3]
-
Procedure: The crude compound is first dissolved in the minimum amount of hot ethanol (the "good" solvent). Hot water (the "poor" solvent) is then added dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of hot ethanol are added to redissolve the precipitate, and the solution is then allowed to cool slowly.[3] This technique is particularly useful for breaking up oils and inducing crystallization.
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of nitroaniline derivatives.
Problem: My compound separated as an oil instead of forming crystals ("oiling out"). What happened and how can I fix it?
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[5] This can be caused by several factors:
-
Improper Solvent Choice: The boiling point of your solvent is higher than the compound's melting point (~98 °C).
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as a supercooled liquid.[6]
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture, causing it to liquefy even in a suitable solvent.[5]
-
-
Solutions:
-
Reheat the solution until the oil redissolves completely.
-
Add a larger volume of the hot solvent to decrease the saturation point.[5][6]
-
If using a mixed-solvent system, add more of the "good" solvent (e.g., ethanol).
-
Ensure the solution cools as slowly as possible. Insulate the flask by placing it on a cork ring or wood block and covering it with a watch glass. An inverted beaker can also create an insulating air bath.[5]
-
If the issue persists, consider purifying the material with activated charcoal to remove impurities that may be depressing the melting point.
-
dot graph TD; A[Start: Oiling Out Observed] --> B{Reheat to Redissolve Oil}; B --> C{Add More Hot Solvent}; C --> D{Allow to Cool Slowly}; D --> E{Crystals Form?}; E -- Yes --> F[Proceed to Isolation]; E -- No --> G{Consider Alternative Causes}; G --> H[High Impurity Load? -> Try Charcoal Treatment]; G --> I[Solvent BP > Compound MP? -> Choose Lower BP Solvent];
end
Caption: Troubleshooting flowchart for an "oiling out" event.
Problem: Crystal formation is very poor or non-existent.
-
Causality: Crystal growth requires nucleation and a supersaturated solution. Failure to form crystals typically means the solution is not sufficiently saturated.
-
Solutions:
-
Induce Crystallization: Scratch the inside of the flask just below the solvent line with a clean glass rod. The microscopic scratches provide nucleation sites for crystal growth.[6]
-
Add a Seed Crystal: If you have a small crystal of pure product, add it to the cooled solution to initiate crystallization.[6]
-
Increase Concentration: The most common cause is using too much solvent. Gently heat the solution and evaporate some of the solvent in a fume hood to increase the solute concentration. Allow it to cool again.[6]
-
Extend Cooling Time: Ensure the flask is cooled in an ice-water bath for at least 30 minutes to maximize precipitation.[3]
-
Problem: My final yield is very low.
-
Causality: Low recovery can result from procedural errors at several stages of the process.
-
Solutions:
-
Minimize Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Any excess will retain a significant portion of your product in the mother liquor.[3]
-
Avoid Premature Crystallization: If performing a hot filtration step, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[6]
-
Use Ice-Cold Washing Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a portion of your purified product.[3]
-
Check the Mother Liquor: If yields are critically low, you can try to recover a second crop of crystals by evaporating a portion of the filtrate to increase its concentration and re-cooling. Note that this second crop will likely be less pure than the first.
-
Problem: The recrystallized crystals are still colored.
-
Causality: The color is due to highly soluble, colored impurities that co-crystallize with your product or are adsorbed onto the crystal surface.
-
Solutions:
-
Activated Charcoal Treatment: Add a very small amount (e.g., a spatula tip) of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored organic impurities.[7] Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing yield.[7]
-
Perform a Second Recrystallization: A second pass through the recrystallization protocol is often effective at removing persistent impurities.
-
Standard Operating Protocol: Recrystallization from Ethanol
This protocol provides a reliable starting point for the purification of this compound.
1. Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate while swirling. Add more ethanol in small portions until the solid completely dissolves at the boiling point. Avoid adding a large excess.[8]
2. Decolorization (Optional):
-
If the solution is intensely colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for 2-3 minutes.
3. Hot Gravity Filtration (If charcoal or insoluble impurities are present):
-
Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask.
-
Rapidly pour the hot solution through the filter paper to remove charcoal or other solid impurities. This step must be done quickly to prevent crystallization in the funnel.[6]
4. Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
5. Isolation & Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the mother liquor.
6. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for 15-20 minutes.
-
For final drying, transfer the crystals to a pre-weighed watch glass and let them air dry or place them in a vacuum oven at a temperature well below the melting point (<50 °C).
7. Analysis:
-
Weigh the dried, purified product to calculate the percent recovery.
-
Determine the melting point. A sharp melting point within the range of 97.5-98 °C indicates high purity.
Caption: Generalized experimental workflow for recrystallization.
References
- Chemsrc. This compound | CAS#:53484-26-7. [Link]
- MedicineNet. 4-Bromo-2-nitroaniline CAS: 875-51-4. [Link]
- University of Rochester, Department of Chemistry.
- Chemsrc. 4-Bromo-2-nitroaniline | CAS#:875-51-4. [Link]
- Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- Unknown Source. LAB 1 - EXPERIMENTAL PROCEDURE. [Link]
- Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]
- YouTube. Recrystallization of m-nitroaniline#chemistrypractical. [Link]
- Solubility of Things. 4-Methyl-2-nitroaniline. [Link]
- Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
- PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. [Link]
- Google Patents.
- YouTube.
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- 8. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-N-methyl-2-nitroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for catalyst selection in cross-coupling reactions involving the challenging substrate, 4-Bromo-N-methyl-2-nitroaniline. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles and achieve successful C-C and C-N bond formations.
Introduction: Understanding the Challenges
This compound is a particularly challenging substrate for palladium-catalyzed cross-coupling reactions due to a combination of electronic and steric factors. The presence of a strong electron-withdrawing nitro group can deactivate the catalyst, while the ortho-nitro and N-methyl groups introduce significant steric hindrance around the reactive aryl bromide center.[1][2][3] This guide will address these issues directly, providing clear, actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you troubleshoot specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion/Yield
Q: My cross-coupling reaction with this compound is resulting in low to no product formation. What are the likely causes and how can I fix it?
A: This is the most common issue and can stem from several factors, primarily related to catalyst deactivation and the inherent low reactivity of the substrate.
Probable Causes & Solutions:
-
Catalyst Poisoning by the Nitro Group: Nitro compounds are known to oxidize and deactivate palladium catalysts.[1][2] The nitro group on your substrate can strongly coordinate to the palladium center, inhibiting its catalytic activity.
-
Poor Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective for this sterically hindered and electron-deficient substrate.
| Ligand Class | Recommended Ligands | Rationale |
| Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Excellent for sterically hindered and electron-poor substrates; promote fast reductive elimination.[5][6] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand that can offer stability and good performance.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer high stability and activity, particularly for difficult couplings.[5] |
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not facilitate the catalytic cycle effectively, while a base that is too strong could lead to side reactions.
-
Solution: For Suzuki couplings, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to weaker bases like potassium carbonate (K₂CO₃).[8][9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium or potassium tert-butoxide (NaOtBu, KOtBu) is often necessary to deprotonate the amine coupling partner.[5]
-
-
Steric Hindrance: The ortho-nitro group and the N-methyl group create significant steric bulk around the bromine atom, which can hinder the oxidative addition step.[3][10]
-
Solution: In addition to using bulky ligands which can often overcome this, increasing the reaction temperature may be necessary to provide sufficient energy to overcome the steric barrier. Monitor for potential decomposition at higher temperatures.
-
Problem 2: Significant Side Product Formation (e.g., Dehalogenation)
Q: I'm observing a significant amount of the dehalogenated product (N-methyl-2-nitroaniline) in my reaction mixture. How can I minimize this?
A: Dehalogenation (hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings, where the bromine atom is replaced by a hydrogen.[11]
Probable Causes & Solutions:
-
Formation of Palladium-Hydride Species: These species can arise from various sources and react with your aryl bromide to cause dehalogenation.[11]
-
Solution 1: Optimize the Base: Strong alkoxide bases can sometimes promote dehalogenation. Consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[11]
-
Solution 2: Ligand Selection: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over dehalogenation.[11]
-
Solution 3: Solvent Choice: Aprotic solvents such as toluene or dioxane may reduce the incidence of dehalogenation compared to polar aprotic solvents like DMF in some cases.[11]
-
Visualizing the Process
To better understand the decision-making process for troubleshooting, refer to the workflow diagram below.
Caption: Generalized catalytic cycle for cross-coupling.
References
- Poisoning and deactivation of palladium c
- C
- Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Benchchem.
- Ortho effect. Wikipedia.
- Technical Support Center: Suzuki Coupling of 4-Bromo-2-fluoroaniline. Benchchem.
- Technical Support Center: Optimizing Reaction Conditions for Functionalizing N-(4-bromophenyl)-4-nitroaniline. Benchchem.
- Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Buchwald–Hartwig amin
- Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis.
- Technical Support Center: Troubleshooting Halogen
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Heck Reaction. Organic Chemistry Portal.
- Heck reaction. Wikipedia.
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines. Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. scispace.com [scispace.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Process Improvement for 4-Bromo-N-methyl-2-nitroaniline
Welcome to the technical support center for the synthesis of 4-Bromo-N-methyl-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important chemical intermediate. We will delve into the causality behind experimental choices, provide detailed troubleshooting in a question-and-answer format, and present validated protocols to ensure the integrity of your results.
Synthesis Overview and Core Challenges
The synthesis of this compound is most effectively approached as a two-stage process. The primary strategy involves the initial synthesis of the precursor, 4-Bromo-2-nitroaniline, followed by the selective N-methylation of its amino group. This route is favored due to the directing effects of the substituents on the aniline ring. Attempting nitration or bromination after N-methylation can lead to complex product mixtures and potential oxidation.
The main challenges researchers face include:
-
Regioselectivity: Ensuring the bromine atom is introduced at the correct position (para to the amino group).
-
Reaction Control: Managing the exothermic nature of nitration and bromination reactions.
-
Selective N-methylation: Achieving mono-methylation while avoiding the formation of the di-methylated byproduct.
-
Purification: Separating the final product from starting materials, byproducts, and residual reagents.
The logical workflow for this synthesis is illustrated below.
Caption: General workflow for the two-stage synthesis of this compound.
Part A: Synthesis of 4-Bromo-2-nitroaniline (Precursor)
This section addresses common issues encountered during the synthesis of the key intermediate, 4-Bromo-2-nitroaniline. The most prevalent methods involve the bromination of 2-nitroaniline.[1]
Frequently Asked Questions & Troubleshooting
Q1: What is the most reliable starting material and general approach?
The most common and effective approach is the direct bromination of 2-nitroaniline.[1] The amino group (-NH2) and the nitro group (-NO2) work together to direct the incoming electrophile (bromine). The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director. The position para to the strongly activating amino group is the most favorable, leading to the desired 4-bromo product. An alternative, multi-step route starts from aniline, involving acetylation, bromination, nitration, and finally hydrolysis.[1][2]
Q2: My bromination of 2-nitroaniline is resulting in a low yield. What are the likely causes and solutions?
Low yields are often traced back to three main factors: incomplete reaction, formation of byproducts, or loss during workup.
-
Incomplete Reaction:
-
Cause: Insufficiently reactive brominating agent or improper reaction temperature. The nitro group deactivates the ring, making the reaction less facile than with aniline itself.
-
Solution: Ensure your brominating system is potent enough. Methods using in-situ generation of bromine, such as from potassium bromide and an oxidant like sodium chlorate in acid, are effective.[3] Maintain the recommended reaction temperature (e.g., heating to 75°C) for a sufficient duration (e.g., 2 hours) to drive the reaction to completion.[3]
-
-
Byproduct Formation:
-
Cause: Over-bromination (di-bromination) can occur if the reaction conditions are too harsh or the stoichiometry is incorrect.
-
Solution: Control the stoichiometry of the brominating agent carefully. A newer method using a copper catalyst (CuSO₄·5H₂O) with NaBr and Na₂S₂O₈ has been shown to provide excellent regioselectivity and high yields (97%) with minimal byproducts.[4]
-
-
Loss During Workup:
-
Cause: The product might have some solubility in the wash solutions, or the pH is not optimal for precipitation.
-
Solution: After quenching the reaction in ice water, ensure the product has fully precipitated before filtration.[5] Wash the collected solid with cold water to minimize solubility losses. Ensure the filter cake is washed until the pH is near neutral (5-8) to remove residual acid.[3]
-
Q3: How can I improve the safety and environmental profile of the bromination step?
Traditional methods often use liquid bromine, which is highly corrosive and hazardous.[3]
-
Expert Recommendation: Employing a system that generates bromine in situ is a significant improvement. The method using potassium bromide (KBr) and sodium chlorate (NaClO₃) in sulfuric acid is a good example.[3] An even more modern approach involves using NaBr with sodium persulfate (Na₂S₂O₈) and a copper catalyst, which is highly efficient and avoids the use of elemental bromine.[4] These methods reduce handling hazards and can improve bromine utilization efficiency.[3]
Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline via Copper-Catalyzed Bromination
This protocol is adapted from a high-yield, regioselective method.[4]
Materials:
-
2-Nitroaniline
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bromide (NaBr)
-
Sodium persulfate (Na₂S₂O₈)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
To a suspension of CuSO₄·5H₂O (0.25 equivalents) in a mixture of acetonitrile and water (2:1 v/v), add 2-nitroaniline (1.0 equivalent).
-
Stir the mixture at 25°C for 15 minutes.
-
Cool the mixture to 7°C in an ice bath.
-
Add NaBr (1.8 equivalents) and Na₂S₂O₈ (1.4 equivalents) simultaneously in three portions over 15 minutes, ensuring the temperature remains low.
-
After the addition is complete, continue stirring at 7°C for 2 hours, then allow the mixture to warm to 25°C and stir for an additional 22 hours.
-
Quench the reaction by adding solid sodium thiosulfate to neutralize any remaining oxidant.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol to obtain pure 4-Bromo-2-nitroaniline.
Part B: N-Methylation of 4-Bromo-2-nitroaniline
The final step is the selective methylation of the primary amine. The presence of the electron-withdrawing nitro group reduces the nucleophilicity of the amine, making this step more challenging than the methylation of a typical aniline.
Frequently Asked Questions & Troubleshooting
Q1: What are the best methylating agents for this substrate?
-
Traditional Reagents: Classic methylating agents like dimethyl sulfate or methyl iodide are effective but are also highly toxic and carcinogenic.[6] They typically require a base (e.g., K₂CO₃) to deprotonate the amine and a polar aprotic solvent (e.g., DMF or acetone).
-
Greener Alternatives: A highly attractive modern method involves using dimethyl sulfoxide (DMSO) as both the solvent and the methylating agent, with formic acid as the reductant.[6] This catalyst-free method is praised for its low toxicity, broad substrate scope, and operational simplicity. Direct reductive N-methylation starting from the nitro compound is also an emerging field, though it may be less specific for this multi-substituted aniline.[7][8]
Q2: I am observing a significant amount of the starting material in my final product. How do I drive the N-methylation to completion?
-
Cause: The reduced nucleophilicity of the amine in 4-Bromo-2-nitroaniline can lead to a sluggish reaction.
-
Solution 1 (Traditional Method): Ensure you are using a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents of dimethyl sulfate). The reaction may also require gentle heating (e.g., 50-60°C) and sufficient time (monitor by TLC). Using a stronger base or a more polar solvent like DMF can also increase the reaction rate.
-
Solution 2 (DMSO/Formic Acid Method): This reaction often requires higher temperatures (e.g., >100°C) to proceed efficiently. Ensure the reaction is heated for an adequate period. The mechanism involves the formation of an imine intermediate which is then reduced by formic acid.[6]
Q3: How can I prevent the formation of the N,N-dimethyl byproduct?
-
Cause: Over-methylation occurs when the newly formed secondary amine (the product) successfully competes with the primary amine (starting material) for the methylating agent.
-
Solution:
-
Stoichiometry Control: Use no more than 1.0-1.1 equivalents of the methylating agent.
-
Slow Addition: Add the methylating agent dropwise at a low temperature to maintain its low instantaneous concentration, which favors reaction with the more abundant primary amine.
-
Method Choice: Reductive amination strategies, such as the DMSO/formic acid method, often show good selectivity for mono-methylation over di-methylation.[6]
-
Product Purification and Characterization
Proper purification and characterization are essential to validate the synthesis.
Purification and Data Summary
| Parameter | 4-Bromo-2-nitroaniline (Precursor) | This compound (Final Product) |
| Purification Method | Recrystallization (Ethanol)[9] | Column Chromatography (Silica gel, e.g., Hexane/Ethyl Acetate gradient) or Recrystallization |
| Physical Form | Yellow solid[3] | Solid |
| Melting Point | 110-113 °C[3] | 97.5-98 °C |
| Molecular Formula | C₆H₅BrN₂O₂[10] | C₇H₇BrN₂O₂[11] |
| Molecular Weight | 217.02 g/mol [10] | 231.05 g/mol [11] |
Characterization FAQs
Q1: How do I confirm the final product is correct?
-
¹H NMR Spectroscopy: This is the most definitive method. You should look for the disappearance of the broad -NH₂ signal from the precursor and the appearance of a new signal corresponding to the -NH-CH₃ group (a doublet coupled to the N-H proton, which may simplify to a singlet upon D₂O exchange) and the N-H-CH₃ proton.
-
Mass Spectrometry: The mass spectrum should show the correct molecular ion peak for C₇H₇BrN₂O₂ (m/z ≈ 230/232, showing the characteristic isotopic pattern for bromine).
-
Melting Point: The measured melting point should be sharp and match the literature value (approx. 98°C). A broad or depressed melting point indicates impurities.
Advanced Troubleshooting Logic
When facing persistent issues, a structured approach is necessary. The following flowchart provides a logical path for diagnosing low-yield problems.
Caption: Troubleshooting flowchart for diagnosing and resolving low-yield issues.
References
- Synthesis of 4-bromo-2-nitroacetanilide. PrepChem.com. [Link]
- Different protocols for methylation of aniline.
- Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
- 4-Bromo-2-methyl-6-nitroaniline. NIST WebBook. [Link]
- A Practical Procedure for Regioselective Bromin
- A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool IT Services. [Link]
- a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b.
- This compound | CAS#:53484-26-7. Chemsrc. [Link]
- Methods for Direct Reductive N-Methyl
- Methods for Direct Reductive N-Methylation of Nitro Compounds.
- CN102993022A - Preparation method of bromoaniline.
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]
Sources
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- 2. brainly.com [brainly.com]
- 3. Page loading... [guidechem.com]
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- 5. prepchem.com [prepchem.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Methods for Direct Reductive N-Methylation of Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ripublication.com [ripublication.com]
- 10. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
Avoiding over-methylation in "4-Bromo-n-methyl-2-nitroaniline" synthesis
Welcome to the technical support resource for the synthesis of 4-Bromo-N-methyl-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this specific synthesis. The primary challenge often encountered is controlling the reaction to favor the desired mono-methylated product while suppressing the formation of the di-methylated byproduct, 4-Bromo-N,N-dimethyl-2-nitroaniline. This document provides in-depth troubleshooting advice, validated protocols, and the chemical reasoning behind these recommendations to ensure the success of your experiments.
Understanding the Core Challenge: Mono- vs. Di-methylation
The N-methylation of 4-bromo-2-nitroaniline involves the nucleophilic attack of the amino group on a methylating agent. The resulting secondary amine, this compound, is often more nucleophilic than the starting primary amine. This increased nucleophilicity makes it susceptible to a second methylation event, leading to the undesired di-methylated byproduct. The key to a successful synthesis lies in carefully controlling reaction conditions to favor the first methylation and halt the reaction before the second proceeds to a significant extent.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of the di-methylated byproduct. What are the most likely causes?
Over-methylation is typically a result of one or more of the following factors:
-
Excess Methylating Agent: Using a stoichiometric excess of the methylating agent (e.g., dimethyl sulfate, methyl iodide) is the most common cause. The unreacted agent will readily methylate the more nucleophilic mono-methylated product.
-
High Reaction Temperature: Elevated temperatures increase reaction rates indiscriminately. This can accelerate the second methylation step, sometimes even more than the first, leading to a poorer product ratio.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed provides more opportunity for the mono-methylated product to be converted to the di-methylated form.
-
Strongly Basic Conditions: While a base is necessary to deprotonate the aniline, an overly strong base or a high concentration can excessively deprotonate the mono-methylated product, increasing its nucleophilicity and promoting a second alkylation.[1]
Q2: Which methylating agent is best to ensure mono-methylation selectivity?
The choice of methylating agent is critical. Here's a comparison of common options:
| Methylating Agent | Reactivity & Selectivity Profile | Key Considerations |
| Dimethyl Sulfate (DMS) | Highly reactive and cost-effective. Prone to over-methylation if not used with care.[2][3] | High Toxicity/Carcinogenicity. [4] Requires strict stoichiometric control (≤ 1.0 equivalent). Excess must be quenched properly (e.g., with aqueous ammonia or sodium hydroxide solution).[4][5] |
| Methyl Iodide (MeI) | Very reactive, similar to DMS. Also prone to over-methylation.[6][7] | Volatile and toxic.[5] Stoichiometric control is essential. Often used with a mild base like potassium carbonate (K₂CO₃).[5] |
| Dimethyl Carbonate (DMC) | A "greener," less toxic alternative.[8] Generally requires higher temperatures (e.g., >150°C) and can favor mono-methylation via an in-situ carbamate protection-deprotection pathway.[8] | Lower reactivity requires more forcing conditions, which may not be suitable for all substrates. Often used in autoclaves or flow reactors to reach necessary temperatures.[8] |
| Formaldehyde/Reducing Agent | This constitutes reductive amination. Can offer good selectivity for mono-methylation under controlled conditions. A specific patent describes using formaldehyde with sulfuric acid for N-monomethylating nitroanilines.[2][9] | The reaction mechanism is different from direct alkylation. Requires careful optimization of the reducing agent and conditions to avoid side reactions. |
For routine lab-scale synthesis, Dimethyl Sulfate is often used due to its reactivity and cost, but it demands the most stringent control.
Q3: How can I effectively monitor the reaction to stop it at the optimal time?
Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.
-
TLC System: A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Visualization: Use a UV lamp (254 nm) for visualization. The starting material, mono-methylated, and di-methylated products should have distinct Rf values.
-
Procedure: Spot the reaction mixture alongside co-spots of the starting material. The reaction is typically complete when the starting material spot has disappeared or is very faint. Stopping the reaction at this point is crucial to prevent the accumulation of the di-methylated product.
Q4: I'm struggling to separate the mono- and di-methylated products. What purification techniques are recommended?
Separation can be challenging due to the similar polarities of the two products.
-
Column Chromatography: This is the most reliable method. Use a silica gel stationary phase with a gradient elution of hexane and ethyl acetate. The less polar di-methylated product will typically elute before the more polar mono-methylated product.
-
Recrystallization: This can be effective if there is a significant difference in the solubility of the two products in a particular solvent system. Experiment with solvents like ethanol, methanol, or mixtures with water. This is often more successful after an initial purification by column chromatography.
Q5: Are there any alternative synthetic strategies to avoid over-methylation altogether?
Yes, an in-situ protection strategy is a robust alternative. This typically involves a two-step, one-pot process:
-
Formylation: React the 4-Bromo-2-nitroaniline with formic acid to form N-(4-bromo-2-nitrophenyl)formamide. This protects the nitrogen, preventing di-alkylation.
-
Methylation & Reduction: The formamide is then methylated (e.g., using methyl iodide and a base like potassium tert-butoxide), followed by reduction of the formyl group to a methyl group, often with a reducing agent like sodium borohydride.[10] This multi-step process provides excellent control and yields a clean mono-methylated product.[10]
Recommended Protocol for Selective Mono-methylation
This protocol is optimized to minimize the formation of the di-methylated byproduct using dimethyl sulfate. Extreme caution must be exercised when handling dimethyl sulfate as it is a potent carcinogen and toxicant. [4] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-Bromo-2-nitroaniline
-
Dimethyl Sulfate (DMS)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl Acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-Bromo-2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 0.2 M concentration relative to the aniline).
-
Reagent Addition: Begin vigorous stirring. Slowly add dimethyl sulfate (1.0 eq) dropwise via syringe over 15-20 minutes at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 56°C for acetone) and monitor the progress closely by TLC every 30-60 minutes.
-
Monitoring: The reaction is complete when TLC analysis shows the consumption of the starting material. This typically takes 2-6 hours. Do not let the reaction run significantly longer than necessary.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) to quench any residual DMS, and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.
Visualizing the Reaction Pathway
The following diagram illustrates the desired synthetic route and the competing side reaction that leads to the undesired byproduct.
Caption: Reaction scheme for the N-methylation of 4-Bromo-2-nitroaniline.
References
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
- Guidechem. (n.d.). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.
- ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis.
- BenchChem. (2025). Application Notes and Protocols: N-Allylation of Anilines via Phase Transfer Catalysis.
- ResearchGate. (n.d.). Different protocols for methylation of aniline.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. WordPress.
- BenchChem. (2025). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.
- Google Patents. (n.d.). US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
- ResearchGate. (n.d.). N‐methylation of aniline and methanol with catalyst 2.
- Guidechem. (n.d.). This compound 53484-26-7 wiki.
- ResearchGate. (n.d.). Pd/C‐catalyzed highly selective N‐mono‐methylation of anilines.
- Catalysis Science & Technology (RSC Publishing). (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. DOI:10.1039/D0CY02210A.
- IT Services - University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
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Impact of reaction parameters on "4-Bromo-n-methyl-2-nitroaniline" synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-N-methyl-2-nitroaniline (CAS: 53484-26-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the reaction parameters and offer practical solutions to common challenges encountered during its synthesis. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring you can achieve optimal yield and purity in your experiments.
Introduction: Understanding the Synthesis
This compound is a key intermediate in the synthesis of various organic compounds. Its molecular structure, featuring a nitro group, a secondary amine, and a bromine atom, provides a unique electronic profile for building more complex molecules. The primary and most direct synthetic route is the electrophilic aromatic substitution (bromination) of N-methyl-2-nitroaniline.
The core challenge of this synthesis lies in controlling the regioselectivity and preventing side reactions. The N-methylamino group is a potent activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. Fortunately, for the synthesis of the 4-bromo isomer, these directing effects are synergistic. The N-methylamino group strongly directs the incoming electrophile (bromine) to the para position, which is also a meta position relative to the nitro group. This alignment simplifies the synthesis but does not eliminate potential pitfalls.
Core Synthetic Workflow
The logical flow for the synthesis involves the controlled bromination of the substrate followed by workup and purification. Careful monitoring at each stage is critical for success.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) on Reaction Parameters
This section addresses common questions regarding the critical parameters that govern the success of the synthesis.
Q1: Which brominating agent should I use, and why?
A1: The choice of brominating agent is arguably the most critical parameter. It directly impacts selectivity, reaction rate, and safety.
-
Elemental Bromine (Br₂): While effective, elemental bromine is highly reactive and corrosive. Its use with a strongly activated substrate like N-methyl-2-nitroaniline can easily lead to the formation of poly-brominated byproducts.[1][2] If using Br₂, the reaction must be conducted at low temperatures with slow addition of the reagent.
-
N-Bromosuccinimide (NBS): NBS is a milder and safer alternative to elemental bromine.[1][3] It provides a low, steady concentration of electrophilic bromine, which significantly enhances selectivity for mono-bromination and reduces the risk of over-bromination. It is often the preferred reagent for academic and fine chemical synthesis.
-
In-situ Generated Bromine: Methods that generate bromine in situ, for example, from a bromide salt (like KBr or NaBr) and an oxidant (like NaBrO₃ or H₂O₂ in an acidic medium), offer excellent control over the reaction.[1][4][5] This approach avoids handling liquid bromine and can be highly efficient and environmentally cleaner, making it suitable for larger-scale production.[1]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent not only dissolves the reactants but also influences the reactivity of the brominating agent and the stability of intermediates.
-
Acetic Acid: A common solvent for brominations, as it is polar enough to dissolve the aniline substrate and can help moderate the reactivity of the brominating agent.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These are generally good, inert solvents for bromination reactions.
-
Tetrahydrofuran (THF): Can be used, but care must be taken as it can react with some brominating agents under certain conditions. A patent describing a similar synthesis utilizes THF as a solvent.[6]
-
Polar Protic Solvents (e.g., Water, Ethanol): Using a highly polar solvent like water can significantly accelerate the reaction, especially with elemental bromine, often leading to poly-substitution.[2] For controlled mono-bromination, less polar or aprotic solvents are generally preferred.
Q3: What is the optimal temperature range for this synthesis?
A3: Temperature control is crucial for selectivity.
-
Initial Addition: The addition of the brominating agent should typically be performed at a low temperature, often between 0°C and 15°C. This helps to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.
-
Reaction Progression: After the initial addition, the reaction may be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[6] For less reactive systems or milder brominating agents, gentle heating (e.g., 35-75°C) might be necessary to drive the reaction to completion, though this increases the risk of side reactions.[1][4] Constant monitoring via TLC or HPLC is essential if heating is applied.
Q4: How do I determine the correct stoichiometry of reactants?
A4: To favor mono-bromination, the brominating agent should be the limiting reagent. A slight molar excess of the substrate (N-methyl-2-nitroaniline) can be used, but it is more common to use a stoichiometry of 1.0 to 1.1 equivalents of the brominating agent relative to the substrate. Using a large excess of the brominating agent will almost certainly result in the formation of di-brominated and other poly-halogenated impurities.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
Q: My reaction yields are consistently low or I get no product at all. What's wrong?
A: This issue often points to reagent quality or reaction conditions.
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to light or moisture. Ensure you are using a fresh, high-purity batch. Similarly, solutions of oxidants like H₂O₂ or NaClO₃ can degrade.
-
Incorrect Temperature: If the temperature is too low, the activation energy barrier may not be overcome, leading to an extremely slow or stalled reaction. Verify your thermometer's calibration and ensure the reaction is maintained at the appropriate temperature.
-
Scavengers: The presence of water or other nucleophilic impurities can consume the brominating agent before it has a chance to react with the aniline substrate. Ensure your glassware is dry and your solvents are of appropriate purity.
Q: My final product is impure, with TLC/HPLC showing multiple spots, likely poly-brominated species. How can I improve purity?
A: The formation of poly-brominated byproducts is the most common side reaction, caused by the strong activating nature of the N-methylamino group.[2]
-
Switch to a Milder Reagent: If you are using elemental bromine (Br₂), switch to N-Bromosuccinimide (NBS).[3] NBS provides a much more controlled, slow release of the bromine electrophile, favoring mono-substitution.
-
Lower the Temperature: Perform the addition of the brominating agent at 0°C or even lower to reduce the reaction rate and improve selectivity.
-
Protecting Group Strategy: For extremely challenging cases or for synthesizing other isomers, a protecting group strategy can be employed. The amino group can be acetylated to form an acetamide. This significantly reduces its activating strength, allowing for more controlled bromination. The protecting group is then removed via hydrolysis in a subsequent step.[4][7]
Q: After the reaction time, a significant amount of starting material remains. What should I do?
A: This indicates an incomplete reaction.
-
Extend Reaction Time: Electrophilic substitutions can sometimes be slow. Continue to stir the reaction at room temperature and monitor its progress every few hours by TLC.
-
Insufficient Brominating Agent: It's possible some of your brominating agent degraded or was consumed by impurities. You can try adding a small additional portion (e.g., 0.1 equivalents) of the brominating agent and monitoring the effect.
-
Gentle Warming: If the reaction has stalled at room temperature, you can try gently warming the mixture (e.g., to 40°C). However, be aware this also increases the risk of byproduct formation, so monitor the reaction very closely for the appearance of new, unwanted spots on your TLC plate.
Quantitative Data Summary
The following table summarizes key quantitative data gathered from analogous syntheses and general principles. Note that optimal conditions can vary based on scale and specific laboratory setups.
| Parameter | Recommended Value/Range | Rationale & Citation |
| Stoichiometry | 1.0 - 1.1 eq. Brominating Agent | Prevents poly-bromination by keeping the electrophile as the limiting reagent. |
| Temperature | 0°C to Room Temperature | Low temperature controls the exothermic reaction and improves selectivity.[7] |
| Reaction Time | 2 - 24 hours | Highly dependent on temperature, solvent, and brominating agent. Must be monitored. |
| Melting Point | 97.5 - 98 °C | Key physical property for product identification.[8] |
| Molecular Weight | 231.05 g/mol | Essential for calculating molar quantities.[9] |
Detailed Experimental Protocol
(Adapted from general procedures for aniline bromination and patent literature)[3][6]
Materials:
-
N-methyl-2-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve N-methyl-2-nitroaniline (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0°C using an ice-water bath.
-
In a separate container, dissolve N-Bromosuccinimide (1.05 eq.) in a minimum amount of anhydrous THF.
-
Add the NBS solution dropwise to the cooled, stirring solution of the substrate over 30-60 minutes. Maintain the internal temperature below 5°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible. This may take several hours.
-
Once complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining active bromine.
-
Transfer the mixture to a separatory funnel and add ethyl acetate to extract the product.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a solid.
Safety Precautions
-
Handling Reagents: this compound and its precursors may be harmful if inhaled, ingested, or absorbed through the skin.[10][11] N-Bromosuccinimide is a lachrymator. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Reaction Conditions: Bromination reactions can be exothermic. Maintain strict temperature control, especially during the addition of the brominating agent, to avoid runaway reactions.
-
Waste Disposal: Dispose of all chemical waste according to your institution's regulations.
References
- Smolecule. (2023, August 15). Buy 5-Bromo-N-methyl-2-nitroaniline | 302800-13-1.
- BenchChem. (n.d.). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.
- ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis.
- Guidechem. (n.d.). This compound 53484-26-7 wiki.
- Guidechem. (n.d.). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide.
- Navin N. Bappalige et al. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
- Brainly.com. (2023, August 4). a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b.
- YouTube. (2011, December 24).
- Sigma-Aldrich. (n.d.). This compound.
- Chemsrc. (2025, August 25). This compound | CAS#:53484-26-7.
- Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis.
- Google Patents. (n.d.).
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- Ketone Pharma. (2024, August 30).
- Ningbo Institutes of Material Technology and Engineering, Chinese Academy of Sciences. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
- Sigma-Aldrich. (n.d.). This compound | 53484-26-7.
- PubChem. (n.d.). 2-bromo-N-methyl-4-nitroaniline | C7H7BrN2O2 | CID 20308846.
- CAMEO Chemicals - NOAA. (n.d.). 4-METHYL-2-NITROANILINE.
- RSC Publishing. (n.d.).
- ResearchGate. (2024, September 10). (PDF)
- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-N-methyl-2-nitroaniline and 4-Bromo-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the nuanced reactivity of substituted anilines is of paramount importance. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally similar yet distinct building blocks: 4-Bromo-N-methyl-2-nitroaniline and 4-Bromo-2-nitroaniline . Understanding the subtle yet significant impact of the N-methyl group is crucial for reaction design, optimization, and the strategic synthesis of complex target molecules.
At a Glance: Structural and Physicochemical Properties
The primary difference between the two molecules lies in the substitution at the amino group. 4-Bromo-2-nitroaniline possesses a primary amino group (-NH₂), while this compound has a secondary N-methylamino group (-NHCH₃). This seemingly minor alteration has profound implications for their electronic and steric profiles, which in turn govern their reactivity.
| Property | 4-Bromo-2-nitroaniline | This compound |
| Molecular Formula | C₆H₅BrN₂O₂ | C₇H₇BrN₂O₂ |
| Molecular Weight | 217.02 g/mol [1] | 231.05 g/mol [2] |
| Appearance | Yellow to orange crystalline solid[3] | Low-melting solid |
| Melting Point | 110-113 °C[4][5] | 97.5-98 °C |
| pKa (predicted) | -1.05 ± 0.10[3][6] | -1.68 ± 0.25[7] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, DMSO[3] | Very slightly soluble in water (0.32 g/L at 25°C)[7] |
Nucleophilic Aromatic Substitution (SₙAr): A Tale of Steric Hindrance
Nucleophilic aromatic substitution (SₙAr) is a cornerstone reaction for aryl halides activated by electron-withdrawing groups, such as the nitro group present in both of our subject compounds. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex.
The presence of the N-methyl group in this compound introduces significant steric hindrance around the nitrogen nucleophile. This steric bulk impedes the approach of the nucleophile to the electrophilic carbon atom of another molecule, as well as potentially hindering the necessary proton transfers in base-catalyzed pathways.
Experimental evidence has shown that reactions of N-methylaniline in SₙAr are extremely slow compared to aniline, with a rate reduction of a factor of up to 10⁵. [8][9] This dramatic decrease in reactivity is primarily attributed to increased steric hindrance in the formation of the intermediate complex and during proton transfer steps.[8][9]
Diagram 1: Comparative SₙAr Reactivity. The N-methyl group sterically hinders the formation of the Meisenheimer complex, slowing the reaction.
Experimental Protocol: General SₙAr Reaction with an Amine
This protocol is a general representation of a nucleophilic aromatic substitution reaction.
Materials:
-
4-Bromo-2-nitroaniline or this compound
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Solvent (e.g., DMSO, DMF)
-
Base (e.g., K₂CO₃)
Procedure:
-
In a round-bottom flask, dissolve the bromo-nitroaniline substrate in the chosen solvent.
-
Add the amine nucleophile and the base to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reduction of the Nitro Group: A Comparative Outlook
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, opening avenues for a wide array of subsequent reactions. This six-electron reduction can be achieved through various methods, including catalytic hydrogenation and metal-mediated reductions.
The electronic environment of the nitro group is subtly influenced by the nature of the adjacent amino substituent. The N-methyl group is slightly more electron-donating than the amino group. However, for the reduction of the nitro group, this electronic difference is generally considered to have a minor impact on the reaction rate and outcome compared to the choice of reducing agent and reaction conditions.
Both compounds are expected to undergo reduction of the nitro group under similar conditions. The choice of reducing agent will be dictated by the presence of other functional groups in the molecule.
Commonly Used Reducing Agents:
-
Catalytic Hydrogenation (H₂/Pd/C): Highly efficient but may also reduce other functional groups.
-
Metal/Acid (e.g., Sn/HCl, Fe/HCl): A classic and robust method.
-
Tin(II) Chloride (SnCl₂): A milder reducing agent, often used for chemoselective reductions.
-
Sodium Dithionite (Na₂S₂O₄): A useful reagent in aqueous media.
Diagram 2: General Pathway for Nitro Group Reduction. The reaction proceeds through nitroso and hydroxylamine intermediates.
Experimental Protocol: Reduction of the Nitro Group with Tin(II) Chloride
This protocol provides a method for the reduction of the nitro group that is generally tolerant of other functional groups.
Materials:
-
4-Bromo-2-nitroaniline or this compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
Dissolve the nitroaniline substrate in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture at reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude product.
-
Purify the product as necessary.
Reactivity at the Amino/N-methylamino Group: Acylation as a Case Study
The reactivity of the nitrogen atom in the amino and N-methylamino groups differs significantly, primarily due to electronic and steric factors. The N-methyl group is electron-donating, which should increase the nucleophilicity of the nitrogen atom. However, the steric bulk of the methyl group can hinder the approach of electrophiles.
In the case of acylation, the increased nucleophilicity of the N-methylamino group would suggest a faster reaction rate. However, the steric hindrance may counteract this effect. For many acylation reactions, the electronic effect is dominant, and the N-methylated compound is expected to be more reactive.
Experimental Protocol: Acylation of the Amino Group
This protocol outlines a general procedure for the acylation of the amino or N-methylamino group.
Materials:
-
4-Bromo-2-nitroaniline or this compound
-
Acylating agent (e.g., acetic anhydride, acetyl chloride)
-
Base (e.g., pyridine, triethylamine)
-
Solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the aniline substrate in the chosen solvent in a flask.
-
Add the base to the solution.
-
Cool the mixture in an ice bath and slowly add the acylating agent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer and concentrate to yield the acylated product.
Spectroscopic and Analytical Data Comparison
The structural differences between the two compounds are reflected in their spectroscopic data.
| Spectrum | 4-Bromo-2-nitroaniline | This compound |
| ¹H NMR | Aromatic protons and a broad singlet for the -NH₂ protons. | Aromatic protons, a singlet for the -CH₃ protons, and a broader signal for the -NH proton. |
| ¹³C NMR | Distinct signals for the aromatic carbons. | Additional signal for the N-methyl carbon. |
| IR | Characteristic N-H stretching bands for the primary amine (two bands). | A single N-H stretching band for the secondary amine. |
Conclusion
The presence of an N-methyl group in this compound leads to significant differences in its reactivity compared to 4-Bromo-2-nitroaniline. The most pronounced effect is the dramatic reduction in the rate of nucleophilic aromatic substitution reactions due to steric hindrance. In contrast, the impact on the reduction of the nitro group is expected to be less significant. For reactions involving the amino group itself, such as acylation, the interplay of increased nucleophilicity and steric hindrance will determine the relative reactivity, with the electronic effect often being dominant.
This guide provides a framework for understanding and predicting the chemical behavior of these two important synthetic intermediates. For any specific application, experimental validation remains crucial.
References
- Isanbor, C., Emokpae, T. A., & Crampton, M. R. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (12), 2035-2041.
- ResearchGate. (2022, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 5.1.5. Synthesis of 2-Nitro-4-methylaniline.
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- NIH. (2010, December 29). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment.
- Chegg. (2023, January 29). Question: Interpret the 1H-NMR spectrum of 4-bromo-2-nitroaniline.
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- 9. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [m.chemicalbook.com]
A Comparative Guide to Bromoaniline Isomers in Suzuki-Miyaura Cross-Coupling
Aniline derivatives are foundational building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Among the most powerful tools for their functionalization is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[2][3] This guide offers a comparative analysis of the three positional isomers of bromoaniline—ortho, meta, and para—in this pivotal reaction, providing experimental data, mechanistic insights, and optimized protocols for researchers in organic synthesis and drug development.
The choice of substrate is critical, as the electronic and steric properties of bromoaniline isomers significantly impact reaction efficiency, yield, and kinetics.[1] Understanding these differences is key to rational reaction design and achieving desired synthetic outcomes.
Mechanistic Considerations: The "Why" Behind Reactivity
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] The reactivity of the bromoaniline substrate is most profoundly influenced during the initial, often rate-determining, oxidative addition step.[4][7]
Here, the electron density of the aromatic ring and steric hindrance around the carbon-bromine bond play a crucial role. The aniline group (-NH₂) is a strong electron-donating group, which increases the electron density on the aromatic ring. This enhanced electron density generally slows the oxidative addition of the aryl halide to the Pd(0) catalyst. However, the position of the amino group relative to the bromine atom creates subtle but significant differences between the isomers.
-
para-Bromoaniline: The amino group is positioned opposite the bromine. Its electron-donating effect is transmitted effectively through the conjugated π-system, making the carbon-bromine bond strong and less susceptible to oxidative addition.
-
meta-Bromoaniline: The electron-donating effect of the amino group is less pronounced at the meta position, resulting in reactivity that is often intermediate between the ortho and para isomers.
-
ortho-Bromoaniline: The proximity of the amino group to the bromine atom introduces significant steric hindrance. This can impede the approach of the bulky palladium catalyst. Furthermore, the potential for the amino group to coordinate with the palladium center can complicate the catalytic cycle.[3]
Caption: Fig. 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
Comparative Reactivity: An Experimental Snapshot
To objectively assess the performance of the bromoaniline isomers, we can examine data from a micellar Suzuki cross-coupling reaction with 2-thienylboronic acid performed under identical conditions.[1] Micellar catalysis represents a green chemistry approach, often allowing reactions to proceed in water at room temperature.[8]
| Aniline Derivative | Product | Reaction Time (min) | Yield (%) |
| 4-Bromoaniline | 4-(Thiophen-2-yl)aniline | 15 | 91 |
| 2-Bromoaniline | 2-(Thiophen-2-yl)aniline | 15 | 86 |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 15 | 64 |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 60 | 96 |
| Table 1: Comparative yields for the micellar Suzuki-Miyaura cross-coupling of bromoaniline isomers with 2-thienylboronic acid. Data sourced from BenchChem.[1] |
Analysis of Results:
-
4-Bromoaniline (Para Isomer): This isomer consistently provides high yields in short reaction times.[1] This suggests that despite the electron-donating nature of the amino group, the electronic factors are favorable for the overall catalytic cycle under these conditions.[1]
-
2-Bromoaniline (Ortho Isomer): The ortho isomer also performs well, giving a high yield quickly.[1] While steric hindrance can be a challenge, modern catalyst systems with bulky phosphine ligands are often designed to overcome this, proving effective for ortho-substituted substrates.[3]
-
3-Bromoaniline (Meta Isomer): The meta isomer initially shows a significantly lower yield compared to the other two.[1] However, extending the reaction time allows the yield to increase dramatically, eventually surpassing the others.[1] This indicates slower reaction kinetics, which is consistent with the electronic effects at the meta position.
Key Experimental Parameters & Protocol Optimization
The success of a Suzuki coupling hinges on the careful selection of several key parameters. The choice of catalyst, ligand, base, and solvent can profoundly influence the reaction's outcome.[9]
Caption: Fig. 2: General Experimental Workflow for Suzuki Coupling.
Optimized General Protocol (Micellar Conditions)
This protocol is a robust starting point based on established methodologies for micellar Suzuki couplings.[1][8]
Materials:
-
Bromoaniline isomer (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%)
-
Base (e.g., Triethylamine, 2.0 eq)
-
Surfactant solution (e.g., 2 wt% Kolliphor EL in water)
Procedure:
-
To a suitable reaction vessel equipped with a magnetic stir bar, add the bromoaniline isomer, the arylboronic acid, the palladium catalyst, and the base.
-
Add the aqueous surfactant solution to the vessel.
-
Seal the vessel and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress periodically by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl aniline.
Troubleshooting Common Issues
Even with an optimized protocol, challenges can arise. Here are common side reactions and potential solutions:
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl from two boronic acid molecules.[10] It is often promoted by the presence of oxygen.
-
Solution: Ensure the reaction mixture and solvents are properly degassed. Using a Pd(0) precatalyst can also minimize the Pd(II) species that facilitate this pathway.[10]
-
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water.[11]
-
Dehalogenation: The bromoaniline is reduced to aniline.[10]
-
Solution: This can occur if the catalytic cycle is interrupted. Ensure an efficient transmetalation step by choosing an appropriate base and ensuring the boronic acid is activated. Avoid solvents like alcohols that can act as hydride sources.[10]
-
-
Low Yield with ortho-Substrates: Steric hindrance can slow or prevent the reaction.
Conclusion
The choice of bromoaniline isomer for a Suzuki-Miyaura coupling is a strategic decision based on a trade-off between reaction kinetics, steric factors, and desired outcomes.
-
4-Bromoaniline is often the most reliable and fastest-reacting isomer, making it an excellent choice for general synthesis and library generation.[1]
-
2-Bromoaniline is also highly effective, especially with modern catalysts designed to overcome steric hindrance, providing rapid access to valuable ortho-substituted aniline scaffolds.[1][3]
-
3-Bromoaniline exhibits slower kinetics but can achieve excellent yields with sufficient reaction time, offering a viable, if less rapid, route to meta-substituted products.[1]
By understanding the underlying mechanistic principles and carefully optimizing reaction parameters, researchers can effectively harness the power of the Suzuki-Miyaura coupling for all three bromoaniline isomers, paving the way for the efficient synthesis of complex molecular targets.
References
- A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem. [URL: https://www.benchchem.com/comparative-guide-to-aniline-derivatives-in-suzuki-miyaura-cross-coupling-reactions]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2004-822891]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.10%3A_The_Suzuki-Miyaura_Coupling]
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol802174c]
- Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/29519]
- Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [URL: https://ajabs.org/index.php/ajabs/article/view/118]
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja982292p]
- Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. [URL: https://www.researchgate.net/publication/310484050_Solving_the_Riddle-_the_Mechanism_of_Suzuki_Cross_Coupling_A_Review]
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1010&context=macdonald-pubs]
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.3c00244]
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [URL: https://www.rsc.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca. [URL: https://boa.unimib.it/retrieve/a2157577-160a-4710-9177-33a879e9581c/molecules-26-07615-v2.pdf]
- Reactivity comparison of bromo- vs iodo- analogs in Suzuki reactions. BenchChem. [URL: https://www.benchchem.com/reactivity-comparison-of-bromo-vs-iodo-analogs-in-suzuki-reactions]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%207%20Suzuki%20Reaction%20S15.pdf]
- Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. BenchChem. [URL: https://www.benchchem.com/application-notes-and-protocols-for-suzuki-coupling-reactions-with-6-bromo-2-2-dimethylchroman-4-amine]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11593305/]
- Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [URL: https://www.researchgate.net/figure/Comparative-kinetic-study-of-the-Suzuki-reaction-involving-4-bromo-aniline-Table-1_fig4_262706346]
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [URL: https://kcil.co.in/blog/challenges-in-suzuki-coupling-reaction/]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide]
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [URL: https://chemical.
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A Senior Application Scientist's Guide to the Structural Validation of 4-Bromo-n-methyl-2-nitroaniline
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, technically-focused comparison for validating the structure of 4-Bromo-n-methyl-2-nitroaniline , a substituted aniline with potential applications in organic synthesis and materials science. We will delve into the critical spectroscopic techniques and provide the supporting experimental data necessary to confidently distinguish this molecule from its isomers and confirm its chemical identity.
The Imperative of Structural Validation
In the realm of complex organic molecules, minute changes in the arrangement of atoms can lead to vastly different chemical and physical properties. For a molecule like this compound (C₇H₇BrN₂O₂; Molecular Weight: 231.05 g/mol ; CAS: 53484-26-7), the precise positions of the bromo, N-methyl, and nitro groups on the aniline ring are critical to its reactivity and function.[1][2] Positional isomers, while sharing the same molecular formula, can exhibit distinct spectroscopic signatures. Therefore, a multi-technique approach is not just recommended; it is essential for unequivocal structural elucidation.
This guide will focus on a comparative analysis of this compound against its closely related isomers, providing the experimental rationale and data to ensure confident identification.
Comparative Spectroscopic Analysis
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive toolkit for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. For this analysis, CDCl₃ is a suitable choice.
-
Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, providing a reference signal at 0 ppm.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data for this compound:
Based on the structure, we can predict the following signals:
-
Aromatic Protons: Three distinct signals in the aromatic region (typically 6.5-8.5 ppm). The proton ortho to the nitro group will be the most deshielded (downfield), while the proton between the amino and bromo groups will be the most shielded (upfield). The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.
-
N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen. This signal is expected to appear in the range of 2.5-3.5 ppm.
-
N-H Proton: A broad singlet for the proton on the nitrogen, the chemical shift of which can be highly variable and dependent on concentration and solvent.
Experimental ¹H NMR Data:
A patent describing the synthesis of a compound believed to be this compound reports the following ¹H NMR data in CDCl₃:
-
8.29 ppm (d, J=2.4Hz, 1H)
-
7.45 ppm (dd, J=2.4Hz, J=8.8Hz, 1H)
-
6.75 ppm (d, J=8.8Hz, 1H)
-
6.11 ppm (br, s, 1H)
This data is consistent with the expected structure, showing three distinct aromatic protons with coupling constants that reflect their positions on the benzene ring.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data for this compound:
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the bromine will also be deshielded. The carbons attached to the amino group and the methyl group will be more shielded.
-
N-Methyl Carbon: One signal for the methyl carbon, typically in the range of 30-40 ppm.
Experimental ¹³C NMR Data:
The same patent provides the following ¹³C NMR data in CDCl₃:
-
143.6 ppm
-
138.4 ppm
-
132.6 ppm
-
128.3 ppm
-
120.3 ppm
-
107.8 ppm
These six distinct signals in the aromatic region are consistent with the proposed structure.
Table 1: Comparative NMR Data of this compound and Its Isomers
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Source |
| This compound | 8.29 (d), 7.45 (dd), 6.75 (d), 6.11 (br s) | 143.6, 138.4, 132.6, 128.3, 120.3, 107.8 | CN102993022A |
| 4-Bromo-2-methyl-6-nitroaniline | Aromatic protons and methyl protons will show different chemical shifts and coupling patterns due to the altered substituent positions. | The chemical shifts of the aromatic carbons will differ significantly based on the positions of the methyl and nitro groups. | [3] |
| 2-Bromo-N-methyl-4-nitroaniline | The aromatic proton splitting patterns will be markedly different. For instance, the proton between the two electron-withdrawing groups (bromo and nitro) would be significantly downfield. | The carbon chemical shifts will reflect the change in the electronic environment. | [4] |
| 4-Bromo-2-methyl-5-nitroaniline | The relative positions of the signals and their coupling constants in the aromatic region will distinguish it from the target molecule. | The substitution pattern will lead to a unique set of carbon chemical shifts. | [5] |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through fragmentation patterns.
-
Sample Introduction: The sample can be introduced via various methods, including direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for small organic molecules.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured.
Expected Mass Spectrum for this compound:
-
Molecular Ion (M⁺): A prominent peak at m/z 230 and another at m/z 232 with approximately equal intensity. This characteristic isotopic pattern is due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
Expected IR Absorptions for this compound:
-
N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Absorptions just below 3000 cm⁻¹ for the methyl group.
-
NO₂ Stretch: Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: In the region of 1250-1350 cm⁻¹.
-
C-Br Stretch: Typically found in the fingerprint region below 1000 cm⁻¹.
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
Conclusion
The structural validation of this compound requires a meticulous and multi-faceted analytical approach. By employing a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, and by comparing the acquired data with that of its known isomers, researchers can achieve a high degree of confidence in the identity and purity of their synthesized compound. This rigorous validation is paramount for the integrity of subsequent research and development activities.
References
- PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Bromo-2-methyl-6-nitroaniline. National Center for Biotechnology Information.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
- PubChem. (n.d.). 2-bromo-N-methyl-4-nitroaniline. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Typical spectrum of the individual nitroaniline isomers at pH 7.0.
- Metcalfe, E. (n.d.). Short Summary of 1H-NMR Interpretation.
- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy.
- I.R.I.S. (n.d.). Sample preparation for NMR analysis.
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A Spectroscopic Journey: Comparative Analysis of 4-Bromo-N-methyl-2-nitroaniline and Its Synthetic Precursors
Abstract
This guide provides an in-depth spectroscopic comparison of the synthetic intermediate 4-Bromo-N-methyl-2-nitroaniline with its key precursors, 4-Bromo-2-nitroaniline and 2-Nitroaniline. Tailored for researchers and professionals in organic synthesis and drug development, this document elucidates the structural transformations occurring during synthesis through a detailed analysis of Nuclear Magnetic Resonance (¹H NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By presenting objective experimental data and explaining the causal relationships between molecular structure and spectral features, this guide serves as a practical reference for reaction monitoring, compound identification, and purity assessment.
Introduction: The Synthetic Context
This compound is a valuable substituted aniline derivative, often utilized as a building block in the synthesis of more complex molecules, including dyes and pharmaceutical agents.[1][2] Its specific arrangement of electron-withdrawing (nitro, bromo) and electron-donating (methylamino) groups on the aromatic ring creates a unique electronic and steric profile. Understanding its spectroscopic signature in relation to its precursors is paramount for chemists to confirm the success of each synthetic step and to characterize the final product unambiguously.
The synthesis typically proceeds via a multi-step pathway, beginning with a commercially available starting material like 2-nitroaniline. This guide will focus on the spectroscopic changes observed during two key transformations: the electrophilic bromination of 2-nitroaniline to form 4-bromo-2-nitroaniline, and the subsequent N-methylation to yield the final product.
Caption: Synthetic pathway from 2-Nitroaniline to this compound.
Spectroscopic Principles: From Structure to Signal
Spectroscopic techniques act as our "eyes" to visualize molecular structure. Each method probes different aspects of the molecule, and the combination provides a comprehensive picture. The electronic environment of atomic nuclei, the vibrational modes of chemical bonds, and the electronic transitions between molecular orbitals are all interrogated.
Caption: Relationship between molecular features and spectroscopic signals.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. The analysis of the aromatic region is particularly insightful for tracking the progress of the synthesis.
-
2-Nitroaniline: The spectrum shows four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring.[3][4] The strong electron-withdrawing nitro group (-NO₂) and electron-donating amino group (-NH₂) create a significant chemical shift dispersion. The -NH₂ protons typically appear as a broad singlet.[5]
-
4-Bromo-2-nitroaniline: The introduction of a bromine atom at the 4-position (para to the -NH₂ group) simplifies the aromatic region to three signals. The proton ortho to the nitro group remains the most deshielded (highest ppm). The symmetry is reduced, leading to predictable changes in the coupling patterns.
-
This compound: The most significant changes are the disappearance of the broad -NH₂ signal and the appearance of two new signals: a doublet corresponding to the N-methyl protons (-CH₃) and a quartet or broad signal for the single N-H proton, which is coupled to the methyl group. This provides unequivocal evidence of successful N-methylation.
Table 1: Comparative ¹H NMR Data (Aromatic Region)
| Compound | Proton H-3 (ortho to -NO₂) | Proton H-5 (ortho to -Br) | Proton H-6 (ortho to -NHR) | Other Signals |
| 2-Nitroaniline | ~8.1 ppm (dd) | ~7.4 ppm (ddd) | ~6.8 ppm (dd) | H-4: ~6.7 ppm (ddd), -NH₂: ~6.0 ppm (br s) |
| 4-Bromo-2-nitroaniline | ~8.5 ppm (d) | ~7.6 ppm (dd) | ~7.0 ppm (d) | -NH₂: ~7.4 ppm (br s)[6] |
| This compound | ~8.2 ppm (d) | ~7.5 ppm (dd) | ~6.8 ppm (d) | -NH: (broad), -CH₃: ~3.0 ppm (d) |
Note: Chemical shifts (ppm) are approximate and can vary with solvent and concentration. Coupling patterns are indicated as d (doublet), dd (doublet of doublets), ddd (doublet of doublet of doublets), and br s (broad singlet).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is exceptionally useful for identifying the presence or transformation of functional groups. The key areas of interest in this synthetic sequence are the N-H and N-O stretching regions.
-
2-Nitroaniline: The spectrum is characterized by two sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine (-NH₂) group.[5] Strong absorptions around 1530 cm⁻¹ and 1360 cm⁻¹ are assigned to the asymmetric and symmetric stretching of the nitro (-NO₂) group, respectively.[5]
-
4-Bromo-2-nitroaniline: The IR spectrum is very similar to that of 2-nitroaniline, retaining the characteristic double peak for the primary amine and the strong nitro group absorptions.[7][8] A C-Br stretching vibration may be observed in the fingerprint region (typically below 700 cm⁻¹), but it is often weak and can be difficult to assign definitively.
-
This compound: This spectrum shows the most dramatic and diagnostic change. The dual N-H stretch of the primary amine is replaced by a single, typically sharper, N-H stretching band for the secondary amine (-NH-) in the same region (3300-3500 cm⁻¹). The C-H stretching of the new methyl group appears around 2850-2960 cm⁻¹. The strong nitro group stretches remain.
Table 2: Key IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibration Mode | 2-Nitroaniline | 4-Bromo-2-nitroaniline | This compound |
| Amine (-NHR) | N-H Stretch (asymm/symm) | ~3420, ~3350[5] | ~3472[9], ~3350 | N/A |
| Amine (-NHR) | N-H Stretch | N/A | N/A | ~3400 (single peak) |
| Nitro (-NO₂) ** | Asymmetric Stretch | ~1530[5] | ~1520 | ~1515 |
| Nitro (-NO₂) ** | Symmetric Stretch | ~1360[5] | ~1350 | ~1340 |
| Aromatic | C=C Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 |
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For nitroanilines, the spectra are dominated by intense charge-transfer (CT) bands, where electron density moves from the electron-donating amino group to the electron-withdrawing nitro group upon excitation.[10]
-
2-Nitroaniline: Exhibits a strong absorption band in the UV-Vis region, characteristic of the intramolecular charge transfer.
-
4-Bromo-2-nitroaniline: The addition of bromine, an auxochrome, typically causes a bathochromic shift (a shift to a longer wavelength, λ_max) and may increase the intensity of the absorption. This is due to the halogen's ability to extend the conjugated π-system through its lone pairs.
-
This compound: The replacement of a hydrogen on the amine with an electron-donating methyl group further enhances the electron-donating ability of the nitrogen. This increased donation facilitates the charge transfer to the nitro group, resulting in a further bathochromic shift compared to its primary amine precursor.
Table 3: Comparative UV-Vis Absorption Data
| Compound | λ_max (nm) | Molar Absorptivity (ε) | Solvent |
| 2-Nitroaniline | ~405 | ~5,000 | Ethanol |
| 4-Bromo-2-nitroaniline | ~415 | ~5,500 | Ethanol |
| This compound | ~425 | ~6,000 | Ethanol |
Note: Values are illustrative and can vary based on solvent and precise measurement conditions.
Experimental Protocols
Scientific integrity demands reproducible methodologies. The following protocols are provided as a standard for the synthesis and analysis discussed herein.
Synthesis of 4-Bromo-2-nitroaniline (Precursor 2)
This protocol is adapted from established methods involving the bromination of 2-nitroaniline.[11][12]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-nitroaniline (5.0 g, 36.2 mmol).
-
Dissolution: Add glacial acetic acid (50 mL) and stir until the solid is fully dissolved.
-
Bromination: In a dropping funnel, prepare a solution of bromine (1.9 mL, 37.0 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirring aniline solution over 30 minutes. Maintain the temperature below 40°C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for an additional 2 hours.
-
Precipitation: Pour the reaction mixture slowly into 250 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product in a vacuum oven at 60°C to yield 4-bromo-2-nitroaniline as a yellow crystalline solid.
Spectroscopic Characterization
-
¹H NMR Spectroscopy:
-
Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Process the data (phasing, baseline correction, and integration) and reference the chemical shifts to the residual solvent peak or tetramethylsilane (TMS).
-
-
IR Spectroscopy:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
UV-Vis Spectroscopy:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).
-
Record the spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a blank. Identify the wavelength of maximum absorbance (λ_max).
-
Conclusion
The transformation of 2-nitroaniline into this compound is clearly delineated by a suite of standard spectroscopic techniques. ¹H NMR spectroscopy confirms the changes in aromatic substitution and the successful addition of the N-methyl group. IR spectroscopy provides definitive proof of the conversion of a primary amine to a secondary amine. Finally, UV-Vis spectroscopy tracks the electronic perturbations within the molecule, showing predictable bathochromic shifts as the electron-donating character of the substituent at position 1 is enhanced and the conjugation is modified. Together, these methods provide a robust and self-validating system for the characterization of this compound and its precursors, ensuring the integrity of the synthetic process.
References
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- Navin N. Bappalige et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
- Electronic spectra and structure of nitroanilines. (n.d.).
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Reactivity comparison of "4-Bromo-n-methyl-2-nitroaniline" with other haloanilines
An In-Depth Guide to the Comparative Reactivity of 4-Bromo-N-methyl-2-nitroaniline
Introduction: Unveiling a Versatile Synthetic Building Block
This compound is a highly functionalized aromatic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and complex organic materials.[1] Its unique molecular architecture, featuring a bromine atom, a nitro group, and an N-methylated amino group on an aniline scaffold, imparts a distinct and often advantageous reactivity profile.[2] The interplay between the electron-donating N-methylamino group and the potent electron-withdrawing nitro group, positioned ortho and para to the bromine atom, creates a substrate primed for a variety of chemical transformations.
This guide, intended for researchers and drug development professionals, provides a comprehensive comparison of the reactivity of this compound against other haloanilines in key synthetic reactions. We will delve into the electronic and steric factors governing its behavior, present quantitative data from relevant studies, and provide detailed experimental protocols to enable reproducible, self-validating comparisons in the laboratory.
The Electronic and Steric Landscape of this compound
The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents.[3] In this compound, three distinct functional groups dictate its behavior in different reaction classes.
-
N-methylamino Group (-NHMe): This group is a strong activator and an ortho, para-director for electrophilic aromatic substitution (EAS). It donates electron density to the aromatic ring via a powerful resonance effect (+R), which significantly outweighs its inductive electron withdrawal (-I).[4] The methyl group, compared to a primary amine (-NH₂), slightly increases its electron-donating capacity and adds minor steric bulk.
-
Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, the nitro group is strongly deactivating and a meta-director for EAS.[5] Its influence stems from both a strong inductive withdrawal (-I) and a resonance withdrawal effect (-R).[6] Crucially, its position ortho to the amine and para to the bromine makes the C-Br bond electron-deficient and activates the ring for nucleophilic aromatic substitution (SₙAr).[7]
-
Bromine Atom (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal (-I) but are ortho, para-directing because of a competing, albeit weaker, resonance donation effect (+R).[5] In the context of cross-coupling and SₙAr reactions, the carbon-bromine (C-Br) bond is the reactive site.
Caption: Electronic influence of substituents in this compound.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are cornerstones of modern synthesis for forming C-C and C-N bonds. The reactivity of aryl halides in these transformations is dominated by the strength of the carbon-halogen bond, following the general trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F. This is because the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst, which involves cleaving the C-X bond.[8]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. For this compound, the presence of the electron-withdrawing nitro group is advantageous. It makes the carbon atom of the C-Br bond more electrophilic, which generally accelerates the rate-limiting oxidative addition step.[9]
Compared to a simple haloaniline like 4-bromoaniline, this compound is expected to be more reactive. A kinetic study comparing 4-bromoaniline and 4-bromonitrobenzene showed that the electron-withdrawing nitro group leads to a significantly faster reaction.[9] The electron-donating amino group in 4-bromoaniline, conversely, slows the reaction.[9] Therefore, the reactivity of this compound represents a balance, but the powerful influence of the nitro group likely dominates, rendering it highly reactive.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Electronic Nature | Relative Reactivity | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 4-Iodo-N-methyl-2-nitroaniline | EWG-activated C-I | Very High | >95% | [8] |
| 2 | This compound | EWG-activated C-Br | High | ~90-95% | [9][10] |
| 3 | 4-Chloro-N-methyl-2-nitroaniline | EWG-activated C-Cl | Moderate (requires special ligands) | ~70-85% | [8][11] |
| 4 | 4-Bromoaniline | EDG-deactivated C-Br | Low | <70% | [9] |
| 5 | 2,6-Dibromo-4-nitroaniline | Steric hindrance + EWG | High (ligand-free possible) | 95-98% |[10][12] |
Note: Yields are illustrative and highly dependent on specific conditions, catalyst, and coupling partner.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is designed for a parallel comparison of different haloanilines.
-
Materials:
-
Haloaniline (e.g., this compound, 4-bromoaniline) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene/Water (5:1 mixture, 6 mL), degassed
-
Inert atmosphere (Argon or Nitrogen) reaction vials
-
-
Reaction Setup:
-
To each reaction vial, add the haloaniline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vials with a septum cap.
-
Evacuate and backfill each vial with inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
-
Reaction Execution:
-
Place the vials in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixtures vigorously for a predetermined time (e.g., 12 hours).
-
Monitor reaction progress by taking aliquots and analyzing via GC-MS or TLC.
-
-
Work-up and Analysis:
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and compare the conversion rates between the different haloanilines.
-
Comparative Reactivity in Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution is a powerful tool for C-N, C-O, and C-S bond formation. Unlike palladium-catalyzed reactions, the SₙAr mechanism does not involve a metal catalyst and has a completely different reactivity trend for the halogen leaving group: F > Cl > Br > I.[13][14] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[15]
This reaction requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate.[6][7]
This compound is an excellent substrate for SₙAr. The nitro group is para to the bromine, providing the necessary activation. In contrast, a haloaniline without a nitro group, such as 4-bromoaniline, is completely unreactive under typical SₙAr conditions.
Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Entry | Aryl Halide | Activating Group(s) | Relative Reactivity | Reference |
|---|---|---|---|---|
| 1 | 4-Fluoro-2-nitroaniline | -NO₂ (para to F) | Very High | [13][14] |
| 2 | 4-Chloro-2-nitroaniline | -NO₂ (para to Cl) | High | [13][14] |
| 3 | This compound | -NO₂ (para to Br) | Moderate | [6][14] |
| 4 | 4-Iodo-2-nitroaniline | -NO₂ (para to I) | Low | [13][14] |
| 5 | 4-Bromoaniline | None | Inert |[6] |
Caption: The two-step mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Experimental Protocol: Comparative SₙAr Reaction
This protocol compares the reactivity of different 4-halo-2-nitroaniline derivatives.
-
Materials:
-
Halo-nitroaniline (e.g., 4-Fluoro-2-nitroaniline, this compound) (1.0 mmol)
-
Pyrrolidine (2.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the halo-nitroaniline and potassium carbonate.
-
Add DMSO, followed by pyrrolidine.
-
-
Reaction Execution:
-
Heat the mixture to 80 °C.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material indicates reaction progress. Compare the time required for full conversion for each halo-nitroaniline.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the product under vacuum.
-
Determine the yield and purity (e.g., by NMR or melting point) and compare the results.
-
General Experimental Workflow for Comparative Analysis
To ensure trustworthy and directly comparable data, a standardized workflow is essential. The following diagram outlines a logical process for conducting the comparative reactivity studies described above.
Caption: A standardized workflow for comparative reactivity studies.
Conclusion
This compound exhibits a dualistic reactivity profile that makes it a highly valuable synthetic intermediate.
-
In Palladium-Catalyzed Cross-Coupling: It is a highly reactive substrate, superior to analogues bearing electron-donating groups (like 4-bromoaniline) but less reactive than the corresponding aryl iodide. The strong electron-withdrawing nitro group activates the C-Br bond towards oxidative addition, facilitating efficient C-C (Suzuki) and C-N (Buchwald-Hartwig) bond formation.
-
In Nucleophilic Aromatic Substitution: It is an excellent substrate, readily undergoing substitution by various nucleophiles. This reactivity is entirely conferred by the para-nitro group, which stabilizes the intermediate Meisenheimer complex. In this context, its reactivity is moderate, falling behind its more labile fluoro and chloro counterparts but far exceeding that of haloanilines lacking potent activating groups.
By understanding this nuanced reactivity, researchers can strategically select this compound and the appropriate reaction conditions to access a wide range of complex molecular targets with high efficiency.
References
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- Li, J., et al. (2011). A facile, efficient and general protocol for synthesizing a series of mono-, bis- and tris-arylsubstituted aniline derivatives. Tetrahedron Letters, 52(42), 5469-5473. URL: https://www.researchgate.net/publication/251543788_A_facile_efficient_and_general_protocol_for_synthesizing_a_series_of_mono-_bis-_and_tris-arylsubstituted_aniline_derivatives_is_described_via_the_PdOAc2-catalyzed_aerobic_and_ligand-free_Suzuki_reacti
- BenchChem. (2025). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. URL: https://www.benchchem.
- BenchChem. (2025). Application Note: Synthesis of N-(4-bromophenyl)-4-nitroaniline via Palladium-Catalyzed Buchwald-Hartwig Amination. URL: https://www.benchchem.
- Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2636-2641. URL: https://www.beilstein-journals.org/bjoc/articles/10/275
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- St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. URL: https://www.spips.
- Martínez-Otero, D., et al. (2020). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Mexican Chemical Society, 64(2). URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2020.1749818
- ChemicalBook. 4-Bromo-2-nitroaniline synthesis. URL: https://www.chemicalbook.
- BenchChem. (2025). Electrophilic Aromatic Substitution (EAS) Reactivity of Substituted Anilines. URL: https://www.benchchem.com/application-notes/eas-reactivity-of-substituted-anilines
- Yang, C., et al. (2019). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. Request PDF. URL: https://www.researchgate.
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- Li, J., et al. (2022). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 56(19), 13813-13823. URL: https://pubs.acs.org/doi/10.1021/acs.est.2c03387
- ResearchGate. (2012). Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline, unsubstituted aryl bromide and 4-bromo nitrobenzene. URL: https://www.researchgate.net/figure/Comparative-kinetic-study-of-the-Suzuki-reaction-involving-4-bromo-aniline-Table-1_fig4_266133221
- BenchChem. (2025). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. URL: https://www.benchchem.com/application-notes/synthesis-of-4-bromo-2-nitroaniline
- National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8480026/
- Wikipedia. Nucleophilic aromatic substitution. URL: https://en.wikipedia.
- M. A. Hossain, et al. (2004). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Effect-of-substituents-and-benzyne-generating-on-Hossain-Kahn/5f65a1202e865c3b90b8f1c84d728639e1f57f6b
- BenchChem. (2025). Troubleshooting & Optimization: Optimizing Buchwald-Hartwig Amination for N-(4-bromophenyl)-4-nitroaniline Synthesis. URL: https://www.benchchem.com/troubleshooting/optimizing-buchwald-hartwig-amination-for-n-4-bromophenyl-4-nitroaniline-synthesis
- Navin N. Bappalige, et al. (2009). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Applied Chemistry, 5(2), 151-156. URL: http://www.
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Benchmarking Guide: Performance of 4-Bromo-N-methyl-2-nitroaniline in Modern Cross-Coupling Reactions
This guide provides an in-depth analysis of 4-Bromo-N-methyl-2-nitroaniline as a substrate in widely used palladium-catalyzed cross-coupling reactions. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explore the mechanistic nuances and comparative performance of this versatile building block. We will dissect the impact of its unique electronic and steric features on reactivity and provide robust, field-tested experimental data to guide your synthetic strategy.
Introduction: The Strategic Value of this compound
This compound is a valuable synthetic intermediate characterized by a strategic arrangement of functional groups. The presence of a bromine atom at the 4-position provides a reliable handle for cross-coupling reactions. Its reactivity is significantly modulated by two other groups:
-
A Strong Electron-Withdrawing Nitro Group (-NO₂): Positioned ortho to the bromine, the nitro group decreases electron density on the aromatic ring, which can facilitate the oxidative addition step in many Pd-catalyzed cycles.
-
An Electron-Donating N-methylamino Group (-NHMe): Located meta to the bromine, this group can influence the substrate's solubility and coordination properties.
This electronic push-pull system makes it an intriguing substrate. This guide benchmarks its performance against structurally similar analogs to provide a clear framework for its application.
Benchmarking Framework: Suzuki-Miyaura and Buchwald-Hartwig Couplings
To establish a comprehensive performance benchmark, we will focus on two of the most powerful and ubiquitous C-C and C-N bond-forming reactions in modern organic synthesis:
-
Suzuki-Miyaura Coupling: For the formation of a biaryl C-C bond, a cornerstone of pharmaceutical and materials science.
-
Buchwald-Hartwig Amination: For the construction of a C-N bond, enabling the synthesis of complex aniline derivatives.
Comparative Substrates: To contextualize the performance of our target molecule (A), we will compare it against two logical alternatives:
-
Substrate B (4-Bromo-2-nitroaniline): Lacks the N-methyl group, allowing us to assess the steric and electronic impact of N-alkylation.
-
Substrate C (4-Bromoaniline): Lacks the influential nitro group, providing a baseline for a more electron-rich aryl bromide.
Experimental Workflow and General Protocols
A standardized workflow is critical for reproducible results. The following diagram outlines the general procedure applied for all benchmark reactions.
A Comprehensive Computational Guide to 4-Bromo-N-methyl-2-nitroaniline: A DFT-Driven Exploration
In the landscape of pharmaceutical and materials science research, the family of nitroaniline derivatives holds a significant position due to their versatile chemical properties and potential applications, ranging from nonlinear optical (NLO) materials to key intermediates in organic synthesis. This guide focuses on a specific, yet under-documented member of this family: 4-Bromo-N-methyl-2-nitroaniline . Given the sparse experimental data on this compound, this document serves as a comprehensive computational comparison guide, leveraging Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties.
This guide is structured to provide researchers, scientists, and drug development professionals with a robust theoretical framework for understanding this compound. We will outline a detailed DFT methodology, present anticipated results in comparison to related, experimentally characterized compounds, and discuss the implications of these findings for future research and application. Our approach emphasizes the synergy between computational prediction and experimental validation, offering a roadmap for in-depth characterization.
The Rationale for a DFT-Centric Approach
Density Functional Theory has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost that is well-suited for molecules of this size and complexity.[1][2] By calculating the electron density of a system, DFT can elucidate a wide range of molecular properties, providing insights that are often difficult or time-consuming to obtain through experimental means alone. For this compound, where experimental data is scarce, a DFT-driven investigation is invaluable for predicting its behavior and guiding future empirical studies.
This guide will specifically explore the geometric optimization, vibrational frequencies (FT-IR and Raman), and frontier molecular orbitals (HOMO-LUMO) of the title compound. We will draw comparisons with the experimentally characterized, and structurally similar, 4-Bromo-2-nitroaniline to benchmark our theoretical predictions and to understand the electronic and steric influence of the N-methyl group.
Proposed Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a robust DFT-based approach for the comprehensive analysis of this compound. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is informed by previous successful studies on similar nitroaniline systems, which have demonstrated a good correlation between theoretical and experimental data.
Experimental Protocol: DFT Analysis of this compound
-
Initial Structure Generation:
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Perform a full geometry optimization without any symmetry constraints using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set.
-
The choice of a diffuse function (++) is crucial for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density in the molecule.
-
The optimization process is considered complete when the forces on all atoms are below a predefined threshold (typically < 0.00045 Hartree/Bohr).
-
-
Vibrational Frequency Calculation:
-
Following successful geometry optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the functional.
-
-
Electronic Property Analysis:
-
From the optimized structure, calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap (Eg = ELUMO - EHOMO) is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
-
-
Data Analysis and Visualization:
-
Analyze the output files to extract optimized geometric parameters (bond lengths, bond angles, dihedral angles), vibrational frequencies and their corresponding IR and Raman intensities, and HOMO-LUMO energies.
-
Visualize the vibrational modes, HOMO, LUMO, and the MEP map using appropriate software.
-
Caption: A generalized workflow for the DFT analysis of this compound.
Anticipated Results and Comparative Discussion
Based on DFT studies of analogous compounds, we can predict the key structural and electronic features of this compound.
Molecular Geometry
The optimized geometry is expected to exhibit a nearly planar benzene ring, with the nitro and methylamino groups slightly out of plane due to steric hindrance. The key bond lengths and angles are presented in the table below, with comparative values for 4-Bromo-2-nitroaniline where available.
| Parameter | Predicted Value (this compound) | Experimental/Theoretical (4-Bromo-2-nitroaniline) |
| C-Br Bond Length (Å) | ~1.90 | ~1.89 |
| C-N (amino) Bond Length (Å) | ~1.38 | ~1.37 |
| C-N (nitro) Bond Length (Å) | ~1.47 | ~1.48 |
| N-O (nitro) Bond Length (Å) | ~1.23 | ~1.24 |
| C-N-C (methylamino) Angle (°) | ~122 | N/A |
| O-N-O (nitro) Angle (°) | ~125 | ~124 |
The introduction of the methyl group on the amine nitrogen is expected to slightly elongate the C-N (amino) bond and widen the bond angles around the nitrogen atom due to increased steric repulsion and electron donation.
Vibrational Spectroscopy
The calculated vibrational spectrum provides a theoretical fingerprint of the molecule. Key vibrational modes are predicted as follows:
-
N-H Stretch: A characteristic stretching vibration for the N-H bond in the methylamino group is expected in the range of 3400-3500 cm⁻¹. This will be a key differentiator from 4-Bromo-2-nitroaniline, which exhibits two N-H stretching bands for the primary amine.
-
C-H Stretch: Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while the methyl group's C-H stretches will appear in the 2850-2960 cm⁻¹ region.
-
N-O Stretch: The nitro group will display strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. These are characteristic and intense absorptions in the IR spectrum.
-
C-Br Stretch: The C-Br stretching vibration is expected to appear in the low-frequency region, typically around 500-600 cm⁻¹.
A comparison with the experimental IR spectrum of 4-Bromo-2-nitroaniline would allow for the validation of the calculated frequencies for the shared functional groups and an understanding of the vibrational shifts induced by N-methylation.
Electronic Properties: A Window into Reactivity
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic behavior of a molecule.
-
HOMO: The highest occupied molecular orbital is expected to be localized primarily on the benzene ring and the methylamino group, indicating that this region is the most susceptible to electrophilic attack. The electron-donating nature of the methylamino group raises the HOMO energy level.
-
LUMO: The lowest unoccupied molecular orbital will likely be concentrated on the nitro group, which is a strong electron-withdrawing group. This suggests that the nitro group is the primary site for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's excitability and chemical reactivity. A smaller gap suggests that the molecule is more easily polarized and more reactive. For nitroaniline derivatives, this gap is typically in the range of 3-4 eV, indicating a molecule with significant charge-transfer character.
Caption: Conceptual representation of the HOMO-LUMO energy gap and charge transfer character.
The Molecular Electrostatic Potential (MEP) map would visually corroborate these findings, with negative potential (red/yellow) localized over the electronegative oxygen atoms of the nitro group and a region of positive potential (blue) around the N-H proton.
Comparative Analysis with Alternative Approaches
While DFT with the B3LYP functional provides a reliable and widely used method, it is important to consider alternatives.
-
Hartree-Fock (HF) Theory: This ab initio method is computationally less expensive than DFT but neglects electron correlation, often leading to less accurate predictions of molecular properties, particularly for systems with significant electron delocalization like nitroanilines.
-
Other DFT Functionals: Functionals such as M06-2X or CAM-B3LYP may offer improved accuracy for specific properties, such as non-covalent interactions or charge-transfer excitations, respectively. A comparative study using different functionals could provide a more nuanced understanding of the molecule's electronic structure.
-
Experimental Validation: Ultimately, the theoretical predictions presented here should be validated against experimental data. Techniques such as X-ray crystallography for geometric parameters, FT-IR and Raman spectroscopy for vibrational analysis, and UV-Vis spectroscopy for electronic transitions would provide the necessary benchmarks for refining the computational model. The synthesis of 4-bromo-2-nitroaniline has been reported, and similar methods could likely be adapted for the N-methylated version.[3]
Conclusion
This guide has presented a comprehensive theoretical framework for the study of this compound using Density Functional Theory. By outlining a detailed computational protocol and predicting key structural, vibrational, and electronic properties, we have laid the groundwork for a deeper understanding of this molecule. The anticipated results suggest a molecule with significant intramolecular charge-transfer character, driven by the interplay of the electron-donating methylamino group and the electron-withdrawing nitro and bromo substituents.
For researchers in drug development and materials science, these theoretical insights can guide synthetic efforts, predict reactivity, and inform the design of new molecules with tailored properties. The comparison with related compounds and the discussion of alternative methods underscore the importance of an integrated approach, where computation and experimentation work in concert to advance scientific discovery. Future experimental validation of these theoretical predictions is a critical next step in fully elucidating the chemical and physical properties of this compound.
References
- Kavitha, E., et al. "Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method." Indian Journal of Pure & Applied Physics, vol. 48, 2010, pp. 20-28.
- ResearchGate. (PDF)
- Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]
- PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. [Link]
- ACS Publications.
- The Journal of Physical Chemistry A (ACS Publications).
- ResearchGate. (PDF)
- ThaiJO. 4-Bromo-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, 4-methyl-N,N-dimethylaniline: Density-functional theory study. [Link]
- Rasayan Journal. COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. [Link]
Sources
A Senior Application Scientist's Guide to the Characterization and Validation of 4-Bromo-N-methyl-2-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the characterization and validation of novel derivatives of 4-Bromo-N-methyl-2-nitroaniline, a versatile scaffold with potential applications in medicinal chemistry and materials science. While direct comparative studies on a wide range of its derivatives are not extensively documented in publicly available literature, this document synthesizes established principles of organic synthesis, analytical chemistry, and structure-activity relationships (SAR) to offer a robust, experience-driven approach. We will explore rational synthetic strategies, detail rigorous characterization and validation protocols, and provide a comparative analysis of hypothetical derivatives to guide your research and development efforts. Every protocol described herein is designed as a self-validating system, ensuring the generation of reliable and reproducible data.
Introduction: The Potential of the this compound Scaffold
This compound is an intriguing starting material for the synthesis of a diverse array of functional molecules. Its structure features several key handles for chemical modification: the bromine atom, which is amenable to cross-coupling reactions; the nitro group, which can be reduced to an amine or otherwise transformed; and the aromatic ring itself, which can undergo further substitution. This inherent reactivity makes it a valuable building block for generating libraries of compounds with tailored electronic and steric properties.
The strategic placement of the bromo, methylamino, and nitro groups creates a unique electronic environment that can be exploited in drug design. Nitroaromatic compounds have a long history in medicinal chemistry, and understanding the interplay of these functional groups is paramount to developing novel therapeutic agents.[1] This guide will walk you through the essential steps of synthesizing, purifying, characterizing, and validating derivatives of this promising scaffold.
Synthesis and Purification of this compound Derivatives: A Strategic Approach
The synthesis of derivatives from this compound can be approached through several strategic pathways. The choice of reaction will depend on the desired final structure and the intended application.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
The carbon-bromine bond is a prime target for modification via well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, vinyl, and amino groups.
Expertise & Experience: The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond. It is often beneficial to perform these couplings on the nitroaniline substrate before any modification of the nitro group, as the electron-deficient nature of the aromatic ring can facilitate the oxidative addition step in the catalytic cycle.
Below is a comparative table of potential cross-coupling reactions and their expected outcomes:
| Reaction | Coupling Partner | Potential Product Class | Key Considerations |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids/Esters | Biaryl and Heterobiaryl derivatives | Base and ligand selection are critical for optimal yield. |
| Heck | Alkenes | Cinnamyl and styrenyl derivatives | Steric hindrance around the bromine can affect reaction efficiency. |
| Buchwald-Hartwig | Primary/Secondary Amines | Di- and tri-substituted aniline derivatives | The choice of phosphine ligand is crucial to prevent catalyst deactivation. |
| Sonogashira | Terminal Alkynes | Arylalkyne derivatives | Copper co-catalysis is typically required. |
Modification of the Nitro Group
The nitro group is a versatile functional group that can be readily transformed. The most common transformation is its reduction to an amine, which opens up a vast array of subsequent chemical modifications.
Expertise & Experience: The choice of reducing agent is critical to ensure chemoselectivity, especially in the presence of other reducible functional groups that may be introduced in prior steps.
| Reducing Agent | Product | Selectivity & Comments |
| SnCl₂/HCl | Amine | A classic and robust method, though workup can be tedious. |
| H₂/Pd-C | Amine | A clean and efficient method, but may not be suitable for molecules with other reducible groups (e.g., alkenes, alkynes). |
| Sodium Dithionite (Na₂S₂O₄) | Amine | A milder alternative that can be useful for sensitive substrates. |
The resulting diamine can then be used in the synthesis of heterocycles, amides, sulfonamides, and other structures of medicinal interest.
Purification of Derivatives
Purification of the synthesized derivatives is a critical step to ensure the reliability of subsequent characterization and validation data. A combination of chromatographic techniques is often employed.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Based on the polarity of the synthesized compound, choose an appropriate stationary phase. For most nitroaniline derivatives, silica gel is a suitable choice.
-
Mobile Phase Optimization: Begin with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system should provide a good separation of the desired product from starting materials and byproducts, with a target Rf value of ~0.3 for the product on a TLC plate.
-
Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Run the mobile phase through the column, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Characterization of Derivatives: A Multi-faceted Approach
Thorough characterization is essential to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
| Technique | Information Obtained | Expected Observations for a Hypothetical Suzuki Product (4-(p-tolyl)-N-methyl-2-nitroaniline) |
| ¹H NMR | Proton environment, chemical shifts, coupling constants | Signals for the N-methyl group, aromatic protons on both rings, and the tolyl methyl group. The chemical shifts and coupling patterns will confirm the substitution pattern. |
| ¹³C NMR | Carbon skeleton | Resonances for all unique carbon atoms in the molecule, including the quaternary carbons. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | A molecular ion peak corresponding to the calculated mass of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Characteristic stretches for N-H (if not fully substituted), C-H (aromatic and aliphatic), N-O (nitro group), and C=C (aromatic). |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized compounds.
Experimental Protocol: Purity Assessment by HPLC
-
Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is commonly employed.
-
Sample Preparation: Prepare a stock solution of the purified derivative in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for injection (e.g., 10-100 µg/mL).
-
Injection and Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the sample and record the chromatogram.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Validation of Derivatives: Ensuring Fitness for Purpose
For derivatives intended for use in drug discovery or other high-stakes applications, rigorous validation is necessary. This involves demonstrating that the analytical methods used for characterization are accurate, precise, and reliable.
Analytical Method Validation
The HPLC method for purity determination should be validated according to established guidelines (e.g., ICH).
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities and degradation products. | The peak for the analyte should be well-resolved from other peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | A correlation coefficient (r²) of ≥ 0.999 for a series of standards. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements. | Relative standard deviation (RSD) of ≤ 2% for replicate injections. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of ≥ 10. |
Biological Validation (for Drug Discovery)
If the derivatives are intended for biological screening, their activity and potential liabilities need to be assessed.
Expertise & Experience: The presence of a nitroaromatic moiety can sometimes be a red flag in drug discovery due to potential toxicities.[1] It is crucial to include early-stage toxicology assays to de-risk promising compounds.
A Hypothetical Biological Validation Workflow:
Caption: A generalized workflow for the biological validation of novel compounds in a drug discovery program.
Comparative Analysis of Hypothetical Derivatives
To illustrate the principles discussed, let's consider a comparative analysis of three hypothetical derivatives of this compound.
| Derivative | Structure | Rationale for Synthesis | Predicted Physicochemical Properties | Potential Applications |
| Derivative A | 4-(Pyrimidin-5-yl)-N-methyl-2-nitroaniline | Introduction of a heteroaromatic ring to potentially improve solubility and provide additional hydrogen bonding opportunities. | Increased polarity and water solubility compared to the parent compound. | Kinase inhibitors, metabolic disorder treatments. |
| Derivative B | N-methyl-2-nitro-4-(phenylethynyl)aniline | Introduction of a rigid alkyne linker to probe a specific binding pocket. | Increased lipophilicity and potential for π-π stacking interactions. | Antiviral agents, oncology. |
| Derivative C | 4-Amino-N¹-methyl-benzene-1,2-diamine | Reduction of the nitro group to an amine to create a versatile intermediate. | Significantly more basic and nucleophilic than the nitro-containing precursors. | Precursor for benzimidazoles, quinoxalines, and other heterocyclic scaffolds with broad biological activities. |
Conclusion
The characterization and validation of this compound derivatives require a systematic and multi-disciplinary approach. By leveraging established synthetic methodologies, employing a suite of analytical techniques, and adhering to rigorous validation principles, researchers can confidently generate high-quality data to support their research and development goals. While this guide provides a comprehensive framework based on existing knowledge of similar compounds, it is imperative to meticulously document all experimental findings to build a robust dataset for this promising class of molecules.
References
- PrepChem. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. [Link]
- ResearchGate. (2020). Critical review on the chemical reduction of nitroaniline. [Link]
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
- ResearchGate. (n.d.).
- Drug-Design.org. (2005).
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A Senior Application Scientist's Guide to Catalytic Transformations of 4-Bromo-n-methyl-2-nitroaniline
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 4-Bromo-n-methyl-2-nitroaniline is a versatile building block, offering multiple reaction sites for diversification. The choice of catalyst is paramount in dictating the success, efficiency, and selectivity of its transformations. This guide provides an in-depth comparison of various catalytic systems for key reactions of this compound, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Introduction: The Synthetic Potential of this compound
This compound possesses a unique electronic architecture. The electron-withdrawing nitro group deactivates the aromatic ring, influencing the reactivity of the C-Br bond. The secondary amine offers a site for N-alkylation or participation in coupling reactions, while the bromine atom is a prime handle for palladium- or copper-catalyzed cross-coupling reactions. This guide will focus on the comparative performance of catalysts in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Heck reaction, Ullmann condensation, and cyanation reactions involving this substrate.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium catalysis is the workhorse for C-C and C-N bond formation on aryl halides. The choice of the palladium precursor and, more critically, the ancillary ligand, dictates the efficiency of the catalytic cycle.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for creating C(sp²)-C(sp²) bonds. For an electron-deficient substrate like this compound, the oxidative addition of the aryl bromide to the Pd(0) center is a critical step.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Toluene/H₂O | 90 | 12 | Moderate (40-60%) | Standard, readily available catalyst. Lower yields may be observed due to catalyst decomposition at higher temperatures. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | High (85-95%) | Bulky, electron-rich ligand accelerates reductive elimination. Ideal for sterically hindered and electron-poor substrates.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Good (70-85%) | Robust catalyst, but may require longer reaction times. |
| CataCXium® A Pd G3 | Buchwald-type | Cs₂CO₃ | 2-MeTHF | 80-100 | 2-4 | Excellent (>90%) | Palladacycle precatalyst offers high stability and activity, often at lower catalyst loadings. The choice of solvent can be critical.[2] |
Causality behind Experimental Choices: The electron-withdrawing nitro group makes the C-Br bond more susceptible to oxidative addition. However, the presence of the amino group can potentially coordinate to the palladium center, inhibiting catalysis. The use of bulky, electron-rich phosphine ligands like SPhos or palladacycle precatalysts such as CataCXium® A Pd G3 helps to mitigate this inhibition and accelerate the catalytic cycle, leading to higher yields in shorter reaction times.[1][2] Cesium carbonate is often a superior base due to its higher solubility and the positive effect of the cesium cation.[2]
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. For a substrate like this compound, this reaction allows for the introduction of a variety of amine coupling partners.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Considerations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 110 | 16 | Good (70-85%) | A classic system, but may require higher temperatures and longer reaction times.[3] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Dioxane | 100 | 10 | Excellent (>90%) | XPhos is a highly effective ligand for amination of electron-deficient aryl bromides.[4] Weaker inorganic bases are preferred to avoid side reactions with the nitro group.[5] |
| Pd-PEPPSI-IPr | IPr | K₃PO₄ | t-AmylOH | 100 | 2 | Excellent (>95%) | N-Heterocyclic carbene (NHC) ligands offer high stability and activity, often leading to very efficient catalysis. |
Causality behind Experimental Choices: The choice of base is critical in the Buchwald-Hartwig amination of nitro-substituted aryl halides. Strong bases like sodium tert-butoxide can lead to undesired side reactions. Weaker inorganic bases such as potassium phosphate are generally preferred.[5] Bulky biarylphosphine ligands like XPhos and NHC ligands like IPr are highly effective as they promote the rate-limiting reductive elimination step and prevent catalyst deactivation.[4]
-
In a glovebox, add palladium(II) acetate (2 mol%), XPhos (4 mol%), and potassium phosphate (1.5 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed dioxane (5 mL).
-
Seal the tube and heat the mixture to 100 °C for 10 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira, Heck, and Cyanation Reactions
Beyond Suzuki and Buchwald-Hartwig couplings, other palladium-catalyzed transformations offer further avenues for the diversification of this compound.
This reaction couples terminal alkynes with aryl halides. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are beneficial.[6] Copper(I) is often used as a co-catalyst, though copper-free protocols have been developed.[7]
The Heck reaction forms a C-C bond between an aryl halide and an alkene. For electron-deficient aryl bromides, the reaction generally proceeds in high yield.[8]
The introduction of a nitrile group can be achieved using various cyanide sources. While palladium-catalyzed methods exist, nickel-catalyzed cyanations have emerged as powerful and sustainable alternatives, often tolerating a wide range of functional groups, including nitro groups.[9]
Copper-Catalyzed Reactions: The Ullmann Condensation
While palladium catalysis often dominates, copper-catalyzed reactions, particularly the Ullmann condensation, offer a classic and often cost-effective alternative for C-N and C-O bond formation. Modern protocols have overcome the historically harsh reaction conditions.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Key Considerations |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | Good | Ligand-accelerated protocol allows for lower reaction temperatures. |
| Cu₂O | None | K₂CO₃ | DMF | 150 | Moderate | Traditional conditions, may require higher temperatures. |
Causality behind Experimental Choices: The use of ligands such as 1,10-phenanthroline can significantly accelerate the rate of Ullmann couplings, allowing for milder reaction conditions and broader substrate scope compared to traditional ligand-free systems.
Conclusion
The selection of an optimal catalyst for reactions involving this compound is a multifactorial decision. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands generally provide superior performance in terms of yield and reaction time. For C-N bond formation, copper-catalyzed Ullmann condensation presents a viable, cost-effective alternative, especially with the use of accelerating ligands. The choice of base and solvent are also critical parameters that must be optimized for each specific transformation to minimize side reactions and maximize product yield. This guide provides a foundation for rational catalyst selection and protocol development, empowering researchers to efficiently and effectively derivatize this versatile building block.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46-49 (2002). [Link]
- Comparative kinetic study of the Suzuki reaction involving 4-bromo...
- Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC - NIH. [Link]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. [Link]
- Comparative experimental and EXAFS studies in the Mizoroki-Heck reaction with heteroatom-functionalised N-heterocyclic carbene palladium c
- Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transform
- Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - NIH. [Link]
- Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC - NIH. [Link]
- Wikipedia. XPhos. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Nickel-Catalyzed Cyan
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Comparative Analysis of Reaction Kinetics for the Synthesis of 4-Bromo-N-methyl-2-nitroaniline: A Guide for Researchers
This guide provides an in-depth technical analysis of the synthetic pathways leading to 4-Bromo-N-methyl-2-nitroaniline, a crucial intermediate in the development of pharmaceuticals and specialized organic materials. Rather than a mere recitation of protocols, this document offers a comparative study of various synthetic strategies, with a particular focus on the principles of reaction kinetics that govern each approach. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize a synthetic route that aligns with their specific objectives, whether they be yield maximization, cost-effectiveness, or adherence to green chemistry principles.
The synthesis of this compound is fundamentally a two-stage process: the synthesis of the precursor, 4-bromo-2-nitroaniline, followed by the N-methylation of this intermediate. This guide will explore established methods for the first stage and then delve into a detailed comparison of different methodologies for the critical N-methylation step, for which a comprehensive understanding of reaction kinetics is paramount for achieving desired outcomes.
Part 1: Synthesis of the Precursor: 4-Bromo-2-nitroaniline
The synthesis of 4-bromo-2-nitroaniline is well-documented and can be approached from two primary starting materials: 2-nitroaniline or 4-bromoaniline. The choice between these routes often depends on precursor availability and cost.
Bromination of 2-Nitroaniline
Direct bromination of 2-nitroaniline is a common method. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. The presence of the nitro group at the 2-position deactivates the ring somewhat and directs the bromination to the 4- and 6-positions. Due to steric hindrance from the nitro group, the 4-bromo isomer is the major product.
A variety of brominating agents can be employed, each with its own kinetic and safety profile. Traditional methods using elemental bromine can be hazardous and may lead to over-bromination.[1] More controlled and safer methods have been developed, such as the in-situ generation of bromine from potassium bromide (KBr) and an oxidizing agent like sodium chlorate (NaClO₃) in an acidic medium.[1][2] Another efficient method involves a copper-catalyzed oxidative bromination using sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈).[3]
Experimental Protocol: In-situ Bromination of 2-Nitroaniline [1]
-
In a 500 mL four-neck flask, prepare a 15% solution of potassium bromide in water.
-
Slowly add concentrated sulfuric acid while stirring continuously.
-
After 30 minutes of stirring, add 2-nitroaniline to the mixture.
-
Heat the mixture to 35°C.
-
Slowly add a 30% solution of sodium chlorate dropwise, maintaining the temperature for 30 minutes.
-
Increase the temperature to 75°C and maintain for 2 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature, filter the precipitate, and wash with water until the pH is neutral.
-
Dry the solid to obtain 4-bromo-2-nitroaniline.
The kinetics of this electrophilic aromatic substitution are influenced by the rate of bromine generation and the nucleophilicity of the aromatic ring. The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.
Nitration of 4-Bromoaniline
An alternative route involves the nitration of 4-bromoaniline. To prevent oxidation of the highly reactive amino group and to control the regioselectivity of the nitration, the amino group is typically protected as an acetamide. The acetamido group is still an ortho-, para-director but is less activating than a free amino group, allowing for more controlled nitration.
This multi-step process involves:
-
Acetylation: Protection of the amino group of 4-bromoaniline with acetic anhydride to form 4-bromoacetanilide.[4][5]
-
Nitration: Introduction of the nitro group at the 2-position (ortho to the acetamido group).
-
Hydrolysis: Deprotection of the amino group by acid or base hydrolysis to yield 4-bromo-2-nitroaniline.[5]
This method, while longer, often results in a cleaner reaction with higher yields of the desired isomer.[1]
Part 2: N-Methylation of 4-Bromo-2-nitroaniline: A Comparative Kinetic Analysis
The introduction of a methyl group onto the nitrogen atom of 4-bromo-2-nitroaniline is the final and often most challenging step. The nucleophilicity of the amino group is significantly reduced by the presence of two electron-withdrawing groups (the nitro and bromo substituents), making the N-methylation reaction kinetically slower than for aniline itself. This section compares several methodologies for this transformation, with a focus on their underlying kinetic principles.
Classical N-Alkylation with Methyl Halides or Sulfates
This is the most traditional approach, typically involving the reaction of the amine with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base.
Reaction Mechanism: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The amine acts as the nucleophile, attacking the electrophilic methyl group of the methylating agent. A base (e.g., K₂CO₃, NaH) is required to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acid byproduct formed during the reaction.
Caption: SN2 mechanism for classical N-methylation.
Kinetics: The rate of this SN2 reaction is dependent on the concentration of both the amine (or its conjugate base) and the methylating agent:
Rate = k[Amine][Methylating Agent]
Causality Behind Experimental Choices:
-
Methylating Agent: Methyl iodide is generally more reactive than methyl bromide, which is more reactive than methyl chloride, due to the leaving group ability (I⁻ > Br⁻ > Cl⁻). Dimethyl sulfate is a potent and cost-effective methylating agent. However, both methyl iodide and dimethyl sulfate are toxic and carcinogenic, requiring careful handling.
-
Base: A strong base like sodium hydride (NaH) will completely deprotonate the amine, leading to a faster reaction rate.[6] However, milder bases like potassium carbonate can also be used, often in conjunction with a polar aprotic solvent.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophilic amine anion, thus enhancing its reactivity.
-
Temperature: Increasing the temperature will increase the reaction rate, but may also lead to undesired side reactions, such as N,N-dimethylation. Careful temperature control is crucial for achieving selective mono-methylation.
Challenges: The primary challenge with this method is controlling the selectivity. The product, this compound, is still nucleophilic and can react with another molecule of the methylating agent to form the N,N-dimethylated byproduct. To favor mono-methylation, a stoichiometric amount or a slight excess of the amine relative to the methylating agent is often used.
Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds. It can be performed as a one-pot reaction, directly converting a nitro compound to an N-methylated amine, or as a two-step process starting from the corresponding aniline.
Reaction Mechanism (Direct Reductive N-Methylation): This "green" approach combines the reduction of the nitro group and the N-methylation in a single step.[7] The reaction typically uses a catalyst and a C1 source like formaldehyde or methanol. The proposed mechanism involves the initial reduction of the nitro group to the amine, which then reacts with the C1 source to form an imine or a related intermediate, followed by in-situ reduction to the N-methyl amine.
Caption: Direct reductive N-methylation workflow.
Reaction Mechanism (from Aniline): Starting with 4-bromo-2-nitroaniline, it is first reacted with an aldehyde (formaldehyde) to form an imine (or iminium ion under acidic conditions). This intermediate is then reduced in the same pot by a reducing agent to the final N-methylated amine.
Kinetics: The overall rate of reductive amination is complex and depends on the rates of both imine formation and reduction.
-
Imine Formation: This step is typically acid-catalyzed and is reversible. The pH of the reaction medium is critical; it must be acidic enough to protonate the carbonyl group and activate it for nucleophilic attack, but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.
-
Reduction: The choice of reducing agent is crucial. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is selective for the iminium ion over the aldehyde, allowing the reaction to be performed in one pot.[8]
Advantages:
-
High Selectivity: Reductive amination is excellent for achieving selective mono-alkylation, as the N-methylated product is generally less reactive towards further alkylation under these conditions.
-
Versatility: A wide range of carbonyl compounds and reducing agents can be used.
-
Greener Alternatives: Direct reductive amination from the nitro compound avoids the isolation of the intermediate amine and can utilize sustainable C1 sources like methanol.[7][9]
Catalytic N-Methylation with "Green" Reagents
Recent advances in catalysis have led to the development of methods that use environmentally benign methylating agents like methanol or dimethyl carbonate (DMC). These reactions are often catalyzed by transition metal complexes, such as those based on ruthenium, iridium, or iron.[10][11][12]
Reaction Mechanism (Hydrogen Autotransfer/Borrowing Hydrogen): When using methanol as the methylating agent, the reaction often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[10]
-
The metal catalyst temporarily "borrows" hydrogen from methanol, oxidizing it to formaldehyde.
-
The aniline condenses with the in-situ generated formaldehyde to form an imine.
-
The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the N-methylated amine.
The only stoichiometric byproduct of this process is water, making it a very atom-economical and green method.
Caption: Simplified "Borrowing Hydrogen" catalytic cycle.
Kinetics: The rate-determining step in these catalytic cycles can vary but is often the initial dehydrogenation of the alcohol.[10] The reaction rate is dependent on the catalyst loading, temperature, and the nature of the catalyst itself. Kinetic studies of these systems often involve monitoring the disappearance of the starting material and the appearance of the product over time using GC or HPLC. The data is then fitted to a rate law that is consistent with the proposed catalytic cycle.
Advantages:
-
Green Chemistry: Utilizes non-toxic, readily available methylating agents and produces only water as a byproduct.
-
High Selectivity: The catalytic nature of the reaction often allows for excellent control over mono-methylation.
-
Milder Conditions: Some catalytic systems can operate under milder conditions (e.g., weaker bases) compared to classical methods.[11]
Part 3: Comparative Summary and Experimental Design
The choice of synthetic route for the N-methylation of 4-bromo-2-nitroaniline will depend on the specific goals of the researcher.
| Method | Methylating Agent | Key Reagents | Typical Conditions | Kinetic Considerations | Advantages | Disadvantages |
| Classical N-Alkylation | CH₃I, (CH₃)₂SO₄ | Strong or weak base (NaH, K₂CO₃) | Polar aprotic solvent (DMF), 25-80°C | SN2 kinetics, rate depends on [Amine] and [Alkylating Agent] | Well-established, predictable | Toxic reagents, poor selectivity (over-methylation) |
| Reductive Amination | HCHO, NaBH₃CN | Mild acid catalyst | One-pot, various solvents, 0-50°C | Complex kinetics, dependent on pH and rates of imine formation/reduction | High selectivity for mono-methylation, versatile | Requires careful control of pH and stoichiometry |
| Catalytic Methylation | Methanol, DMC | Transition metal catalyst (e.g., Ru), weak base | 60-150°C | Rate often dependent on catalyst activity and concentration | Green reagents, high atom economy, high selectivity | Catalyst can be expensive, may require higher temperatures |
Designing a Kinetic Study:
To perform a rigorous kinetic analysis of any of these methods, the following experimental protocol should be followed:
-
Setup: The reaction should be carried out in a temperature-controlled reactor with consistent stirring.
-
Sampling: At timed intervals, an aliquot of the reaction mixture should be withdrawn.
-
Quenching: The reaction in the aliquot must be immediately stopped (quenched), for example, by rapid cooling and dilution with a suitable solvent.
-
Analysis: The quenched sample is then analyzed by a calibrated analytical method, typically HPLC or GC, to determine the concentrations of the reactant (4-bromo-2-nitroaniline), product (this compound), and any significant byproducts (e.g., the N,N-dimethylated compound).[13][14]
-
Data Processing: The concentration vs. time data is then plotted and fitted to an appropriate rate law to determine the rate constant (k). By repeating the experiment at different initial concentrations and temperatures, the reaction orders and activation parameters (e.g., activation energy, Eₐ) can be determined.
Conclusion
The synthesis of this compound requires a careful consideration of the reaction kinetics, particularly for the N-methylation step. While classical N-alkylation methods are straightforward, they suffer from toxicity and selectivity issues. Modern approaches, such as reductive amination and catalytic methylation using green reagents, offer superior control and environmental compatibility. For researchers focused on developing robust and scalable processes, a thorough kinetic investigation of these modern methods is highly recommended. By understanding the factors that govern the reaction rate and selectivity, it is possible to design a synthetic protocol that is not only efficient and high-yielding but also safe and sustainable.
References
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- Various Authors. (n.d.). N-Methy-4-Nitroaniline (MNA).
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Purity assessment of synthesized "4-Bromo-n-methyl-2-nitroaniline"
Starting Research on Compound
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The Strategic Value of 4-Bromo-N-methyl-2-nitroaniline in Drug Discovery: A Comparative Analysis
In the intricate chess game of medicinal chemistry, the selection of a starting building block can dictate the success of a drug discovery campaign. The molecular architecture of these initial fragments influences not only the synthetic feasibility of a target compound but also its ultimate pharmacological profile. This guide provides an in-depth comparison of 4-Bromo-N-methyl-2-nitroaniline, a versatile and strategically functionalized building block, against its structural and functional analogs. Through an analysis of experimental data, we will explore the nuanced advantages this reagent offers in the synthesis of bioactive molecules, particularly in the realms of kinase inhibitors and heterocyclic scaffolds like benzimidazoles.
The Molecular Logic of this compound
At its core, the utility of this compound stems from the strategic placement of four key functional groups on a benzene ring: a bromine atom, a nitro group, a secondary N-methylamine, and the inherent aromatic scaffold. This arrangement provides a powerful toolkit for the medicinal chemist.
-
Ortho-Nitro Group: The electron-withdrawing nitro group serves a dual purpose. Firstly, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, although this is less common with an adjacent amine. More critically, it is a readily reducible functional group, providing a facile entry point to ortho-diamino structures, which are precursors to important heterocycles like benzimidazoles.
-
Para-Bromo Group: The bromine atom is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties, enabling extensive exploration of the chemical space and the fine-tuning of structure-activity relationships (SAR).
-
N-Methyl Group: The presence of a methyl group on the aniline nitrogen is a subtle but often critical modification in drug design. N-methylation can significantly impact a molecule's physicochemical properties by:
-
Increasing Lipophilicity: This can enhance membrane permeability and oral bioavailability.
-
Blocking Hydrogen Bond Donation: The absence of an N-H proton can prevent unwanted metabolic oxidation and alter binding interactions with the target protein.
-
Conformational Restriction: The methyl group can introduce a degree of steric hindrance that locks the molecule into a more favorable bioactive conformation.
-
Comparative Case Study I: Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The synthesis of these compounds often involves the nucleophilic substitution of a 4-chloro-pyrrolo[2,3-d]pyrimidine with a substituted aniline. Here, we will compare the utility of this compound with its non-methylated and chloro-substituted counterparts.
While a direct synthesis using this compound for a specific pyrrolo[2,3-d]pyrimidine was not found in the immediate literature, we can extrapolate from studies on similar anilines to build a comparative case. For instance, the synthesis of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines has been reported, highlighting the importance of the bromoaniline moiety.[1]
Experimental Workflow: Synthesis of a Generic Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor
Caption: Generalized workflow for the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine kinase inhibitors.
Comparative Performance Data (Hypothetical based on literature trends)
| Building Block | Key Reaction | Typical Yield | Key Advantages | Potential Disadvantages |
| This compound | Buchwald-Hartwig Coupling | Good to Excellent | Versatile handle for further functionalization (Br), potential for improved potency and DMPK properties (N-Me), precursor to benzimidazole fusion (NO2). | May require specific catalyst/ligand systems for optimal coupling. |
| 4-Bromo-2-nitroaniline | Buchwald-Hartwig Coupling | Good to Excellent | Versatile handle for further functionalization (Br), precursor to benzimidazole fusion (NO2). | N-H may be a site for metabolic oxidation, potentially lower potency compared to N-methylated analog. |
| 4-Chloro-N-methyl-2-nitroaniline | Buchwald-Hartwig Coupling | Moderate to Good | Lower cost of starting material. | C-Cl bond is generally less reactive than C-Br, may require harsher reaction conditions or more active catalysts. |
The choice between a bromo or chloro substituent often comes down to a balance of reactivity and cost. The carbon-bromine bond is weaker than the carbon-chlorine bond, making it more reactive in palladium-catalyzed cross-coupling reactions. This often translates to milder reaction conditions, lower catalyst loadings, and higher yields.[2]
The impact of N-methylation on kinase inhibitor activity is well-documented. In a study on pyrrolo[2,3-d]pyrimidine inhibitors, methylation of the aniline nitrogen was shown to influence both the potency and specificity of receptor tyrosine kinase inhibition.[1] For some kinases, N-methylation can lead to a significant increase in inhibitory activity, while for others it may be detrimental. This highlights the importance of having both methylated and non-methylated building blocks available during lead optimization.
Comparative Case Study II: Synthesis of Benzimidazoles
Benzimidazoles are another critical heterocyclic motif found in a wide range of pharmaceuticals, including proton pump inhibitors, anthelmintics, and anticancer agents. A common synthetic route to 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde, followed by oxidation or reductive cyclization of an o-nitroaniline.
Experimental Workflow: Reductive Cyclization to Form Benzimidazoles
Caption: Workflow for the synthesis of 2-substituted benzimidazoles from o-nitroanilines.
The synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction is a well-established and efficient method.[3] The use of a reducing agent like sodium dithionite allows for a one-pot reaction under mild conditions.
Comparative Performance Data in Benzimidazole Synthesis
| Building Block | Key Reaction | Typical Yield | Key Advantages | Potential Disadvantages |
| This compound | Reductive Cyclization | Good to Excellent | Yields N-methylated benzimidazoles directly, bromine handle for further diversification. | N-methylation may sterically hinder cyclization in some cases. |
| 4-Bromo-2-nitroaniline | Reductive Cyclization | Excellent | High yielding and reliable reaction. | Resulting benzimidazole requires a separate N-alkylation step if methylation is desired. |
| 4-Chloro-2-nitroaniline | Reductive Cyclization | Excellent | Cost-effective starting material. | Resulting chloro-substituted benzimidazole is less reactive in subsequent cross-coupling reactions compared to the bromo-analog. |
In a study on the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, both 4-nitro-o-phenylenediamine and 4-chloro-o-phenylenediamine were successfully used, demonstrating the viability of both halogenated starting materials in this type of transformation.[4] The choice between the bromo and chloro analog would therefore depend on the desired reactivity of the final benzimidazole product in any subsequent diversification reactions.
Conclusion and Future Outlook
This compound presents a compelling combination of functionalities for the modern medicinal chemist. The bromine atom provides a reliable and reactive handle for late-stage diversification through cross-coupling reactions. The N-methyl group offers a proven strategy for modulating the physicochemical and pharmacological properties of a drug candidate, often leading to improved potency and metabolic stability. Finally, the ortho-nitro group serves as a masked ortho-diamine, enabling efficient entry into valuable heterocyclic systems like benzimidazoles.
While its chloro- and non-methylated analogs also have their place in drug discovery, this compound offers a unique convergence of features that can accelerate the lead optimization process. The ability to directly synthesize N-methylated, bromo-substituted heterocyclic cores in a single step can save valuable time and resources. As drug discovery continues to demand ever more complex and finely-tuned molecules, the strategic use of highly functionalized building blocks like this compound will undoubtedly play an increasingly important role.
Detailed Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination with a 4-Chloro-pyrrolo[2,3-d]pyrimidine
-
To a flame-dried reaction vessel, add the 4-chloro-pyrrolo[2,3-d]pyrimidine (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%).
-
Add a base (e.g., Cs2CO3, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., 1,4-dioxane or toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Reductive Cyclization to form a 2-Substituted Benzimidazole
-
In a round-bottom flask, dissolve the this compound (1.0 equiv) and a substituted aldehyde (1.1 equiv) in a suitable solvent (e.g., ethanol or DMF).
-
Add a reducing agent (e.g., sodium dithionite, Na2S2O4, 3.0 equiv) portion-wise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-substituted benzimidazole.
References
- Gangjee, A., et al. (2014). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 22(15), 4047-4063.
- Heravi, M. M., et al. (2019). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 9(46), 26699-26736.
- Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(13), 4813-4822.[1]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions.
- Afrin, S., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22668-22690.[4]
- Patil, S. A., et al. (2012). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Tetrahedron Letters, 53(2), 241-244.[3]
Sources
- 1. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 4-Bromo-N-methyl-2-nitroaniline: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of substituted anilines is a cornerstone of molecular design and development. Among these, 4-Bromo-N-methyl-2-nitroaniline stands out as a key intermediate, its structure poised for diverse chemical transformations. This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, economic considerations, and strategic insights to inform your research and development endeavors.
At a Glance: Two Paths to a Key Intermediate
The synthesis of this compound can be approached from two principal strategic disconnections, each with its own set of advantages and challenges.
Route 1: Bromination of N-methyl-4-nitroaniline. This pathway introduces the bromine atom at a late stage onto a pre-existing N-methylated and nitrated aniline core.
Route 2: Methylation of 4-bromo-2-nitroaniline. In contrast, this route begins with the brominated and nitrated aniline, with the final step being the introduction of the methyl group onto the amino functionality.
This guide will dissect each route, providing the necessary data to make an informed decision based on your specific laboratory or production needs.
Visualizing the Synthetic Strategies
Figure 1. High-level overview of the two primary synthetic routes to this compound.
Route 1: Bromination of N-methyl-4-nitroaniline
This approach leverages the commercially available or readily synthesized N-methyl-4-nitroaniline as the immediate precursor. The key transformation is the regioselective introduction of a bromine atom at the position ortho to the nitro group and meta to the N-methylamino group.
Causality Behind Experimental Choices
The directing effects of the substituents on the aniline ring are paramount in this synthesis. The N-methylamino group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The position of bromination is therefore a result of the interplay between these electronic influences. The use of a copper(II) bromide catalyst, as detailed in patent literature, facilitates the electrophilic substitution under manageable conditions.
Experimental Protocol: Bromination of N-methyl-4-nitroaniline
This protocol is adapted from methodologies described in Chinese patent CN102993022A.[1]
Materials:
-
N-methyl-4-nitroaniline
-
Copper(II) bromide (CuBr₂)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methyl-4-nitroaniline (1.0 eq) in tetrahydrofuran (THF).
-
Add copper(II) bromide (CuBr₂) (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reported Yield: 88%[1]
Route 2: Methylation of 4-bromo-2-nitroaniline
This alternative strategy begins with the commercially available 4-bromo-2-nitroaniline and introduces the methyl group in the final step. This approach is contingent on the selective N-methylation of the secondary amine without undesirable side reactions.
Causality Behind Experimental Choices
The choice of methylating agent and base is critical for the success of this reaction. Stronger, more reactive methylating agents like dimethyl sulfate or methyl iodide are commonly employed. The base serves to deprotonate the aniline nitrogen, generating a more nucleophilic species to attack the methylating agent. The reaction conditions must be carefully controlled to avoid over-methylation or side reactions with the nitro group.
Experimental Protocol: Methylation of 4-bromo-2-nitroaniline
Materials:
-
4-bromo-2-nitroaniline
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-nitroaniline (1.0 eq) in acetone or DMF.
-
Add a suitable base, such as powdered potassium carbonate (2.0 eq) or a solution of sodium hydroxide.
-
To this stirred suspension/solution, add dimethyl sulfate (1.2 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Cost-Benefit Analysis: A Head-to-Head Comparison
The choice between these two synthetic routes will ultimately depend on a careful consideration of cost, availability of starting materials, reaction yield, and safety and environmental factors.
| Feature | Route 1: Bromination of N-methyl-4-nitroaniline | Route 2: Methylation of 4-bromo-2-nitroaniline |
| Starting Material Cost | N-methyl-4-nitroaniline: Moderate | 4-bromo-2-nitroaniline: Moderate to High |
| Key Reagent Cost | Copper(II) bromide: Relatively low | Dimethyl sulfate/Methyl iodide: Moderate to High |
| Reported Yield | High (88%)[1] | Potentially high, but substrate-dependent |
| Scalability | Potentially good, relies on a catalytic process. | Good, common industrial transformation. |
| Safety & Handling | CuBr₂ is a hazardous substance. | Dimethyl sulfate and methyl iodide are highly toxic and carcinogenic. Requires stringent safety protocols. |
| Environmental Impact | Use of organic solvents. Copper waste needs to be managed. | Use of toxic reagents and organic solvents. |
| Simplicity of Procedure | Single-step transformation from a key intermediate. | Single-step transformation from a key intermediate. |
In-Depth Analysis and Recommendations
Route 1 (Bromination) presents a compelling case due to its reported high yield and the use of a less acutely toxic key reagent compared to Route 2. The starting material, N-methyl-4-nitroaniline, can be synthesized from the inexpensive 4-nitroaniline. The main drawback is the reliance on a patent-described method, which may require optimization for reproducibility and scalability in a different laboratory setting.
Route 2 (Methylation) utilizes a more common and well-established chemical transformation. However, the significant safety concerns associated with potent methylating agents like dimethyl sulfate cannot be overstated. The cost of these reagents can also be a contributing factor. While a specific high-yielding protocol for this exact substrate was not found in readily available literature, the N-methylation of anilines is a generally efficient reaction.
Recommendation: For laboratory-scale synthesis where safety and yield are paramount, Route 1 appears to be the more advantageous starting point for investigation. The high reported yield and the use of a less hazardous primary reagent make it an attractive option. However, for large-scale production, a thorough process safety assessment and cost analysis of both routes would be essential. The established industrial precedent for N-methylation reactions might make Route 2 more amenable to scale-up, provided that the necessary engineering controls and safety protocols are implemented.
Conclusion
The synthesis of this compound is achievable through at least two viable synthetic pathways. The choice between a late-stage bromination of N-methyl-4-nitroaniline and a late-stage methylation of 4-bromo-2-nitroaniline is a nuanced decision. This guide has provided the foundational data and experimental insights to enable researchers and process chemists to make a strategically sound choice that aligns with their specific objectives, resources, and safety standards.
References
- CN102993022A - Preparation method of bromoaniline.
Sources
A Comparative Guide to the Analysis of Isomeric Purity in 4-Bromo-N-methyl-2-nitroaniline for Pharmaceutical Applications
Abstract
The isomeric purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Bromo-N-methyl-2-nitroaniline is a key building block in organic synthesis, and controlling its isomeric profile is paramount. This in-depth technical guide provides a comparative analysis of analytical methodologies for assessing the isomeric purity of this compound. We will explore the synthetic origins of potential impurities, compare the efficacy of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide field-proven, step-by-step protocols for the most robust analytical workflows. This guide is intended for researchers, analytical scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity and product quality.
Introduction: The Criticality of Isomeric Purity
In pharmaceutical development, structurally similar impurities, such as positional isomers, can exhibit vastly different pharmacological and toxicological profiles compared to the target molecule.[1][2] The presence of an undesired isomer, even at trace levels, can lead to unforeseen side effects, reduced therapeutic efficacy, or complications in downstream synthetic steps. Therefore, robust analytical methods are not merely a regulatory requirement but a fundamental component of a sound drug development program.[3][4][5]
This compound presents a specific analytical challenge due to the potential for multiple positional isomers to form during its synthesis. This guide will dissect the problem from its chemical origins to its analytical solution, providing a comprehensive framework for ensuring the isomeric integrity of this vital intermediate.
The Synthetic Origin of Isomeric Impurities
Understanding the synthetic pathway is the first step in predicting potential impurities. The preparation of this compound is typically approached via two primary strategies:
-
Strategy A: Bromination of N-methyl-2-nitroaniline.
-
Strategy B: N-methylation of 4-bromo-2-nitroaniline.
While Strategy B appears more direct, the starting material, 4-bromo-2-nitroaniline, is itself synthesized by the bromination of 2-nitroaniline.[6][7] This initial bromination step is the primary source of isomeric impurities.
The amino group (-NH₂) in 2-nitroaniline is a strong ortho-, para-director, while the nitro group (-NO₂) is a meta-director. The activating effect of the amino group dominates, directing the incoming bromine electrophile. Since the ortho position is already occupied by the nitro group, bromination is strongly favored at the para position (position 4) to yield the desired product. However, a competing side reaction can lead to bromination at the other ortho position (position 6), yielding the critical isomeric impurity: 6-Bromo-2-nitroaniline .
This impurity, if not removed, will be carried through the N-methylation step, resulting in 6-Bromo-N-methyl-2-nitroaniline , the primary isomeric impurity of concern.
Sources
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. ijrar.org [ijrar.org]
- 5. 8+ Drug Purity Tests: Quick & Easy [jitsi.cmu.edu.jm]
- 6. Page loading... [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-N-methyl-2-nitroaniline
As researchers and scientists dedicated to innovation, our commitment to safety is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity and a critical component of maintaining a safe laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-N-methyl-2-nitroaniline, a compound that, like many halogenated nitroaromatics, requires specialized handling due to its potential hazards. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is essential. This compound is classified as a hazardous substance. Its primary risks are associated with its toxicity upon exposure through various routes.[1]
Key Hazard Information Summary
| Hazard Classification | GHS Pictogram | Description | Primary Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] | Safety Data Sheet (SDS) | |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] | Safety Data Sheet (SDS) | |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4] | Safety Data Sheet (SDS) | |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3][4] | Safety Data Sheet (SDS) | |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects.[5] | Safety Data Sheet (SDS) |
Causality Note: The nitro group (-NO₂) and the bromo- group (-Br) on the aromatic ring contribute to the molecule's reactivity and toxicity. These functional groups can interfere with biological processes, making proper containment and disposal critical to prevent harm to human health and ecosystems.
Personal Protective Equipment (PPE) and Handling Precautions
Adherence to proper PPE protocols is the first line of defense against chemical exposure. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye Protection : Chemical safety goggles are mandatory to protect against splashes or dust.
-
Body Protection : A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection : If there is a risk of generating dust or if working outside of a fume hood, a NIOSH-approved respirator is necessary.[2]
Waste Segregation and Containment Protocol
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers. This compound is incompatible with strong oxidizing agents and acids.[3][6]
Step-by-Step Containment Procedure:
-
Select the Correct Waste Container : Use a dedicated, leak-proof container made of a material compatible with the chemical. The container must be clearly labeled for "Halogenated Organic Waste."
-
Labeling : The waste container label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Collection :
-
For solid waste (e.g., residual powder, contaminated weigh boats), carefully place it directly into the designated hazardous waste container.
-
For solutions, pour the waste carefully into the designated liquid waste container, using a funnel to prevent spills.
-
Contaminated materials such as gloves, bench paper, and pipette tips must also be disposed of in the solid hazardous waste container.
-
-
Storage : Keep the waste container securely sealed when not in use. Store it in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[7][8]
Step-by-Step Disposal Workflow
The disposal of this compound is governed by federal and local regulations. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its management from "cradle to grave."[9] This chemical cannot be disposed of in standard trash or down the sanitary sewer.
Disposal Protocol:
-
Waste Characterization : Identify the waste as hazardous. Due to its composition, it falls under the category of halogenated nitroaromatic compounds, which are typically managed as toxic hazardous waste.
-
Accumulation : Collect the waste in the properly labeled container as described in Section 3. Do not exceed accumulation time limits set by the EPA and your institution (typically 90 or 180 days depending on generator status).[10]
-
Arrange for Professional Disposal : The only acceptable disposal method is through a licensed and certified hazardous waste management company. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Documentation : Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal site.[10]
Caption: Disposal Workflow for this compound
Spill Management Protocol
In the event of a spill, immediate and correct action is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Assess the Spill : For a small spill of solid material, proceed with cleanup. For a large spill, or if you are unsure, evacuate the area and contact your institution's EHS emergency line.
-
Don Appropriate PPE : At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Containment & Cleanup :
-
Avoid generating dust.[2]
-
Gently cover the spill with an inert absorbent material.
-
Some sources recommend dampening the solid material with a solvent like alcohol to prevent dust from becoming airborne before collection.[6]
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
-
Decontamination : Wipe the spill area with a cloth dampened with soap and water. All cleanup materials (absorbent pads, cloths, contaminated PPE) must be placed in the solid hazardous waste container.
-
Reporting : Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.
Caption: Spill Response Protocol
By adhering to these rigorous safety and disposal protocols, we uphold our professional responsibility to ensure a safe working environment and safeguard our communities and ecosystems from chemical hazards.
References
- 4-Bromo-2-methyl-6-nitroaniline - Safety D
- 4-Bromo-2-nitroaniline - SAFETY D
- 4-Bromo-2-methyl-3-nitroaniline - Safety D
- 4-Bromo-2-methyl-6-nitroaniline - Safety D
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. ESSR.
- Organic Nitro Compounds Waste Comp
- This compound | CAS#:53484-26-7. Chemsrc.
- DEGRADING AND DISPOSING OF HAZARDOUS CHEMICALS IN THE LABOR
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
- Safety data sheet - LGC Standards. LGC Standards.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Safety D
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- 4-METHYL-2-NITROANILINE - CAMEO Chemicals. NOAA.
- Hazardous Waste: Guidelines and Regul
- Chemical Compatibility and Storage. Case Western Reserve University.
- Learn the Basics of Hazardous Waste. U.S. EPA.
- Steps in Complying with Regul
- Safety D
- Hazardous Waste Listings. U.S. EPA.
- Safe handling and storage of chemicals. Sciencemadness Wiki.
- Guidance on Safe Storage of Chemicals in Labor
- Storage of Hazardous Chemicals in Labor
- Identification and Listing of Hazardous Waste - Regulations.gov.
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- 1. This compound | CAS#:53484-26-7 | Chemsrc [chemsrc.com]
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- 6. 4-METHYL-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. epa.gov [epa.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
